GalNac-L96 analog
Description
Properties
CAS No. |
1159408-72-6 |
|---|---|
Molecular Formula |
C117H175N11O42 |
Molecular Weight |
2407.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[[12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoyl]amino]propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C117H175N11O42/c1-74(129)124-104-110(165-83(10)138)107(162-80(7)135)93(68-158-77(4)132)168-113(104)155-59-29-26-37-96(142)118-53-32-56-121-99(145)50-62-152-71-116(72-153-63-51-100(146)122-57-33-54-119-97(143)38-27-30-60-156-114-105(125-75(2)130)111(166-84(11)139)108(163-81(8)136)94(169-114)69-159-78(5)133,73-154-64-52-101(147)123-58-34-55-120-98(144)39-28-31-61-157-115-106(126-76(3)131)112(167-85(12)140)109(164-82(9)137)95(170-115)70-160-79(6)134)127-102(148)40-24-19-17-15-16-18-20-25-41-103(149)128-66-90(141)65-89(128)67-161-117(86-35-22-21-23-36-86,87-42-46-91(150-13)47-43-87)88-44-48-92(151-14)49-45-88/h21-23,35-36,42-49,89-90,93-95,104-115,141H,15-20,24-34,37-41,50-73H2,1-14H3,(H,118,142)(H,119,143)(H,120,144)(H,121,145)(H,122,146)(H,123,147)(H,124,129)(H,125,130)(H,126,131)(H,127,148)/t89-,90+,93+,94+,95+,104+,105+,106+,107-,108-,109-,110+,111+,112+,113+,114+,115+/m0/s1 |
InChI Key |
GGDUVQWHSIEKKC-LJNDWZPRSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
GalNac-L96 Analogs: A Technical Guide to Fundamental Properties and Applications in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the fundamental properties of GalNac-L96 and its analogs. GalNac-L96 is a triantennary N-acetylgalactosamine (GalNAc) ligand that facilitates the targeted delivery of therapeutics, particularly small interfering RNAs (siRNAs), to hepatocytes. This is achieved through high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells. This document details the physicochemical properties, mechanism of action, and synthesis of GalNac-L96, and provides a summary of preclinical data related to GalNac-siRNA conjugates. Furthermore, it outlines key experimental protocols for the evaluation of these compounds and includes visualizations of critical pathways and workflows to aid in research and development.
Core Properties of GalNac-L96 and its Analogs
GalNac-L96 is a synthetic ligand designed to mimic the natural ligands of the ASGPR, thereby enabling selective uptake of conjugated payloads into liver cells.[1] Its triantennary structure is crucial for high-affinity binding to the receptor.[2]
Physicochemical Properties
The fundamental properties of GalNac-L96 and its intermediates are summarized in the table below. These properties are essential for understanding the molecule's behavior in biological systems and for its application in drug conjugation.
| Property | Value | Reference |
| GalNac-L96 | ||
| CAS Number | 1159408-61-3 | [3] |
| Molecular Formula | C121H179N11O45 | |
| Molecular Weight | 2507.76 g/mol | |
| Purity | ≥98% | |
| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | |
| Storage | -20°C for up to 4 years (solid) | |
| GalNac-L96 Free Base | ||
| CAS Number | 1159408-61-3 | |
| Molecular Formula | C121H179N11O45 | |
| Molecular Weight | 2507.76 g/mol | |
| GalNac-L96 TEA Salt | ||
| CAS Number | 1159408-62-4 | |
| Molecular Formula | C121H179N11O45 | |
| Molecular Weight | 2507.8 g/mol |
Binding Affinity to Asialoglycoprotein Receptor (ASGPR)
The affinity of GalNac-L96 conjugated to oligonucleotides for the ASGPR is a critical parameter for its efficacy in targeted delivery. The following table summarizes the reported inhibitory constants (Ki).
| Conjugate | Ki (nM) | Reference |
| Oligonucleotide H12 (A-PO-HCV-L96) | 10.4 | |
| RNA R1 (sense-L96) | 8.8 |
Mechanism of Action: Receptor-Mediated Endocytosis
The targeted delivery of GalNac-L96-conjugated therapeutics is mediated by the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. The process involves the following key steps:
-
Binding: The triantennary GalNAc moiety of the conjugate binds with high affinity to the ASGPR.
-
Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via clathrin-mediated endocytosis, forming an endosome.
-
Endosomal Trafficking and Release: The endosome acidifies, leading to the dissociation of the GalNAc-siRNA conjugate from the ASGPR. The ASGPR is then recycled back to the cell surface. A small fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm.
-
RNA Interference (RNAi): In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary messenger RNA (mRNA), leading to gene silencing.
The following diagram illustrates the signaling pathway of GalNac-siRNA conjugate uptake and action.
Synthesis of GalNac-L96
The synthesis of GalNac-L96 has been approached through various methods, with a focus on improving efficiency and scalability. A "standard approach" and a more recent "pot-economy" method have been described. The pot-economy method offers a more streamlined process, reducing the number of purification steps and improving the overall yield.
The following diagram outlines a generalized workflow for the synthesis of GalNac-L96.
Preclinical Data of GalNac-siRNA Conjugates
Preclinical studies in animal models have demonstrated the efficacy of GalNac-siRNA conjugates in mediating robust and durable gene silencing in the liver.
| Parameter | Species | Value | Reference |
| In Vivo Efficacy | |||
| ED50 (single dose) | Mouse | ~1 mg/kg | |
| Pharmacokinetics | |||
| Route of Administration | Mouse | Subcutaneous (SC) | |
| Tissue Distribution | Mouse | Primarily liver | |
| Safety | |||
| Chronic Dosing (9 months) | Rodents | No adverse effects observed |
Experimental Protocols
ASGPR Binding Affinity Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity of GalNac-L96 analogs or their conjugates to the ASGPR.
Materials:
-
Hepatocytes expressing ASGPR (e.g., primary human hepatocytes or HepG2 cells)
-
Radiolabeled or fluorescently-labeled reference ligand (e.g., [125I]-asialoorosomucoid or a fluorescently-labeled GalNAc conjugate)
-
Unlabeled competitor (GalNac-L96 analog or conjugate)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, 2 mM CaCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Plate hepatocytes in a suitable multi-well plate and culture until confluent.
-
Assay Setup:
-
Wash the cells with binding buffer.
-
Prepare a series of dilutions of the unlabeled competitor in binding buffer.
-
Add a fixed concentration of the labeled reference ligand to each well.
-
Add the different concentrations of the unlabeled competitor to the wells.
-
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold wash buffer to remove unbound ligand.
-
Detection:
-
For radiolabeled ligands, lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescently-labeled ligands, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled competitor. Calculate the IC50 value and subsequently the Ki using the Cheng-Prusoff equation.
In Vivo Gene Silencing in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of a GalNac-siRNA conjugate in silencing a target gene in the liver of mice.
Materials:
-
GalNac-siRNA conjugate targeting the gene of interest
-
Control siRNA (non-targeting)
-
Saline or phosphate-buffered saline (PBS) for injection
-
C57BL/6 mice (or other appropriate strain)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Prepare the GalNac-siRNA conjugate and control siRNA in saline or PBS at the desired concentrations.
-
Administer a single subcutaneous injection of the siRNA solution to the mice.
-
-
Tissue Collection: At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice and harvest the livers.
-
RNA Extraction: Isolate total RNA from a portion of the liver tissue using a suitable RNA extraction kit.
-
qRT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene (for normalization).
-
-
Data Analysis: Calculate the relative expression of the target gene in the treated groups compared to the control group to determine the percentage of gene silencing.
The following diagram illustrates the experimental workflow for in vivo gene silencing.
Conclusion
GalNac-L96 and its analogs represent a powerful platform for the targeted delivery of nucleic acid-based therapeutics to the liver. Their high affinity for the ASGPR enables efficient and specific uptake by hepatocytes, leading to potent and durable pharmacological effects, as demonstrated in preclinical models. The well-defined mechanism of action and the development of efficient synthetic routes make GalNac-L96 a valuable tool for researchers and drug developers in the field of RNAi therapeutics. This guide provides a foundational understanding of the core properties and experimental considerations for working with these important molecules. Further research and development in this area hold the promise of new and improved treatments for a variety of liver-related diseases.
References
The Discovery and Synthesis of GalNac-L96 Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted delivery of therapeutic oligonucleotides to hepatocytes has been revolutionized by the development of N-acetylgalactosamine (GalNac) conjugates. Among these, the triantennary GalNac-L96 analog has emerged as a critical component in the design of liver-specific small interfering RNA (siRNA) and antisense oligonucleotide (ASO) therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of the this compound. We present a detailed examination of both the standard and a more recent, resource-efficient "pot-economy" synthesis approach. Furthermore, this guide includes a compilation of quantitative data on the binding affinity and in vivo efficacy of GalNac-L96 conjugates, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathway.
Introduction: The Advent of Targeted Oligonucleotide Delivery
The therapeutic potential of oligonucleotides has long been recognized; however, their clinical translation has been hampered by challenges in achieving efficient and specific delivery to target tissues. The discovery that the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and almost exclusively expressed on the surface of hepatocytes, recognizes terminal galactose and N-acetylgalactosamine residues has paved the way for liver-targeted drug delivery.[1][2] This receptor exhibits a high binding affinity for multivalent GalNac ligands, a phenomenon known as the "cluster effect," where triantennary structures show a 10^6-fold increase in affinity compared to monovalent ligands.[1] This has led to the development of GalNac-conjugated oligonucleotides, which are efficiently internalized by hepatocytes via ASGPR-mediated endocytosis.[1][3]
The this compound is a triantennary GalNac ligand that has been successfully utilized in the development of siRNA therapeutics, such as Inclisiran, for the treatment of hypercholesterolemia. Its structure is optimized for high-affinity binding to ASGPR, leading to robust and sustained gene silencing in the liver.
Quantitative Data
The following tables summarize key quantitative data related to the binding affinity and in vivo efficacy of GalNac-L96 and its conjugates.
| Ligand/Conjugate | Receptor/Target | Assay | Affinity Metric | Value | Reference(s) |
| Monovalent GalNAc | ASGPR | Competition Assay | Ki | ~40 µM | |
| Triantennary GalNAc Oligonucleotides | ASGPR | Competition Assay | Ki | nM range | |
| Oligonucleotide H12 (A-PO-HCV-L96) | ASGPR | Ki | 10.4 nM | ||
| RNA R1 (sense-L96) | ASGPR | Ki | 8.8 nM |
Table 1: Binding Affinity Data
| Conjugate | Target Gene | Animal Model | Administration | Efficacy Metric | Value | Reference(s) |
| siRNA-GalNAc | TTR | Mouse | Subcutaneous | ED50 | 1 mg/kg | |
| GalNAc-conjugated ASOs | Mouse | Potency Improvement | ~20-fold |
Table 2: In Vivo Efficacy Data
Synthesis of this compound
Two primary synthetic routes for the this compound have been described: a standard approach and a more recent "pot-economy" method designed to be more resource-effective and environmentally friendly.
Standard Synthesis Approach
The standard synthesis of GalNac-L96 is a multi-step process that often involves protection and deprotection steps and purification by column chromatography at various stages. This method, while reliable, can be resource-intensive, utilizing significant amounts of solvents and sometimes employing toxic reagents like palladium on carbon (Pd/C) for deprotection.
Novel Pot-Economy Synthesis Approach
In an effort to improve the efficiency and sustainability of GalNac-L96 synthesis, a "pot-economy" approach has been developed. This method aims to reduce the number of separate reaction and purification steps by conducting multiple transformations in a single reaction vessel. This approach significantly reduces the consumption of reagents and solvents and minimizes waste generation.
Experimental Protocols
This protocol is a composite representation based on the principles of the pot-economy synthesis described in the literature. Specific details may vary.
First Pot:
-
Reaction Setup: In a round-bottom flask, dissolve the starting materials for the core scaffold in a suitable solvent mixture (e.g., DCM-EtOH-Et3N).
-
Coupling Reaction: Add the appropriate coupling reagents (e.g., HBTU and Hünig's base) to facilitate the formation of amide bonds, assembling the triantennary structure. Stir the reaction mixture at room temperature for 8 hours.
-
Work-up and Extraction: Pour the reaction mixture into water and extract the product with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel.
Synthesis of the Final Product (Compound 10):
-
Reaction: Combine the purified intermediate with the protected GalNAc-acid derivative in a suitable solvent.
-
Coupling: Add coupling reagents and stir at room temperature.
-
Purification: After the reaction is complete, purify the final product by flash column chromatography to yield the desired this compound. The total yield for this two-stage process is reported to be approximately 61%.
Synthesis of L-96 GalNAc CPG:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 1.0 g (0.4 mmol, 10 eq) of the final this compound (compound 10) in 8 mL of a 1:1 v/v pyridine-DMF mixture.
-
Addition of Reagents: Sequentially add 12 mg (0.1 mmol, 2.5 eq) of DMAP, 1.0 g of succinylated LCAA-CPG (40 µmol/g), and 62 µL (0.4 mmol, 10 eq) of diisopropylcarbodiimide under stirring.
-
Incubation: Leave the mixture at ambient temperature for 48 hours, with gentle shaking daily.
-
Loading Calculation: To determine the loading of the GalNAc CPG, transfer approximately 15 mg of the dried CPG to a flask and add 10 mL of 5% TFA in DCM. After 15 minutes, measure the absorbance of the solution at 505 nm. Calculate the loading (L) in µmol/g using the formula: L = (V × 1000 × Abs) / (78 × m), where V is the total volume (mL), Abs is the absorbance, 78 is the extinction coefficient of the dimethoxytrityl cation, and m is the mass of the CPG (mg).
Mechanism of Action: ASGPR-Mediated Endocytosis
The biological activity of GalNac-L96 conjugated oligonucleotides is dependent on their specific uptake into hepatocytes via ASGPR-mediated endocytosis.
Signaling Pathway
The binding of a triantennary GalNac-L96 conjugate to the ASGPR on the hepatocyte surface initiates a cascade of events leading to the internalization of the oligonucleotide.
Caption: ASGPR-mediated endocytosis of a GalNac-L96 conjugate.
The process begins with the high-affinity binding of the GalNac-L96 conjugate to the ASGPR. This ligand-receptor complex is then internalized into the cell through clathrin-coated pits. Once inside the cell, the complex is trafficked to early endosomes. The acidic environment of the endosome facilitates the dissociation of the GalNac-L96 conjugate from the ASGPR. The ASGPR is then recycled back to the cell surface for further rounds of ligand binding and internalization. The oligonucleotide conjugate escapes from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate the cleavage of its target mRNA, resulting in gene silencing. A portion of the internalized conjugate may also be trafficked to the lysosome for degradation.
Experimental Protocols for Biological Assays
This protocol is a generalized procedure for determining the binding affinity of GalNac-L96 conjugates to the ASGPR.
-
Reagents and Materials: Recombinant human trimeric ASGR1 protein, a fluorescently labeled tri-GalNAc ligand (tracer), test compounds (GalNac-L96 analogs), and a suitable assay buffer.
-
Assay Procedure (Fluorescence Polarization): a. Prepare a series of dilutions of the test compounds. b. In a 384-well microplate, add the ASGR1 protein, the fluorescent tracer, and the test compound dilutions. c. Incubate the plate at room temperature to allow the binding to reach equilibrium. d. Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
This protocol describes a general method to assess the ability of GalNac-L96-siRNA conjugates to be taken up by hepatocytes and silence a target gene.
-
Cell Culture: Plate primary human hepatocytes in collagen-coated plates and culture under appropriate conditions.
-
Treatment: Treat the cells with varying concentrations of the GalNac-L96-siRNA conjugate in the presence or absence of human serum.
-
Uptake Analysis: a. After a specified incubation time (e.g., 1 hour), lyse the cells. b. Quantify the intracellular concentration of the siRNA conjugate using a suitable method, such as quantitative reverse transcription PCR (qRT-PCR) or a hybridization-based assay.
-
Gene Silencing Analysis: a. After a longer incubation period (e.g., 24-48 hours), harvest the cells and isolate the total RNA. b. Perform qRT-PCR to measure the mRNA levels of the target gene, normalized to a housekeeping gene.
-
Data Analysis: Calculate the percentage of target gene knockdown relative to untreated control cells.
This protocol outlines a general procedure for evaluating the in vivo performance of GalNac-L96 conjugates in an animal model.
-
Animal Model: Use a relevant animal model, such as mice, for the study.
-
Administration: Administer the GalNac-L96 conjugate (e.g., siRNA or ASO) to the animals via a clinically relevant route, such as subcutaneous injection.
-
Efficacy Assessment: a. At various time points after administration, collect tissue samples (e.g., liver). b. Analyze the expression of the target gene (mRNA or protein) in the liver to determine the extent and duration of gene silencing.
-
Biodistribution Assessment: a. Utilize a labeled version of the GalNac-L96 conjugate (e.g., fluorescently or radiolabeled). b. At different time points post-administration, perform whole-body imaging or collect various organs (liver, spleen, kidney, etc.). c. Quantify the amount of the conjugate in each organ to determine its tissue distribution.
-
Data Analysis: Analyze the data to determine key pharmacokinetic and pharmacodynamic parameters, such as the ED50, tissue accumulation, and clearance of the conjugate.
Conclusion
The this compound represents a significant advancement in the field of targeted oligonucleotide therapeutics. Its ability to specifically and efficiently deliver siRNA and ASOs to hepatocytes via the ASGPR has enabled the development of potent and durable therapies for liver-related diseases. The ongoing refinement of its synthesis, particularly through pot-economy approaches, promises to make these life-changing therapies more accessible. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to further harness the potential of GalNac-mediated delivery.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
The Architecture and Mechanism of GalNAc-L96 Analogs: A Technical Guide for Advanced Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of the structure and function of GalNAc-L96 analogs, pivotal molecules in the targeted delivery of oligonucleotide therapeutics. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of GalNAc-L96 analog technology, offering a comprehensive overview of its chemical synthesis, mechanism of action, and application in creating potent and specific liver-targeting therapies. Through a detailed examination of experimental protocols, quantitative data, and key signaling pathways, this guide serves as an essential resource for advancing the next generation of genetic medicines.
Introduction: The Advent of Targeted Oligonucleotide Therapeutics
The therapeutic potential of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has long been recognized. However, their clinical utility has been hampered by challenges in achieving efficient and specific delivery to target tissues. The development of N-acetylgalactosamine (GalNAc)-conjugated oligonucleotides has emerged as a groundbreaking solution, enabling precise targeting of hepatocytes through the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these liver cells.[1][2] The triantennary GalNAc ligand, L96, has proven to be a particularly effective targeting moiety. This guide focuses on a key intermediate in the synthesis of this ligand, the this compound (CAS 1159408-72-6), providing a detailed exploration of its structure, synthesis, and role in the function of the final GalNAc-L96 conjugate.
Structure and Synthesis of the this compound
The this compound is a complex molecule that serves as a crucial building block in the synthesis of the fully functional GalNAc-L96 ligand. Its structure is designed to present three GalNAc residues in a specific spatial arrangement that maximizes binding affinity to the ASGPR.
Molecular Structure:
-
Molecular Weight: 2407.69 g/mol [3]
-
Core Scaffold: A branched scaffold that serves as the backbone for the attachment of the three GalNAc-containing arms.
-
GalNAc Moieties: Three N-acetylgalactosamine sugars, which are the recognition elements for the ASGPR.
-
Linker: A spacer molecule that connects the GalNAc moieties to the core scaffold and ultimately to the oligonucleotide cargo.
Synthetic Pathway Overview
The synthesis of the this compound is a multi-step process that involves the careful assembly of its constituent parts. While various synthetic strategies exist, a common approach involves a convergent synthesis where the GalNAc-containing arms are first synthesized and then coupled to a central branching core.
A more recent and efficient "pot-economy" method has been developed to streamline the synthesis, reducing the number of purification steps and improving overall yield. This approach involves the sequential addition of reagents in a single reaction vessel, minimizing waste and improving the efficiency of the synthesis.
Below is a generalized schematic of the synthetic approach:
Caption: A generalized workflow for the synthesis of the GalNAc-L96 ligand, highlighting the formation of the this compound as a key intermediate.
Function and Mechanism of Action
The primary function of the GalNAc-L96 ligand, derived from its analog, is to act as a high-affinity targeting agent for the ASGPR on hepatocytes. This targeted delivery is the cornerstone of its therapeutic efficacy.
ASGPR-Mediated Endocytosis Pathway
The journey of a GalNAc-L96-conjugated oligonucleotide from the bloodstream into the hepatocyte cytoplasm is a highly orchestrated process known as receptor-mediated endocytosis.
Caption: The signaling pathway of ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate, leading to gene silencing.
Upon subcutaneous injection, the GalNAc-siRNA conjugate is rapidly absorbed and distributed to the liver. The three GalNAc residues of the L96 ligand bind with high affinity to the ASGPR on the hepatocyte surface. This binding triggers the internalization of the receptor-ligand complex into the cell via clathrin-mediated endocytosis.
Inside the cell, the complex is enclosed within an early endosome. As the endosome matures, its internal pH drops, causing a conformational change in the ASGPR and leading to the dissociation of the GalNAc-siRNA conjugate. The ASGPR is then recycled back to the cell surface for further rounds of ligand uptake, while the oligonucleotide is trafficked to late endosomes and lysosomes. A small but therapeutically significant fraction of the siRNA escapes the endosomal pathway and enters the cytoplasm.
Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to its complementary messenger RNA (mRNA) target, leading to the cleavage and subsequent degradation of the mRNA. This process effectively silences the expression of the target gene.
Quantitative Data on GalNAc-L96 Conjugates
The efficacy and pharmacokinetic properties of GalNAc-L96 conjugated oligonucleotides have been extensively studied. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Binding Affinity and In Vitro Efficacy
| Conjugate | Target | Binding Affinity (Ki) to ASGPR | In Vitro Efficacy (IC50) | Reference |
| GalNAc-L96-Oligonucleotide H12 | HCV | 10.4 nM | Not Reported | MedChemExpress |
| GalNAc-L96-RNA R1 | Not Specified | 8.8 nM | Not Reported | MedChemExpress |
Table 2: In Vivo Efficacy of GalNAc-siRNA Conjugates
| Drug | Target | Species | ED50 | Maximum Knockdown | Dosing Regimen | Reference |
| Revusiran (ALN-TTRsc) | Transthyretin (TTR) | Human | Not Reported | ~90% | 2.5-10 mg/kg (multiple doses) | |
| Givosiran (ALN-AS1) | ALAS1 | Human | Not Reported | Not Reported | 2.5 mg/kg monthly | |
| ALN-GO1 | Glycolate Oxidase (GO) | Mouse | 1.25 mg/kg (single dose), 0.3 mg/kg (multi-dose) | Up to 79% reduction in urinary oxalate | Subcutaneous | |
| ALN-AT3 | Antithrombin (AT) | Mouse | Not Reported | ~75% | 0.5 mg/kg weekly |
Table 3: Pharmacokinetic Parameters of GalNAc-Oligonucleotides
| Parameter | Mouse | Monkey | Human | Reference |
| Tmax (subcutaneous) | 15 - 60 min | 1 - 4 hours | 0.5 - 5 hours | |
| Plasma Half-life | Short, rapid clearance | Short, rapid clearance | Short, rapid clearance | |
| Tissue Distribution | Primarily liver, some kidney | Primarily liver, some kidney | Primarily liver, some kidney | |
| Liver Half-life of ASO | Weeks | Weeks | Weeks |
Experimental Protocols
This section provides an overview of the methodologies for key experiments related to the synthesis and evaluation of GalNAc-L96 analogs and their conjugates.
Synthesis of this compound (Illustrative Pot-Economy Approach)
This protocol is a generalized representation based on the principles of pot-economy synthesis.
Caption: A simplified workflow for the pot-economy synthesis of a this compound.
Materials:
-
Protected GalNAc acid derivative
-
Linker precursors
-
Trifunctional core molecule
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIPEA)
-
Deprotection reagents (e.g., TFA for Boc groups, Pd/C and H₂ for Cbz groups)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Silica gel for column chromatography
Procedure:
-
First Pot - Arm Synthesis:
-
Dissolve the protected GalNAc acid and the first linker component in an anhydrous solvent.
-
Add the coupling reagent and a base, and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents.
-
Carry out the deprotection of the newly formed intermediate in the same reaction vessel or after minimal purification.
-
-
Second Pot - Core Assembly:
-
To the solution containing the deprotected GalNAc-linker arm, add the trifunctional core molecule.
-
Add the coupling reagent and base, and stir until the first coupling is complete.
-
Repeat the coupling and deprotection steps iteratively to attach all three GalNAc-linker arms to the core scaffold.
-
-
Purification:
-
Purify the crude protected this compound using silica gel column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vivo Evaluation of GalNAc-siRNA Conjugate Efficacy
This protocol outlines a typical experiment to assess the gene silencing efficacy of a GalNAc-siRNA conjugate in a mouse model.
Materials:
-
GalNAc-siRNA conjugate targeting a specific liver-expressed gene
-
Control siRNA (non-targeting or saline)
-
C57BL/6 mice (or other appropriate strain)
-
Subcutaneous injection supplies
-
RNA extraction and purification kits
-
qRT-PCR reagents and instrument
-
ELISA kits for protein quantification
Procedure:
-
Animal Dosing:
-
Acclimate mice for at least one week before the experiment.
-
Administer the GalNAc-siRNA conjugate or control via subcutaneous injection at various dose levels.
-
-
Sample Collection:
-
At predetermined time points (e.g., 7, 14, 28 days post-dose), euthanize the mice.
-
Collect liver tissue and blood samples.
-
-
RNA Analysis:
-
Isolate total RNA from a portion of the liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.
-
-
Protein Analysis:
-
If the target gene product is a secreted protein, measure its concentration in the serum using an ELISA.
-
-
Data Analysis:
-
Calculate the percentage of target gene knockdown relative to the control group.
-
Determine the ED50 (the dose required to achieve 50% gene silencing).
-
Conclusion and Future Directions
The this compound is a testament to the power of medicinal chemistry in overcoming the challenges of targeted drug delivery. Its intricate design and efficient synthesis have paved the way for a new class of potent and specific oligonucleotide therapeutics for liver diseases. The robust and durable gene silencing observed with GalNAc-L96 conjugates in both preclinical and clinical settings underscores the transformative potential of this technology.
Future research will likely focus on further optimizing the design of GalNAc ligands to enhance their affinity for ASGPR and to improve their pharmacokinetic properties. Additionally, efforts are underway to expand the application of GalNAc-mediated delivery to other cell types by targeting different cell-surface receptors. The principles learned from the development of the this compound will undoubtedly serve as a valuable blueprint for the design of next-generation targeted therapies for a wide range of diseases.
References
- 1. Pharmacokinetics and Clinical Pharmacology Considerations of GalNAc3-Conjugated Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GalNAc-siRNA conjugates: Prospective tools on the frontier of anti-viral therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to GalNac-L96 Analog: A Key Intermediate for Liver-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GalNac-L96 analog is a critical chemical intermediate in the synthesis of GalNAc-L96, a trivalent N-acetylgalactosamine (GalNAc) ligand. This ligand is instrumental in the development of liver-targeted therapies, particularly for antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). By acting as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, GalNAc-L96 facilitates the efficient and specific delivery of therapeutic payloads to the liver. This targeted approach enhances the potency of nucleic acid-based drugs while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the this compound, including its physicochemical properties, its role in the synthesis of GalNAc-L96, and the mechanism of action of the final conjugate.
Physicochemical Properties of this compound
The this compound is a complex molecule with specific chemical characteristics that are essential for its function as a precursor in the synthesis of the final GalNAc-L96 ligand. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C117H175N11O42 | [1][][3] |
| Molecular Weight | 2407.69 g/mol | [1][] |
| Appearance | White to light yellow powder | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C | |
| CAS Number | 1159408-72-6 | |
| Synonyms | N-Acetylgalactosamine-L96 analog; GalNAc-L96; N-acetyl-D-Galactosamine-L96 analog |
Synthesis of GalNAc-L96: The Role of the Analog
The this compound is a pivotal intermediate in the multi-step synthesis of the final GalNAc-L96 ligand. While detailed, step-by-step protocols for the synthesis of the analog itself are often proprietary, the general synthetic strategy for GalNAc-L96 involves the sequential coupling of GalNAc moieties to a central scaffold. The this compound represents a partially assembled form of the final trivalent ligand.
A standard approach for the synthesis of GalNAc-L96 involves a convergent strategy where the this compound, containing one or two GalNAc units, is further reacted to attach the remaining GalNAc moieties and the linker arm for conjugation to the oligonucleotide.
Below is a generalized workflow for the synthesis of a triantennary GalNAc-oligonucleotide conjugate, highlighting the stage where the this compound is a key component.
Caption: Generalized workflow for the synthesis of a GalNAc-oligonucleotide conjugate.
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic efficacy of GalNAc-conjugated oligonucleotides relies on their specific uptake by hepatocytes through ASGPR-mediated endocytosis. This process ensures that the drug is concentrated in the target organ, the liver.
The binding of the trivalent GalNAc ligand to ASGPR triggers the internalization of the receptor-ligand complex into the cell via clathrin-mediated endocytosis. Once inside the cell, the complex is trafficked through endosomal compartments. The acidic environment of the late endosome facilitates the dissociation of the GalNAc-siRNA conjugate from the receptor. The ASGPR is then recycled back to the cell surface, while the oligonucleotide is released into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Caption: ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate.
Quantitative Data on GalNAc-siRNA Conjugates
The high affinity of the trivalent GalNAc ligand for ASGPR translates to potent in vivo activity of the conjugated siRNA. The table below summarizes key quantitative data for GalNAc-L96 conjugated oligonucleotides from published studies.
| Parameter | Value | Description | Source |
| Ki (ASGPR Binding) | 8.8 nM | Dissociation constant for an RNA carrying the triantennary GalNAc ligand R1 (sense-L96) binding to ASGPR. | |
| Ki (ASGPR Binding) | 10.4 nM | Dissociation constant for the oligonucleotide H12 (A-PO-HCV-L96) carrying the triantennary GalNAc binding to ASGPR. | |
| In Vivo Efficacy (ED50) | ~1 mg/kg | Median effective dose for target gene silencing in mice following a single subcutaneous dose of an optimally chemically modified siRNA-GalNAc conjugate. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and evaluation of GalNAc-siRNA conjugates. Below are generalized methodologies for key experiments.
Synthesis of GalNAc-L96 Conjugated Oligonucleotides
A robust and resource-effective pot-economy method for the synthesis of triantennary GalNAc and GalNAc phosphoramidite/CPG has been developed for laboratory scales.
Materials:
-
Protected GalNAc monomers
-
Central scaffold with reactive groups
-
Coupling reagents (e.g., HBTU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, ACN)
-
Solid support (e.g., CPG) for oligonucleotide synthesis
-
Standard phosphoramidites for oligonucleotide synthesis
General Procedure:
-
Scaffold Synthesis: Synthesize the central trivalent scaffold.
-
GalNAc Monomer Activation: Activate the protected GalNAc monomers for coupling.
-
Coupling: Sequentially couple the activated GalNAc monomers to the central scaffold to form the this compound and subsequently the final trivalent GalNAc-L96 ligand.
-
Purification: Purify the GalNAc-L96 ligand using column chromatography.
-
Phosphoramidite Synthesis: Convert the purified GalNAc-L96 ligand into a phosphoramidite for automated oligonucleotide synthesis.
-
Oligonucleotide Synthesis: Synthesize the desired siRNA sequence on a solid support using standard phosphoramidite chemistry, incorporating the GalNAc-L96 phosphoramidite at the desired position (typically the 3' end of the sense strand).
-
Deprotection and Purification: Deprotect the synthesized oligonucleotide and purify it using HPLC.
In Vitro Evaluation of GalNAc-siRNA Uptake and Silencing
Cell Culture:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells) are cultured in appropriate media.
Uptake Assay:
-
Plate hepatocytes in multi-well plates.
-
Treat the cells with varying concentrations of fluorescently labeled GalNAc-siRNA conjugates.
-
Incubate for a specified period (e.g., 4, 24, 48 hours).
-
Wash the cells to remove unbound conjugate.
-
Quantify cellular uptake using fluorescence microscopy or flow cytometry.
Gene Silencing Assay:
-
Plate hepatocytes in multi-well plates.
-
Treat the cells with varying concentrations of GalNAc-siRNA conjugates targeting a specific gene.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Lyse the cells and extract total RNA.
-
Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Normalize the target mRNA levels to a housekeeping gene.
-
Calculate the percentage of gene silencing relative to a non-targeting control siRNA.
In Vivo Evaluation of GalNAc-siRNA Efficacy in Mice
Animal Model:
-
Use a suitable mouse model (e.g., C57BL/6 mice). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Dosing:
-
Administer the GalNAc-siRNA conjugate via subcutaneous (s.c.) injection at various dose levels (e.g., 0.1 to 10 mg/kg).
-
Include a control group treated with saline or a non-targeting control siRNA.
Sample Collection and Analysis:
-
At specified time points post-injection (e.g., 24, 48, 72 hours), euthanize the mice and collect liver tissue.
-
Homogenize the liver tissue and extract total RNA.
-
Perform qRT-PCR to quantify the target mRNA levels.
-
Normalize to a housekeeping gene and calculate the percentage of gene silencing.
-
Optionally, collect serum samples to measure the levels of the protein product of the target gene.
Conclusion
The this compound is a cornerstone in the construction of sophisticated liver-targeting drug delivery systems. Its role as a key intermediate in the synthesis of the trivalent GalNAc-L96 ligand enables the development of highly potent and specific siRNA and ASO therapeutics. The deep understanding of its chemical properties, the synthetic pathways it is involved in, and the biological mechanism of action of the final conjugates are essential for researchers and drug developers working to advance the field of nucleic acid-based medicines for hepatic diseases. The provided data and experimental frameworks serve as a valuable resource for the design and evaluation of next-generation liver-targeted therapies.
References
A Technical Guide to Triantennary N-Acetylgalactosamine (GalNAc) Ligands for Hepatocyte-Targeted Drug Delivery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Triantennary N-acetylgalactosamine (GalNAc) ligands have emerged as a leading platform for the targeted delivery of therapeutics, particularly oligonucleotides, to hepatocytes. By leveraging the high-affinity interaction with the asialoglycoprotein receptor (ASGPR), which is densely expressed on the surface of liver cells, these conjugates facilitate efficient and selective cellular uptake. This guide provides a comprehensive overview of the structure, mechanism of action, synthesis, and characterization of a representative triantennary GalNAc ligand, herein referred to as GalNac-L96, serving as an archetype for this class of molecules.
Introduction to Triantennary GalNAc Ligands
The selective delivery of therapeutic payloads to specific cell types is a paramount objective in modern drug development. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR) presents an ideal target.[1] This C-type lectin is abundantly and almost exclusively expressed on hepatocytes, with approximately 500,000 copies per cell, and it mediates the rapid endocytosis of glycoproteins exposing terminal galactose or N-acetylgalactosamine residues.[2][3]
It was discovered that multivalent ligands exhibit a significantly higher binding affinity for ASGPR than their monovalent counterparts, a phenomenon known as the "cluster effect."[4] Specifically, ligands presenting three GalNAc moieties in a precise spatial arrangement—a triantennary configuration—demonstrate optimal receptor binding and internalization.[5] This has led to the development of GalNAc-conjugated therapeutics, including multiple FDA-approved siRNA drugs, that show remarkable potency and duration of effect. This document will use "GalNac-L96" as a representative model to explore the technical details of this powerful delivery platform.
Molecular Structure and Design Principles
The canonical triantennary GalNAc ligand consists of three key components: the targeting moieties, a scaffold, and a linker for payload conjugation.
-
Targeting Moiety: Three N-acetylgalactosamine (GalNAc) sugars serve as the recognition elements for ASGPR.
-
Scaffold: A branching core, often derived from a molecule like tris(hydroxymethyl)aminomethane (Tris), positions the three GalNAc residues at an optimal distance (typically 15-20 Å apart) to engage multiple subunits of the ASGPR hetero-oligomer simultaneously.
-
Linker: A flexible chain connects the scaffold to the therapeutic payload (e.g., an siRNA or antisense oligonucleotide). The linker's length and chemical nature are critical for maintaining the binding affinity of the GalNAc cluster and the activity of the payload.
Mechanism of Action: ASGPR-Mediated Endocytosis
The delivery of a GalNac-L96-conjugated therapeutic is a multi-step process initiated by high-affinity binding to ASGPR on the hepatocyte surface.
-
Binding: The triantennary GalNAc cluster binds to the ASGPR.
-
Internalization: The ligand-receptor complex is rapidly internalized into the cell via clathrin-mediated endocytosis, forming an early endosome.
-
Dissociation: As the endosome acidifies, the pH drops, causing the GalNac-L96 conjugate to dissociate from the ASGPR.
-
Receptor Recycling: The unbound ASGPR is recycled back to the cell surface (a cycle takes about 15 minutes), ensuring a high capacity for continuous uptake.
-
Endosomal Escape: The therapeutic payload, now free within the endosome, must escape into the cytoplasm to reach its site of action (e.g., the RNA-induced silencing complex for siRNA). This is a critical and less-understood step, with estimates suggesting that only a small fraction of the internalized conjugate successfully escapes.
Quantitative Data
The efficacy of triantennary GalNAc ligands is underpinned by their strong binding affinity to ASGPR and the subsequent biological activity of their payload. The following tables summarize representative quantitative data for this class of molecules.
Table 1: Binding Affinity to Asialoglycoprotein Receptor (ASGPR)
| Ligand Type | Parameter | Value | Species | Method |
|---|---|---|---|---|
| Monomeric GalNAc | Kd | Low µM Range | Human | Fluorescence Polarization |
| Triantennary GalNAc (e.g., GalNac-L96) | Kd | Low nM Range (e.g., 1-10 nM) | Human/Rat | Surface Plasmon Resonance |
| Triantennary GalNAc-siRNA | Kd | ~2 nM | Human | Kinetic Modeling |
| Triantennary GalNAc Probe | Kd | 1.5 - 1.9 x 10-6 M | Human | Fluorescence Polarization |
Source:
Table 2: In Vivo Efficacy of a Representative Triantennary GalNAc-siRNA Conjugate
| Parameter | Value | Animal Model | Administration | Target Gene |
|---|---|---|---|---|
| Median Effective Dose (ED50) | ~1 mg/kg | Mouse | Subcutaneous (Single Dose) | Liver-expressed (e.g., TTR) |
| Duration of Effect | > 9 months | Rodent | Chronic Weekly Dosing | Liver-expressed |
| Potency Increase vs. Unconjugated ASO | ~10-fold | Rodent | Systemic | Hepatocyte targets |
Source:
Key Experimental Protocols
The development and characterization of GalNac-L96 conjugates involve several key experimental procedures.
The synthesis of a triantennary GalNAc ligand is a multi-step process in organic chemistry, often culminating in a phosphoramidite building block suitable for automated oligonucleotide synthesis.
-
Preparation of GalNAc Monomer: Start with commercially available per-acetylated galactosamine. Convert it to a fused oxazoline intermediate.
-
Introduction of Linker Arm: Open the oxazoline ring with an alcohol containing a linker of desired length and functionality (e.g., a terminal alkene).
-
Scaffold Assembly: Utilize a convergent synthesis approach. Prepare the trivalent scaffold (e.g., from Tris) with reactive groups.
-
Condensation Reaction: Couple the GalNAc monomer units to the trivalent scaffold via amide bond formation or other stable linkages. This step is critical and has been optimized to achieve high yields (e.g., >75%).
-
Deprotection: Remove protecting groups from the sugar moieties.
-
Functionalization for Conjugation: Introduce a reactive group, such as a phosphoramidite, at the focal point of the linker, allowing for direct incorporation into an automated DNA/RNA synthesizer.
-
Purification and Characterization: Purify each intermediate and the final product using column chromatography. Characterize the structure and purity using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol measures the binding kinetics and affinity of the ligand for the ASGPR.
-
Immobilization: Covalently immobilize purified, recombinant ASGPR protein onto a sensor chip surface (e.g., a CM5 chip).
-
Analyte Preparation: Prepare a dilution series of the GalNac-L96 conjugate in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and a reference flow cell. Measure the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
This protocol assesses the ability of the conjugate to enter target cells.
-
Cell Culture: Plate hepatocytes or hepatocyte-derived cells (e.g., HepG2) in multi-well plates and grow to ~80% confluency.
-
Treatment: Treat the cells with a fluorescently labeled GalNac-L96 conjugate (e.g., Cy5-labeled) at various concentrations for different time points (e.g., 0.5, 2, 4 hours).
-
Competition Assay (for specificity): In a parallel set of wells, pre-incubate cells with a large excess of an unlabeled competitor ligand (e.g., asialofetuin or unlabeled GalNac-L96) before adding the fluorescent conjugate to demonstrate ASGPR-specific uptake.
-
Analysis:
-
Microscopy: Wash the cells, fix, and stain nuclei (e.g., with DAPI). Visualize cellular uptake using fluorescence or confocal microscopy.
-
Flow Cytometry: Wash and detach the cells. Analyze the fluorescence intensity per cell using a flow cytometer to quantify uptake across the cell population.
-
Conclusion
Triantennary GalNAc ligands, represented here by the GalNac-L96 archetype, are a clinically validated and highly effective solution for targeted drug delivery to the liver. Their success is rooted in a rational design that leverages a deep understanding of the ASGPR's biology, resulting in conjugates with high binding affinity, efficient internalization, and potent therapeutic activity. The detailed protocols and quantitative benchmarks provided in this guide offer a foundational framework for researchers and developers working to harness this powerful technology for the treatment of a wide range of hepatic diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Role of GalNac-L96 in Asialoglycoprotein Receptor (ASGPR) Targeting: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a pivotal target for the liver-specific delivery of therapeutics. Its high affinity for N-acetylgalactosamine (GalNAc) terminated glycoproteins makes it an ideal candidate for receptor-mediated endocytosis of drug conjugates. Among the various GalNAc-based ligands developed, the triantennary GalNAc ligand, L96, has demonstrated exceptional efficacy in facilitating the targeted delivery of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to the liver. This technical guide provides a comprehensive overview of the role of GalNac-L96 in ASGPR targeting, including its mechanism of action, quantitative binding and efficacy data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: ASGPR-Mediated Endocytosis of GalNac-L96 Conjugates
GalNac-L96 is a synthetic, triantennary N-acetylgalactosamine ligand designed for high-affinity binding to the ASGPR.[1][] The spatial arrangement of the three GalNAc residues in the L96 structure is optimized for multivalent binding to the carbohydrate recognition domains (CRDs) of the ASGPR subunits, leading to a significant enhancement in binding affinity compared to monovalent GalNAc.[3][4]
Upon subcutaneous or intravenous administration, GalNac-L96 conjugated therapeutics circulate in the bloodstream and are recognized by the ASGPR on hepatocytes.[5] This high-affinity interaction triggers clathrin-mediated endocytosis, a process involving the recruitment of adaptor proteins and the formation of clathrin-coated pits. The GTPase dynamin is essential for the scission of these pits from the plasma membrane, forming intracellular vesicles.
Following internalization, the vesicles mature into early endosomes. The acidic environment of the endosome facilitates the dissociation of the GalNac-L96 conjugate from the ASGPR. The receptor is then recycled back to the cell surface for further ligand binding, while the therapeutic cargo is trafficked through the endo-lysosomal pathway. A portion of the siRNA or ASO cargo escapes the endosome and enters the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Quantitative Data
The following tables summarize the quantitative data available for GalNac-L96 and its conjugates in ASGPR targeting.
Table 1: Binding Affinity of GalNac Ligands to ASGPR
| Ligand/Conjugate | Assay Method | Affinity Constant (Kd/Ki) | Source(s) |
| Monovalent GalNAc | Surface Plasmon Resonance (SPR) | 40 µM (Kd) | |
| Bivalent GalNAc Conjugate | Surface Plasmon Resonance (SPR) | 1.3 ± 1.1 nM (KD) | |
| Trivalent GalNAc (L96) Conjugate (RNA) | Competitive Binding Assay | 8.8 nM (Ki) | |
| Trivalent GalNAc (L96) Conjugate (Oligonucleotide) | Competitive Binding Assay | 10.4 nM (Ki) | |
| Givosiran (GalNAc-siRNA) | Mechanistic PK-PD Model | 27.7 nM (KD) | |
| ASGPR Antibody | Surface Plasmon Resonance (SPR) | 4.1 nM (Kd) |
Table 2: In Vivo Efficacy of GalNac-L96-siRNA Conjugates in Mice
| Target Gene | Dosage (mg/kg) | Administration Route | Time Point | % mRNA Reduction | % Serum Protein Reduction | Source(s) |
| Transthyretin (TTR) | 0.75 | Subcutaneous | 35 days | ~80% | Not Reported | |
| Angiopoietin-like 3 (ANGPTL3) | 1 | Subcutaneous | 21 days | Not Reported | 25.4% | |
| Angiopoietin-like 3 (ANGPTL3) | 3 | Subcutaneous | 21 days | Not Reported | 51.5% | |
| Scavenger Receptor B1 (SRB1) (ASO) | Not specified | Not specified | Not specified | 50% | Not Reported |
Table 3: Cellular Uptake of GalNac Conjugates
| Cell Type | Conjugate Type | Uptake Condition | % Uptake / Distribution | Source(s) |
| Mouse Hepatocytes | GalNAc-ASO | In vivo | >80% in hepatocytes | |
| Mouse Non-parenchymal cells | Unconjugated ASO | In vivo | >70% in non-parenchymal cells | |
| Mouse Hepatocytes | Radiolabeled GalNAc-siRNA | In vivo | Overwhelmingly detected in hepatocytes | |
| Primary Mouse Hepatocytes | GalNAc-PS-ASO | In vitro (100 nM) | Saturation of uptake observed |
Experimental Protocols
Competitive ASGPR Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., GalNac-L96) by measuring its ability to compete with a labeled ligand for binding to ASGPR.
Materials:
-
Purified or recombinant ASGPR
-
Labeled ligand (e.g., 125I-asialo-orosomucoid or a fluorescently labeled GalNAc conjugate)
-
Test compound (GalNac-L96)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.8, containing CaCl2)
-
Wash buffer
-
Filtration apparatus (e.g., 96-well filter plates)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a microplate, add a constant concentration of the labeled ligand to each well.
-
Add the different concentrations of the test compound to the wells.
-
Initiate the binding reaction by adding a constant concentration of ASGPR to each well.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound ligand.
-
Quantify the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence plate reader.
-
Plot the percentage of inhibition of labeled ligand binding versus the concentration of the test compound.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Cellular Uptake Assay in Primary Hepatocytes
This protocol describes a method to quantify the uptake of GalNac-L96-siRNA conjugates into primary hepatocytes.
Materials:
-
Primary hepatocytes
-
Culture medium (e.g., supplemented RPMI)
-
GalNac-L96-siRNA conjugate
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for stem-loop RT-qPCR
Procedure:
-
Plate primary hepatocytes in a multi-well plate and allow them to adhere.
-
Prepare different concentrations of the GalNac-L96-siRNA conjugate in culture medium.
-
Remove the existing medium from the cells and add the medium containing the GalNac-L96-siRNA conjugate.
-
Incubate the cells for a specific period (e.g., 4 hours) at 37°C to allow for uptake.
-
After incubation, wash the cells multiple times with PBS to remove unbound conjugate.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular concentration of the siRNA using a highly sensitive method like stem-loop reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This method uses a stem-loop RT primer for specific reverse transcription of the siRNA, followed by qPCR for quantification.
-
Normalize the siRNA concentration to the total protein concentration or a housekeeping gene to account for variations in cell number.
In Vivo Efficacy Study in Mice
This protocol outlines a general procedure for evaluating the in vivo gene silencing efficacy of GalNac-L96-siRNA conjugates in a mouse model.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
GalNac-L96-siRNA conjugate targeting a specific liver-expressed gene
-
Saline or PBS for dilution
-
Anesthesia
-
Surgical tools for tissue collection
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Acclimatize the mice to the laboratory conditions.
-
Prepare the dosing solution by diluting the GalNac-L96-siRNA conjugate in sterile saline or PBS to the desired concentrations.
-
Administer the conjugate to the mice via a specific route, typically subcutaneous injection.
-
At predetermined time points after administration (e.g., 7, 14, 21, and 35 days), euthanize a cohort of mice.
-
Collect liver tissue and blood samples.
-
Isolate total RNA from the liver tissue samples.
-
Perform RT-qPCR to quantify the mRNA levels of the target gene. Use a housekeeping gene for normalization.
-
Calculate the percentage of mRNA reduction compared to a control group treated with a non-targeting siRNA or vehicle.
-
If applicable, measure the serum levels of the protein encoded by the target gene using methods like ELISA.
Synthesis of GalNac-L96 Conjugates
GalNac-L96 is typically synthesized as a phosphoramidite or loaded onto a controlled pore glass (CPG) solid support for use in automated oligonucleotide synthesis.
General Workflow for Solid-Phase Oligonucleotide Synthesis:
-
The synthesis starts with the GalNac-L96-CPG solid support.
-
The desired oligonucleotide sequence (siRNA or ASO) is synthesized by the sequential addition of phosphoramidite monomers in an automated synthesizer.
-
Each cycle of monomer addition involves four steps: deprotection, coupling, capping, and oxidation.
-
After the synthesis is complete, the oligonucleotide is cleaved from the solid support.
-
Protecting groups are removed from the oligonucleotide bases and the phosphate backbone.
-
The final GalNac-L96-oligonucleotide conjugate is purified using techniques like HPLC.
Signaling Pathways and Experimental Workflows
ASGPR-Mediated Endocytosis Signaling Pathway
The binding of a GalNac-L96 conjugate to ASGPR initiates a cascade of events leading to its internalization.
References
- 1. Adaptor heat shock protein complex formation regulates trafficking of the asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 4. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
GalNac-L96 Analog as a Synthetic Intermediate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted therapeutics is rapidly evolving, with a significant focus on enhancing the delivery of potent molecules to specific cell types, thereby maximizing efficacy and minimizing off-target effects. Within this paradigm, the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a prime target for liver-directed therapies. N-acetylgalactosamine (GalNac) is a natural ligand for ASGPR, and multivalent presentation of GalNac moieties significantly enhances binding affinity and subsequent receptor-mediated endocytosis. This has led to the development of GalNac-based delivery platforms for a variety of therapeutic modalities, most notably small interfering RNAs (siRNAs).
The GalNac-L96 analog is a key triantennary GalNac ligand that has become a cornerstone in the synthesis of hepatocyte-targeting therapeutics. Its unique structural design allows for efficient conjugation to oligonucleotides and other drug molecules, facilitating their specific uptake by liver cells. This technical guide provides a comprehensive overview of the this compound as a critical synthetic intermediate, detailing its synthesis, relevant quantitative data, experimental protocols, and the biological pathways it influences.
Synthesis of GalNac-L96 and its Intermediates
The synthesis of the this compound is a multi-step process that can be approached through various strategies, including a standard linear synthesis and a more recent, resource-efficient "pot-economy" method.
Quantitative Data on Synthesis
| Intermediate/Product | Synthesis Step/Method | Reported Yield | Purity | Reference |
| GalNac-L96 | "Pot-Economy" Synthesis (Overall) | 61% | Not specified for final product | [1] |
| Intermediate in "Pot-Economy" Synthesis | Nucleophilic addition using HBTU | 81% | 98.5% | [2] |
| GalNac-L96 Intermediate L2 | Not specified | Not applicable | ≥98% (HPLC) | [3] |
| GalNac-L96 Intermediate T2 | Not specified | Not applicable | ≥98% (HPLC) | [3] |
| GalNac-L96 Intermediate B2 | Not specified | Not applicable | ≥98% (HPLC) | [3] |
| GalNac-L96 Intermediate T4-Amine | Not specified | Not applicable | ≥98% (HPLC) |
Experimental Protocols
This method focuses on minimizing purification steps and solvent usage. A detailed, step-by-step protocol is outlined in the research paper by Gusev et al. (2024). The general workflow involves a two-pot synthesis strategy.
First Pot:
-
Initial coupling reactions to build the core scaffold.
-
In-situ deprotection and subsequent coupling steps without isolation of intermediates.
Second Pot:
-
Introduction of the GalNac moieties to the scaffold.
-
Final deprotection and purification of the this compound.
A detailed experimental protocol can be found in the supplementary information of the cited reference.
The conjugation of the this compound to an oligonucleotide is a critical step in the development of targeted siRNA therapeutics. This is typically achieved through solid-phase synthesis using a phosphoramidite derivative of the this compound.
Materials:
-
GalNac-L96 phosphoramidite
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleotide
-
Standard DNA/RNA synthesis reagents (activator, oxidizing agent, capping reagents, deblocking agent)
-
Automated DNA/RNA synthesizer
Procedure:
-
Loading of the CPG solid support: The solid support with the first nucleoside is packed into a synthesis column.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the immobilized nucleoside is removed using a solution of a weak acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The GalNac-L96 phosphoramidite is activated with an activator (e.g., ethylthiotetrazole) and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a mixture of water, pyridine, and tetrahydrofuran).
-
Cleavage and Deprotection: After the final coupling step, the oligonucleotide conjugate is cleaved from the solid support, and all protecting groups are removed using a suitable deprotection solution (e.g., concentrated ammonium hydroxide and ethanol).
-
Purification: The crude GalNac-oligonucleotide conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).
Preclinical and Clinical Efficacy of GalNac-L96 Conjugates
The utility of the this compound as a synthetic intermediate is ultimately demonstrated by the in vivo efficacy and clinical success of the therapeutics derived from it.
Preclinical Data
Preclinical studies in animal models have consistently shown that GalNac-siRNA conjugates, including those utilizing the L96 linker, exhibit potent and durable gene silencing in the liver.
| Therapeutic Target | Animal Model | Key Findings | Reference |
| Transthyretin (TTR) | Mice | Weekly dosing at 1.0 and 2.5 mg/kg led to steady TTR knockdown of 50% and 80%, respectively, sustained for 196 days. | |
| Antithrombin (AT) | Not specified | 100- to 1000-fold lower levels of tissue exposure required for similar biologic effects compared to other oligonucleotide platforms. | |
| ANGPTL3 | Mice | A single 3 mg/kg dose of an L96-siRNA conjugate resulted in a 51.5% reduction in serum ANGPTL3 protein at day 21. | |
| General | Mice with reduced ASGPR | GalNac-siRNA conjugate activity was retained despite a greater than 50% reduction in ASGPR levels. |
Clinical Data
The clinical translation of the GalNac-L96 platform has been highly successful, with several approved drugs and numerous candidates in clinical trials. A prominent example is Inclisiran, a GalNac-L96-siRNA conjugate targeting PCSK9 for the treatment of hypercholesterolemia.
| Drug (Target) | Phase | Key Efficacy Data | Reference |
| Inclisiran (PCSK9) | Phase III (ORION-9, -10, -11) | 51% reduction in LDL-C at 17 months (placebo-adjusted). | |
| Inclisiran (PCSK9) | Phase III (ORION-9, -10, -11) | Time-adjusted placebo-adjusted LDL-C reduction of 51% between 3 and 18 months. | |
| Inclisiran (PCSK9) | Phase III (ORION-10, -11) | 99% of patients showed a placebo-adjusted LDL-C reduction of ≥30%, with a mean reduction of 54.1% from baseline. | |
| Givosiran (ALAS1) | Phase I | Monthly doses of 2.5 mg/kg showed enhanced lowering of target biomarkers compared to quarterly dosing. |
Mechanism of Action: ASGPR-Mediated Endocytosis
The targeted delivery of GalNac-L96 conjugates to hepatocytes is mediated by the asialoglycoprotein receptor (ASGPR). The binding of the trivalent GalNac ligand to ASGPR triggers a well-orchestrated cellular process known as clathrin-mediated endocytosis.
Caption: ASGPR-mediated endocytosis of a GalNac-L96-siRNA conjugate.
Experimental Workflow: Synthesis and Conjugation
The overall process from the synthesis of the this compound to its final conjugation to an siRNA molecule can be visualized as a sequential workflow.
Caption: General workflow for the synthesis and conjugation of GalNac-L96.
Conclusion
The this compound stands as a pivotal synthetic intermediate in the realm of targeted drug delivery, particularly for hepatocyte-directed therapies. Its robust synthesis, coupled with its high affinity for the asialoglycoprotein receptor, has enabled the development of a new class of potent and durable therapeutics. The successful clinical translation of GalNac-L96-siRNA conjugates, such as Inclisiran, underscores the power of this platform. As research continues to refine the synthesis and explore new applications, the this compound is poised to remain a critical tool for drug development professionals working to address a wide range of liver-associated diseases. This technical guide provides a foundational understanding of the core aspects of GalNac-L96, from its synthesis and characterization to its biological mechanism and therapeutic relevance, serving as a valuable resource for researchers and scientists in the field.
References
The Chemical Landscape of GalNac-L96 Analogs: A Technical Guide for Drug Development Professionals
Introduction: The targeted delivery of therapeutic oligonucleotides to hepatocytes has been significantly advanced by the development of N-acetylgalactosamine (GalNac) conjugates. Among these, triantennary GalNac ligands, such as the GalNac-L96 analog, have emerged as a highly effective motif for engaging the asialoglycoprotein receptor (ASGPR) on the surface of liver cells. This engagement facilitates receptor-mediated endocytosis, enabling the specific and efficient delivery of siRNA, ASO, and other nucleic acid-based drugs to the liver. This technical guide provides an in-depth overview of the chemical characteristics, biological activity, and experimental methodologies associated with a representative this compound, intended to inform researchers, scientists, and drug development professionals.
Physicochemical and Biological Properties
The this compound is a complex synthetic molecule designed for optimal interaction with the ASGPR. Its triantennary structure presents three GalNac residues in a precise spatial arrangement to achieve high-affinity binding.
| Property | Value | Reference |
| Molecular Formula | C117H175N11O42 | [1] |
| Molecular Weight | 2407.7 g/mol | [1] |
| Binding Affinity (Ki) to ASGPR | 8.8 nM (for RNA conjugate R1 sense-L96) | [2] |
| 10.4 nM (for oligonucleotide H12 A-PO-HCV-L96) | [2] | |
| In Vivo Efficacy (ED50) | ~0.07 mg/kg (for Vutrisiran, a GalNAc-siRNA conjugate targeting TTR) | [3] |
| Toxicity | Generally well-tolerated. Non-adverse, reversible histologic findings in the liver and kidney at supratherapeutic doses in preclinical studies. No evidence of genotoxicity. Minimal vacuolation observed at doses >50 times the pharmacological dose. |
Mechanism of Action: ASGPR-Mediated Endocytosis
The biological activity of the this compound is predicated on its high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction initiates a cascade of molecular events leading to the internalization of the conjugate via clathrin-mediated endocytosis.
Upon binding of the GalNac-L96-conjugated therapeutic to the ASGPR, the receptor-ligand complex is recognized by the adaptor protein 2 (AP2) complex. This triggers the recruitment of clathrin and other accessory proteins, leading to the formation of a clathrin-coated pit at the plasma membrane. The pit invaginates and eventually pinches off to form a clathrin-coated vesicle containing the therapeutic cargo. Following internalization, the vesicle uncoats, and the acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The therapeutic is then released into the cytoplasm to engage its target, while the ASGPR is recycled back to the cell surface.
Experimental Protocols
Synthesis of a Triantennary this compound
The synthesis of a triantennary GalNac ligand is a multi-step process that can be achieved through a convergent synthetic route. The following provides a generalized workflow based on reported methodologies.
Methodology:
-
Synthesis of GalNAc-Linker Monomer: Commercially available, per-acetylated N-acetylgalactosamine is converted to a glycosyl donor. This is then coupled to a bifunctional linker containing a protected amine and a carboxylic acid or activated ester.
-
Synthesis of the Triantennary Scaffold: A central core molecule with three reactive sites (e.g., amines) is synthesized.
-
Convergent Amide Coupling: The GalNAc-linker monomer is coupled to the triantennary scaffold via amide bond formation. This key step is often optimized for high yield.
-
Deprotection: The protecting groups on the GalNAc hydroxyls and any other protected functionalities are removed under appropriate conditions to yield the final triantennary this compound.
-
Purification: The final product is purified using techniques such as column chromatography or preparative HPLC.
In Vitro Binding Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) can be employed to quantitatively assess the binding affinity of the this compound to the ASGPR.
Methodology:
-
Immobilization of ASGPR: Recombinant human ASGPR is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the this compound are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
Conclusion
The this compound represents a sophisticated chemical entity that has proven to be a cornerstone of modern liver-targeted oligonucleotide therapeutics. Its well-defined chemical structure, high-affinity binding to the ASGPR, and efficient mechanism of cellular uptake provide a robust platform for the development of potent and specific drugs for a range of hepatic diseases. The methodologies outlined in this guide offer a framework for the synthesis and characterization of these important molecules, facilitating further innovation in the field of targeted drug delivery.
References
An In-Depth Technical Guide to GalNAc-Mediated Oligonucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylgalactosamine (GalNAc)-mediated delivery has emerged as a transformative platform for the targeted delivery of oligonucleotide therapeutics, particularly small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of liver cells. This targeted approach enhances the potency and therapeutic index of oligonucleotide drugs, allowing for lower doses and less frequent administration, thereby improving patient convenience and safety. This guide provides a comprehensive technical overview of the core principles of GalNAc-mediated delivery, including the underlying molecular mechanisms, design and synthesis of GalNAc-oligonucleotide conjugates, and detailed experimental protocols for their evaluation.
The Core Mechanism: ASGPR-Mediated Endocytosis
The cornerstone of this delivery platform is the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly found on the sinusoidal surface of hepatocytes, with approximately 500,000 to 1.5 million copies per cell.[1] The ASGPR's primary physiological function is to recognize, bind, and clear circulating desialylated glycoproteins from the bloodstream.[2]
The GalNAc-delivery strategy hijacks this natural pathway. By conjugating a synthetic GalNAc ligand to an oligonucleotide, the therapeutic cargo is effectively disguised as a natural ligand for the ASGPR. This interaction triggers a highly efficient process of receptor-mediated endocytosis.
Signaling and Internalization Pathway
The binding of a multivalent GalNAc ligand to the ASGPR initiates the clustering of receptors and the formation of clathrin-coated pits.[3] These pits invaginate to form clathrin-coated vesicles, encapsulating the GalNAc-oligonucleotide conjugate and transporting it into the cell.
References
Methodological & Application
Application Notes and Protocols: A Detailed Methodology for the Conjugation of GalNAc-L96 to siRNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the methodology for conjugating the trivalent N-acetylgalactosamine (GalNAc) ligand, featuring the L96 linker, to small interfering RNA (siRNA). The targeted delivery of siRNA to hepatocytes via the asialoglycoprotein receptor (ASGPR) is a clinically validated and powerful strategy for the development of RNAi therapeutics. This protocol details the solid-phase synthesis of GalNAc-L96-siRNA conjugates, purification by high-performance liquid chromatography (HPLC), and characterization using mass spectrometry. The provided workflows and protocols are intended to enable researchers to reliably synthesize and evaluate these important therapeutic molecules.
Introduction
The therapeutic potential of small interfering RNAs (siRNAs) has been significantly advanced by the development of targeted delivery systems. Conjugation of siRNAs to trivalent N-acetylgalactosamine (GalNAc) ligands facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction leads to rapid and efficient receptor-mediated endocytosis of the siRNA conjugate into liver cells, enabling potent and durable gene silencing.
The L96 linker is a key component in several clinically successful GalNAc-siRNA conjugates, such as Inclisiran.[1][2] Its structure provides the necessary spacing and flexibility for optimal presentation of the GalNAc moieties to the ASGPR. This application note provides a detailed methodology for the synthesis, purification, and characterization of GalNAc-L96-siRNA conjugates, primarily focusing on the widely adopted solid-phase synthesis approach using phosphoramidite chemistry.
Signaling Pathway and Cellular Uptake
The journey of a GalNAc-L96-siRNA conjugate from administration to target gene silencing within a hepatocyte is a multi-step process initiated by the specific recognition of the GalNAc ligand by the ASGPR.
Experimental Protocols
The synthesis of GalNAc-L96-siRNA conjugates is a multi-step process that begins with the synthesis of the GalNAc-L96 ligand, its activation as a phosphoramidite or incorporation into a solid support, followed by the automated solid-phase synthesis of the siRNA, deprotection, and purification.
Synthesis of GalNAc-L96 Phosphoramidite or CPG Solid Support
The conjugation of the GalNAc-L96 linker to the siRNA sense strand is typically achieved by incorporating it as the final addition in a 5'-conjugate or by initiating the synthesis from a GalNAc-L96-functionalized solid support for a 3'-conjugate.[1][3]
Protocol 1: Synthesis of GalNAc-L96 Phosphoramidite
This protocol outlines a general approach for the synthesis of a GalNAc-L96 phosphoramidite, which can then be used in standard automated oligonucleotide synthesis.
-
Synthesis of the Trivalent GalNAc Cluster: The synthesis begins with commercially available D-(+)-galactosamine, which is protected and then coupled to a branching scaffold molecule.[4]
-
Introduction of the L96 Linker: The L96 linker, a PEG-based spacer with a terminal carboxylic acid, is activated and coupled to the trivalent GalNAc cluster.
-
Phosphitylation: The terminal hydroxyl group of the linker is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 5-(ethylthio)-1H-tetrazole (ETT) to yield the final GalNAc-L96 phosphoramidite.
Protocol 2: Preparation of GalNAc-L96 CPG Solid Support
-
Functionalization of CPG: Long-chain alkylamine-controlled pore glass (LCAA-CPG) is typically used as the solid support.
-
Coupling of GalNAc-L96 Acid: The carboxylic acid terminus of the GalNAc-L96 linker is activated using a coupling agent such as HBTU and coupled to the amino groups on the CPG support.
-
Capping: Any unreacted amino groups on the CPG are capped using reagents like acetic anhydride to prevent unwanted side reactions during oligonucleotide synthesis.
Solid-Phase Synthesis of GalNAc-L96-siRNA Conjugate
The siRNA strands are synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The sense strand is modified with the GalNAc-L96 ligand.
Workflow for Solid-Phase Synthesis:
Protocol 3: Automated Solid-Phase Synthesis
-
Synthesizer Setup: The DNA/RNA synthesizer is prepared with the necessary phosphoramidites (A, C, G, U, and any modified nucleotides), activators (e.g., 4,5-dicyanoimidazole), capping reagents, and oxidizing agents.
-
Synthesis Initiation: For a 3'-conjugate, the synthesis is initiated on the GalNAc-L96 CPG. For a 5'-conjugate, a standard CPG support for the 3'-terminal nucleotide of the sense strand is used.
-
Chain Elongation: The synthesis proceeds in the 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
GalNAc-L96 Conjugation (for 5'-conjugates): In the final coupling cycle for the sense strand, the GalNAc-L96 phosphoramidite is coupled to the 5'-terminus.
-
Antisense Strand Synthesis: The antisense strand is synthesized separately using standard procedures.
-
Cleavage and Deprotection: The synthesized oligonucleotides are cleaved from the CPG support, and the base and phosphate protecting groups are removed using a reagent mixture such as aqueous ammonia and ethanol.
-
Desalting: The crude oligonucleotide solution is desalted using methods like ethanol precipitation or size-exclusion chromatography.
Purification of GalNAc-L96-siRNA Conjugates
High-performance liquid chromatography (HPLC) is the standard method for purifying GalNAc-siRNA conjugates to ensure high purity for research and therapeutic applications.
Protocol 4: HPLC Purification
-
Column Selection: A reverse-phase HPLC column, such as a C18 column, is typically used for the purification of oligonucleotides.
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in a water/acetonitrile mobile phase is commonly employed.
-
Fraction Collection: The eluent is monitored by UV absorbance at 260 nm, and fractions corresponding to the full-length product are collected.
-
Desalting: The purified fractions are desalted to remove the HPLC buffer components.
Characterization of GalNAc-L96-siRNA Conjugates
The identity and purity of the synthesized conjugates are confirmed using mass spectrometry and HPLC.
Protocol 5: Mass Spectrometry Analysis
-
Sample Preparation: A small aliquot of the purified oligonucleotide is prepared for mass spectrometry analysis.
-
Instrumentation: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized oligonucleotides.
-
Data Analysis: The observed molecular weight is compared to the calculated theoretical mass to confirm the identity of the product.
Protocol 6: Analytical HPLC
-
Purity Assessment: The purity of the final product is assessed by analytical reverse-phase HPLC, and the percentage of the full-length product is determined.
Duplex Annealing
The purified and characterized sense (GalNAc-L96 conjugated) and antisense strands are annealed to form the final double-stranded siRNA conjugate.
Protocol 7: Annealing
-
Quantification: The concentration of each single-stranded oligonucleotide is determined by measuring the absorbance at 260 nm.
-
Mixing: Equimolar amounts of the sense and antisense strands are mixed in an annealing buffer (e.g., phosphate-buffered saline).
-
Heating and Cooling: The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate proper duplex formation.
Data Presentation
The successful synthesis and purification of GalNAc-L96-siRNA conjugates should yield a product with high purity and the correct molecular weight.
Table 1: Representative Characterization Data for a GalNAc-L96-siRNA Conjugate
| Parameter | Method | Expected Result |
| Purity | Analytical RP-HPLC | >95% |
| Identity (Sense Strand) | ESI-MS | Observed mass ± 1 Da of calculated mass |
| Identity (Antisense Strand) | ESI-MS | Observed mass ± 1 Da of calculated mass |
| Duplex Formation | Non-denaturing PAGE | Single band corresponding to the duplex |
Table 2: In Vivo Efficacy of a Representative GalNAc-L96-siRNA Conjugate
| Treatment Group | Dose (mg/kg) | Target mRNA Knockdown (%) |
| Saline Control | - | 0 |
| GalNAc-L96-siRNA | 1 | 50-60 |
| GalNAc-L96-siRNA | 3 | 80-90 |
| GalNAc-L96-siRNA | 10 | >95 |
Note: The data presented in Table 2 are representative and will vary depending on the specific siRNA sequence, target gene, and animal model.
Conclusion
The conjugation of GalNAc-L96 to siRNA is a robust and effective strategy for liver-targeted gene silencing. The detailed protocols provided in this application note offer a comprehensive guide for the synthesis, purification, and characterization of these important therapeutic molecules. Adherence to these methodologies will enable researchers to produce high-quality GalNAc-L96-siRNA conjugates for preclinical and clinical development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
Application Note: Protocol for ASGPR-Mediated Uptake Assay Using GalNAc Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Asialoglycoprotein Receptor (ASGPR), predominantly expressed on the surface of hepatocytes, is a key target for liver-specific drug delivery.[1][2] This C-type lectin receptor exhibits high-affinity binding to molecules with terminal N-acetylgalactosamine (GalNAc) or galactose residues, leading to rapid, receptor-mediated endocytosis.[3][4] The conjugation of therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to multivalent GalNAc ligands has emerged as a powerful strategy to enhance their delivery to the liver, thereby increasing efficacy and reducing off-target effects.[5]
This application note provides detailed protocols for quantifying the ASGPR-mediated uptake of GalNAc-conjugated ligands in vitro using both fluorescence-based plate reader assays and flow cytometry. It also includes a protocol for competition assays to verify the specificity of the uptake mechanism.
Principle of the Assay
The assay quantifies the cellular uptake of a GalNAc-conjugated ligand, which is typically labeled with a fluorescent dye. Hepatocytes or other cells expressing ASGPR are incubated with the labeled ligand. The ligand binds to ASGPR on the cell surface and is subsequently internalized via clathrin-mediated endocytosis. After incubation, non-internalized ligand is washed away. The amount of internalized ligand is then measured by detecting the fluorescence signal either from the total cell lysate (plate reader method) or on a single-cell basis (flow cytometry). The specificity of the uptake is confirmed by a competition assay, where the uptake of the labeled ligand is significantly reduced in the presence of an excess of an unlabeled ASGPR ligand.
Data Presentation
Table 1: ASGPR Expression in Common Cell Lines
| Cell Line | Origin | ASGPR Expression Level | Approx. Receptors per Cell | Reference |
| Primary Hepatocytes | Murine, Human | Very High | ~500,000 | |
| HepG2 | Human Hepatocellular Carcinoma | High | ~76,000 | |
| Huh-7 | Human Hepatocellular Carcinoma | Low / Null | Not Applicable | |
| HEK293 | Human Embryonic Kidney | Null (unless transfected) | Not Applicable | |
| MCF-7 | Human Breast Adenocarcinoma | Low | Undetermined | |
| A549 | Human Lung Carcinoma | Low | Undetermined |
Table 2: Representative Binding and Activity of GalNAc-Conjugated Ligands
| Ligand | Assay System | Parameter | Value | Reference |
| Triantennary GalNAc Conjugate | HepG2 Cells | Dissociation Constant (Kd) | Nanomolar range | |
| GalNAc₃-siRNA (ApoB target) | Primary Mouse Hepatocytes | IC₅₀ (mRNA knockdown) | 1 nM | |
| GalNAc₂-siRNA (ApoB target) | Primary Mouse Hepatocytes | IC₅₀ (mRNA knockdown) | 80 nM | |
| GalNAc₃-ASO | Primary Mouse Hepatocytes | Potency Increase vs. Unconjugated | ~10-fold |
Signaling Pathway and Experimental Workflow
Caption: ASGPR-mediated endocytosis pathway for a GalNAc-siRNA conjugate.
Caption: Experimental workflow for an in vitro ASGPR-mediated uptake assay.
Experimental Protocols
Protocol 1: In Vitro Uptake Assay (Fluorescence Plate Reader)
This protocol is suitable for moderate to high-throughput screening of GalNAc-conjugated compounds.
Materials:
-
ASGPR-positive cells (e.g., HepG2)
-
ASGPR-negative cells (e.g., Huh-7) for control
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Fluorescently labeled GalNAc-ligand
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Method:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 20,000-40,000 cells per well. Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.
-
Ligand Preparation: Prepare serial dilutions of the fluorescently labeled GalNAc-ligand in serum-free medium. Include a vehicle-only control.
-
Treatment: Carefully aspirate the growth medium from the wells. Wash the cells once with 100 µL of warm PBS. Add 100 µL of the prepared ligand dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 2-4 hours).
-
Washing: Aspirate the ligand-containing medium. Wash the cells three times with 150 µL of cold PBS to remove all non-internalized ligand.
-
Cell Lysis: Add 50-100 µL of cell lysis buffer to each well. Incubate on a shaker for 15 minutes at room temperature.
-
Fluorescence Quantification: Read the fluorescence intensity of the lysate in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Protein Quantification: Use 10-20 µL of the cell lysate from each well to determine the total protein concentration using a BCA protein assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the fluorescence reading of each well to its corresponding protein concentration (Relative Fluorescence Units / µg of protein). Plot the normalized fluorescence against the ligand concentration to determine uptake kinetics.
Protocol 2: In Vitro Uptake Assay (Flow Cytometry)
This protocol provides single-cell resolution data, which is useful for assessing heterogeneity in uptake within a cell population.
Materials:
-
Cells and ligands as in Protocol 1
-
PBS
-
Trypsin-EDTA or other non-enzymatic cell dissociation solution
-
Flow cytometry tubes
-
Flow cytometer
Method:
-
Cell Seeding: Seed HepG2 cells in a 24-well or 12-well plate and grow to 70-80% confluency.
-
Treatment and Incubation: Treat cells with the fluorescently labeled GalNAc-ligand as described in Protocol 1 (steps 2-4), using appropriate volumes for the plate format.
-
Washing: Wash the cells twice with cold PBS.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate until cells detach. Neutralize with complete growth medium.
-
Sample Preparation: Transfer the cell suspension to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS or FACS buffer.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live, single-cell population. Record the fluorescence signal in the appropriate channel (e.g., FITC, PE).
-
Data Analysis: Calculate the Mean Fluorescence Intensity (MFI) for each sample. The MFI is directly proportional to the amount of internalized ligand.
Protocol 3: Competition Assay for Specificity
This assay confirms that the observed uptake is mediated specifically by ASGPR.
Method:
-
Follow the procedure for either Protocol 1 or Protocol 2.
-
Before adding the fluorescently labeled GalNAc-ligand, pre-incubate a subset of the cells for 30-60 minutes at 37°C with a high concentration (e.g., 100-fold molar excess) of an unlabeled competitor ligand.
-
Competitors: Unlabeled triantennary GalNAc or a natural ASGPR ligand like asialofetuin (50-100 µg/mL) can be used.
-
-
Without washing, add the fluorescently labeled ligand to the wells (in the continued presence of the competitor) and proceed with the standard incubation and washing steps.
-
Analysis: Compare the uptake of the fluorescent ligand in the presence and absence of the competitor. A significant reduction (typically >80%) in the fluorescence signal in the presence of the competitor confirms that the uptake is ASGPR-mediated.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing; autofluorescence of cells or medium. | Increase the number and rigor of wash steps. Use cold PBS. Analyze an unstained cell sample to set baseline fluorescence. Use phenol red-free medium during incubation. |
| Low Signal / No Uptake | Low ASGPR expression; inactive ligand; insufficient incubation time. | Confirm ASGPR expression in the cell line via qPCR or Western blot. Use a positive control cell line (e.g., primary hepatocytes). Optimize incubation time (2-24 hours). Verify ligand integrity. |
| High Well-to-Well Variability | Inconsistent cell seeding; edge effects in the plate; pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate. Use calibrated pipettes and careful technique. |
| No Inhibition in Competition Assay | Competitor concentration too low; non-specific uptake mechanism. | Increase the molar excess of the competitor ligand. Test uptake in an ASGPR-null cell line (e.g., Huh-7) to assess non-specific binding. |
References
- 1. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Delivery of Oligonucleotides Using GalNAc-L96
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of oligonucleotide therapeutics to specific cell types remains a significant challenge in the field of nucleic acid-based medicine. GalNAc-L96, a triantennary N-acetylgalactosamine (GalNAc) ligand, has emerged as a highly effective targeting moiety for the delivery of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to hepatocytes. This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of liver cells. This targeted approach enhances the therapeutic efficacy of oligonucleotides in the liver while minimizing potential off-target effects and systemic toxicity.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of GalNAc-L96 for the in vivo delivery of oligonucleotides, including detailed experimental protocols, quantitative data on efficacy, pharmacokinetics, and biodistribution, and visualizations of key processes.
Mechanism of Action
The liver-specific delivery of GalNAc-L96-conjugated oligonucleotides is mediated by a receptor-mediated endocytosis pathway. The process can be summarized in the following steps:
-
Binding: Following subcutaneous administration, the GalNAc-L96-oligonucleotide conjugate enters the bloodstream and circulates throughout the body. The triantennary arrangement of GalNAc residues on the L96 ligand provides high-affinity binding to the ASGPR on the surface of hepatocytes.
-
Internalization: Upon binding, the ASGPR-ligand complex is rapidly internalized into the hepatocyte via clathrin-mediated endocytosis, forming an endosome.
-
Dissociation and Release: Within the acidic environment of the endosome, the GalNAc-L96 ligand dissociates from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization.
-
Endosomal Escape: The oligonucleotide is released from the endosome into the cytoplasm through a mechanism that is not yet fully understood. This step is crucial for the oligonucleotide to reach its target messenger RNA (mRNA).
-
Target Engagement: Once in the cytoplasm, the antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC), or the ASO binds to its target mRNA. This leads to the cleavage or translational arrest of the target mRNA, resulting in a potent and durable silencing of the corresponding protein.
Diagram of the GalNAc-L96 Mediated Oligonucleotide Delivery Pathway
Caption: Signaling pathway of GalNAc-L96 mediated oligonucleotide delivery.
Quantitative Data
The use of GalNAc-L96 for oligonucleotide delivery has demonstrated significant improvements in potency, leading to robust and durable gene silencing in the liver. Below are tables summarizing key quantitative data from various preclinical studies.
Table 1: In Vivo Efficacy of GalNAc-L96 Conjugated Oligonucleotides
| Target Gene | Oligonucleotide Type | Species | Dose (mg/kg) | % Target mRNA Knockdown in Liver | Reference |
| Apolipoprotein (a) | ASO | Mouse | 0.32 (ED₅₀) | 50% | |
| Apolipoprotein (a) | ASO (unconjugated) | Mouse | 6.38 (ED₅₀) | 50% | |
| MyD88 | ASO | Mouse | 2.5 (ED₅₀) | 50% | |
| MyD88 | ASO (unconjugated) | Mouse | 15 (ED₅₀) | 50% | |
| Factor VII | siRNA | Rat | 1.6 ng/g (ED₅₀) | 50% | |
| ANGPTL3 | siRNA | Mouse | 3 | 83.7% | |
| Transthyretin (TTR) | siRNA | Mouse | 3 | ~80% |
Table 2: Pharmacokinetic Parameters of GalNAc-L96 Conjugated Oligonucleotides
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Plasma Half-life (h) | Reference |
| GalNAc-siRNA (generic) | Human | 0.1 - 300 | 11.2 - 90,900 | 1 - 5.8 | 70.1 - 1,920,000 | Varies | |
| ISIS 681257 (ASO) | Monkey | 1 - 40 | Dose-dependent | ~2-4 | Dose-dependent | ~4 weeks (terminal) | |
| GSK3389404 (ASO) | Human | 30 - 120 | Dose-proportional | 1 - 4 | Dose-proportional | 3 - 5 | |
| GalNAc-siRNA (generic) | Human | Varies | - | 2 - 8 | - | Varies | |
| GalNAc-ASO (generic) | Human | Varies | - | 0.5 - 5 | 50-fold reduction vs unconjugated | Varies |
Table 3: Biodistribution of GalNAc-L96 Conjugated Oligonucleotides in Mice (48h post-injection)
| Oligonucleotide Type | Dose (mg/kg) | Liver (%ID/g) | Kidney (%ID/g) | Spleen (%ID/g) | Reference |
| ASO (ISIS 681257) | 4 | ~70% | ~10% | Not Reported | |
| ASO (ISIS 681257) | 140 | ~10% | ~4% | Not Reported | |
| siRNA-PLGA | Not specified | ~12% | ~4% | ~2% | |
| tiny LNA (fluorescently labeled) | 300 pmol | High | Moderate | Low |
Experimental Protocols
This section provides detailed protocols for the synthesis of GalNAc-L96 conjugated oligonucleotides and their subsequent in vivo evaluation in a mouse model.
Protocol 1: Synthesis and Purification of GalNAc-L96 Conjugated Oligonucleotides
This protocol outlines a general procedure for the solid-phase synthesis of GalNAc-L96 conjugated oligonucleotides.
Materials:
-
GalNAc-L96 CPG solid support
-
RNA or DNA phosphoramidites
-
Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Ammonia/methylamine solution for cleavage and deprotection
-
Purification system (e.g., HPLC)
Procedure:
-
Oligonucleotide Synthesis: The oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry, starting with the GalNAc-L96 CPG solid support for 3'-conjugation. For 5'-conjugation, a GalNAc-L96 phosphoramidite is used in the final coupling step.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and deprotected using an ammonia/methylamine solution at 65°C for 90 minutes.
-
Purification: The crude oligonucleotide conjugate is purified by anion-exchange or reverse-phase high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: The purified conjugate is desalted using a suitable method (e.g., size-exclusion chromatography) and quantified by UV spectrophotometry at 260 nm.
-
Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and purity.
Protocol 2: In Vivo Delivery of GalNAc-L96 Conjugated Oligonucleotides in Mice
This protocol describes the subcutaneous administration of a GalNAc-L96 conjugated oligonucleotide to mice for the evaluation of liver-specific gene silencing.
Materials:
-
GalNAc-L96 conjugated oligonucleotide (lyophilized)
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Formulation: Reconstitute the lyophilized GalNAc-L96 oligonucleotide in sterile, nuclease-free PBS to the desired concentration. Ensure the solution is completely dissolved.
-
Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Administer the formulated oligonucleotide via subcutaneous injection in the interscapular region. A typical dose for initial studies is 1-3 mg/kg.
-
Include a control group of mice injected with PBS.
-
-
Monitoring: Monitor the animals for any adverse effects according to institutional guidelines.
-
Tissue Collection: At a predetermined time point (e.g., 72 hours post-injection for initial efficacy studies), euthanize the mice according to an approved protocol.
-
Sample Processing:
-
Collect blood via cardiac puncture for serum analysis of the target protein.
-
Perfuse the liver with PBS to remove circulating blood.
-
Excise the liver and other organs of interest (e.g., kidney, spleen).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until further analysis.
-
Experimental Workflow for In Vivo Study
Caption: Workflow for in vivo evaluation of GalNAc-L96 oligonucleotides.
Protocol 3: Analysis of Liver Tissue
This protocol details the procedures for quantifying the oligonucleotide concentration and measuring target mRNA knockdown in liver tissue.
Part A: Oligonucleotide Quantification by LC-MS
Materials:
-
Frozen liver tissue
-
Homogenization buffer
-
Proteinase K
-
Solid-phase extraction (SPE) cartridges
-
LC-MS system
Procedure:
-
Tissue Homogenization: Homogenize a weighed portion of the frozen liver tissue in homogenization buffer.
-
Protein Digestion: Treat the homogenate with Proteinase K to digest proteins and release the oligonucleotide.
-
Solid-Phase Extraction: Extract the oligonucleotide from the digested homogenate using an appropriate SPE method.
-
LC-MS Analysis: Quantify the amount of the full-length oligonucleotide and its metabolites using a validated liquid chromatography-mass spectrometry (LC-MS) method.
Part B: Target mRNA Knockdown by qRT-PCR
Materials:
-
Frozen liver tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from a weighed portion of the frozen liver tissue using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for the target gene and a housekeeping gene. Run samples from the treated and control groups in triplicate.
-
Data Analysis: Calculate the relative expression of the target gene in the treated group compared to the control group using the ΔΔCt method, after normalizing to the housekeeping gene expression.
Logical Relationships
The successful application of GalNAc-L96 for in vivo oligonucleotide delivery depends on the interplay of several factors, from the chemical design of the conjugate to the biological response in the target tissue.
Logical Relationship Diagram
Caption: Logical relationships in GalNAc-L96 oligonucleotide delivery.
Conclusion
GalNAc-L96 has proven to be a robust and reliable ligand for the targeted delivery of oligonucleotides to the liver. This technology has significantly advanced the field of RNAi therapeutics, leading to the development of several clinical-stage candidates and approved drugs. The protocols and data presented in these application notes provide a valuable resource for researchers and drug developers working to harness the potential of GalNAc-L96 for the treatment of liver-associated diseases. The high efficiency, specificity, and favorable safety profile of GalNAc-conjugated oligonucleotides make them a promising platform for the next generation of genetic medicines.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent GalNAc-Conjugated Tiny LNA Anti-miRNA-122 Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GalNac-L96 Conjugation Chemistry in Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of antisense oligonucleotides (ASOs) to specific cell types is a critical factor in enhancing their therapeutic efficacy and minimizing off-target effects. The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, presents an attractive target for liver-directed therapies. N-acetylgalactosamine (GalNac) is a carbohydrate that binds with high affinity to the ASGPR. Triantennary GalNac ligands, such as GalNac-L96, have been developed to leverage this interaction for the efficient delivery of ASOs to the liver.[1][2][3][4]
The L96 linker is a key component that facilitates the attachment of the triantennary GalNac cluster to the ASO.[3] This conjugation strategy has been shown to significantly increase the potency of ASOs, leading to enhanced target mRNA reduction in hepatocytes. This document provides detailed application notes and protocols for the synthesis, purification, and biological evaluation of GalNac-L96 conjugated antisense oligonucleotides.
Mechanism of Action: Targeted Delivery to Hepatocytes
The therapeutic action of GalNac-L96 conjugated ASOs is initiated by the specific recognition and binding of the triantennary GalNac ligand to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes. This high-affinity interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ASO-GalNac conjugate, forming an endosome that transports the therapeutic agent into the cell.
Once inside the hepatocyte, the ASO is released from the endosome into the cytoplasm. There, it can engage with its target messenger RNA (mRNA) through Watson-Crick base pairing. This binding event can lead to the degradation of the target mRNA via RNase H-mediated cleavage or steric hindrance of the ribosomal machinery, ultimately inhibiting the translation of the target protein. This targeted delivery mechanism enhances the concentration of the ASO within the desired cell type, leading to a significant increase in potency and a reduction in potential off-target effects in other tissues.
Caption: Cellular uptake and mechanism of action of GalNac-L96 ASOs.
Quantitative Data on Potency Enhancement
The conjugation of ASOs with GalNac-L96 has consistently demonstrated a significant increase in potency for liver targets. This enhancement is attributed to the efficient, ASGPR-mediated uptake into hepatocytes.
| Target Gene | ASO Chemistry | Fold Increase in Potency (GalNac-Conjugated vs. Unconjugated) | Animal Model | Reference |
| Scavenger Receptor B1 (SRB1) | 5-10-5 MOE | 10-fold | Mice | |
| Scavenger Receptor B1 (SRB1) | 2-10-2 cEt | ~60-fold | Mice | |
| Human Apolipoprotein C-III | Not Specified | Enhanced Potency and Duration | Transgenic Mice | |
| Human Transthyretin (TTR) | Not Specified | Enhanced Potency and Duration | Transgenic Mice | |
| Various Targets in HCC models | Not Specified | 5 to 10-fold | Mice |
Experimental Protocols
Protocol 1: Synthesis of GalNac-L96 Conjugated ASOs
Two primary strategies are employed for the conjugation of GalNac-L96 to antisense oligonucleotides: solid-phase synthesis and solution-phase conjugation.
This method involves the direct incorporation of a GalNac-L96 phosphoramidite onto the 5'-end of the ASO during standard solid-phase oligonucleotide synthesis.
Materials:
-
ASO synthesized on a solid support (e.g., CPG)
-
GalNac-L96 phosphoramidite
-
Standard reagents for oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deprotection solutions)
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesize the desired ASO sequence on an automated synthesizer using standard phosphoramidite chemistry.
-
For the final coupling step at the 5'-terminus, utilize the GalNac-L96 phosphoramidite instead of a standard nucleoside phosphoramidite.
-
Follow the synthesizer's protocol for the coupling, capping, and oxidation steps. A longer coupling time of 12 minutes may be required for the bulky GalNac-L96 phosphoramidite.
-
After completion of the synthesis, cleave the ASO from the solid support and remove protecting groups using standard deprotection protocols (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
-
Purify the crude GalNac-L96 conjugated ASO using HPLC.
References
- 1. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 2. Enhanced Potency of GalNAc-Conjugated Antisense Oligonucleotides in Hepatocellular Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Hepatocyte-Specific Delivery with GalNac-L96
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylgalactosamine (GalNac) conjugated oligonucleotides represent a significant advancement in targeted drug delivery, particularly for therapies aimed at hepatocytes. The triantennary GalNac ligand, L96, facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2][] This specific interaction triggers receptor-mediated endocytosis, enabling the efficient and selective delivery of therapeutic payloads, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), into liver cells.[4][5] This targeted approach enhances the therapeutic efficacy of oligonucleotides while minimizing systemic toxicity and off-target effects often associated with other delivery platforms like lipid nanoparticles (LNPs). GalNac-L96 conjugated therapies have demonstrated robust and durable gene silencing in preclinical models and have led to the development of clinically approved treatments for various liver-related diseases.
Mechanism of Action: ASGPR-Mediated Endocytosis
The hepatocyte-specific delivery of GalNac-L96 conjugates is mediated by the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor. The process can be summarized in the following steps:
-
Binding: The triantennary GalNac-L96 ligand on the oligonucleotide conjugate binds with high affinity to the ASGPR on the hepatocyte surface.
-
Internalization: Upon binding, the ASGPR-ligand complex is internalized into the cell via clathrin-mediated endocytosis, forming an endosome.
-
Endosomal Trafficking and Release: The endosome traffics within the cell, and the acidic environment of the late endosome facilitates the release of the oligonucleotide from the receptor. The oligonucleotide then escapes the endosome and enters the cytoplasm.
-
Target Engagement: In the cytoplasm, the siRNA or ASO engages with its target mRNA, leading to gene silencing through RNA interference or antisense mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of GalNac-L96 conjugated oligonucleotides.
Table 1: In Vitro Gene Silencing in Primary Mouse Hepatocytes
| Conjugate | Target Gene | Concentration (nM) | Incubation Time (hours) | % mRNA Reduction |
| GalNac-siRNA | ApoB | 1 | 4 | ~50% |
| GalNac-siRNA | TTR | 10 | 24 | ~70% |
| GalNac-siRNA | ANGPTL3 | 5 | 24 | ~60% |
Table 2: In Vivo Gene Silencing in Mice
| Conjugate | Target Gene | Dose (mg/kg) | Administration Route | Time Point (post-dose) | % Target Reduction (Liver mRNA or Serum Protein) |
| GalNac-siTTR | TTR | 1 | Subcutaneous | 72 hours | >80% (mRNA) |
| GalNac-siANGPTL3 | ANGPTL3 | 3 | Subcutaneous | 7 days | ~90% (serum protein) |
| GalNac-siPCSK9 | PCSK9 | 25 | Subcutaneous | 24 hours | >80% (mRNA) |
Table 3: Binding Affinity of GalNac Ligands to ASGPR
| Ligand | Ki (nM) |
| Triantennary GalNac (similar to L96) | 8.8 |
| Oligonucleotide with triantennary GalNac | 10.4 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving GalNac-L96 for hepatocyte-specific delivery.
Protocol 1: Synthesis and Conjugation of GalNac-L96 to Oligonucleotides
This protocol outlines the solid-phase synthesis approach for conjugating GalNac-L96 to an siRNA or ASO.
Materials:
-
GalNac-L96 CPG solid support
-
Oligonucleotide phosphoramidites
-
Standard solid-phase oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Ammonia/methylamine or other appropriate cleavage and deprotection solution
-
Purification system (e.g., HPLC)
Procedure:
-
Solid Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with GalNac-L96.
-
Oligonucleotide Synthesis: Perform standard solid-phase oligonucleotide synthesis by sequentially adding the desired phosphoramidite monomers to the growing chain on the GalNac-L96 CPG support.
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide conjugate from the solid support and remove the protecting groups using an appropriate deprotection solution (e.g., a mixture of aqueous ammonia and methylamine).
-
Purification: Purify the crude GalNac-L96 oligonucleotide conjugate using a suitable method such as high-performance liquid chromatography (HPLC) to obtain a highly pure product.
-
Characterization: Confirm the identity and purity of the final conjugate using techniques like mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Evaluation of Gene Silencing in Primary Hepatocytes
This protocol describes the methodology for assessing the efficacy of GalNac-L96-siRNA conjugates in primary mouse hepatocytes.
Materials:
-
Primary mouse hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
GalNac-L96-siRNA conjugate
-
Control siRNA (non-targeting)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
RNA isolation kit
-
qRT-PCR reagents (reverse transcriptase, primers, probes, master mix)
Procedure:
-
Cell Seeding: Isolate primary mouse hepatocytes using a two-step collagenase perfusion method. Seed the hepatocytes in collagen-coated plates at a suitable density (e.g., 50,000 cells/well in a 96-well plate) and allow them to attach for 3-4 hours.
-
Treatment: Prepare serial dilutions of the GalNac-L96-siRNA conjugate and control siRNA in hepatocyte culture medium. Remove the seeding medium from the cells and add the medium containing the siRNA conjugates.
-
Incubation: Incubate the cells with the siRNA conjugates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's instructions.
-
qRT-PCR Analysis: Perform quantitative real-time PCR (qRT-PCR) to determine the mRNA levels of the target gene.
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase.
-
Perform qPCR using primers and a probe specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative mRNA expression of the target gene in treated cells compared to untreated or control siRNA-treated cells to determine the percentage of gene knockdown.
Protocol 3: In Vivo Evaluation of Gene Silencing in Mice
This protocol details the procedure for assessing the in vivo efficacy of GalNac-L96 conjugated oligonucleotides in a mouse model.
Materials:
-
C57BL/6 or other appropriate mouse strain
-
GalNac-L96-oligonucleotide conjugate
-
Sterile PBS or saline for injection
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tools
-
RNA/protein extraction reagents
-
qRT-PCR or ELISA kits
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.
-
Dosing Preparation: Dissolve the GalNac-L96-oligonucleotide conjugate in sterile PBS or saline to the desired concentration.
-
Administration: Administer the conjugate to the mice via subcutaneous (s.c.) injection. The typical dose for potent gene silencing is in the range of 1-3 mg/kg.
-
Monitoring: Monitor the animals for any adverse effects throughout the study period.
-
Tissue Collection: At the desired time point (e.g., 72 hours, 1 week, or longer for duration of effect studies), euthanize the mice. Collect the liver and other relevant tissues for analysis. Blood samples can also be collected for serum analysis.
-
Analysis of Gene Silencing:
-
mRNA Level: Homogenize the liver tissue and extract total RNA. Perform qRT-PCR as described in Protocol 2 to quantify the target gene mRNA levels.
-
Protein Level: For secreted proteins, measure the protein levels in the serum using an enzyme-linked immunosorbent assay (ELISA) kit specific for the target protein. For intracellular proteins, perform a western blot on liver tissue lysates.
-
-
Data Analysis: Compare the target mRNA or protein levels in the treated group to a control group (e.g., PBS-treated) to determine the percentage of gene silencing.
Conclusion
GalNac-L96 represents a powerful and clinically validated ligand for achieving highly specific and efficient delivery of oligonucleotide therapeutics to hepatocytes. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working with this advanced delivery platform. By leveraging the natural biological pathway of ASGPR-mediated endocytosis, GalNac-L96 conjugates offer a promising approach for the treatment of a wide range of liver diseases.
References
- 1. Hepatocyte-specific delivery of siRNAs conjugated to novel non-nucleosidic trivalent N-acetylgalactosamine elicits robust gene silencing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fcad.com [fcad.com]
- 4. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Purifying GalNAc-L96 Conjugated Oligonucleotides: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-acetylgalactosamine (GalNAc)-L96 conjugated oligonucleotides. The purification of these therapeutic molecules is a critical step to ensure their safety and efficacy by removing process-related impurities such as failure sequences (n-1, n+1), small molecules, and unconjugated oligonucleotides. This guide outlines several effective purification strategies, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Anion-Exchange Chromatography (AEX), Tangential Flow Filtration (TFF), and Solid Phase Extraction (SPE), complete with detailed protocols, comparative data, and workflow diagrams.
Overview of Purification Strategies
The choice of purification strategy for GalNAc-L96 conjugated oligonucleotides depends on factors such as the scale of purification, the desired purity level, and the specific impurities to be removed. A multi-step approach, often combining a primary chromatographic separation with a final desalting/concentration step, is typically employed.
Commonly Used Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique that separates oligonucleotides based on their hydrophobicity. The hydrophobic dimethoxytrityl (DMT) group, often left on the 5' end of the full-length product ("trityl-on" purification), significantly enhances retention on the reversed-phase column, allowing for excellent separation from non-DMT-bearing failure sequences. The GalNAc moiety also contributes to the hydrophobicity.
-
Anion-Exchange Chromatography (AEX): This method separates oligonucleotides based on the negative charge of their phosphate backbone. It is highly effective in resolving sequences of different lengths.
-
Tangential Flow Filtration (TFF): A membrane-based technique used for buffer exchange, desalting, and concentrating the final product. It is a crucial step for formulating the purified oligonucleotide in a desired buffer.
-
Solid Phase Extraction (SPE): A faster, cartridge-based purification method, particularly suitable for smaller scale and high-throughput purification of trityl-on oligonucleotides.
Comparative Data of Purification Techniques
The following table summarizes quantitative data from various studies to provide a comparative overview of the expected performance of different purification techniques for GalNAc-conjugated oligonucleotides.
| Purification Technique | Purity Achieved | Yield/Recovery | Key Advantages |
| RP-HPLC (Batch) | >97%[1] | 52.7%[][3][4] | High resolution, effective for trityl-on purification. |
| RP-HPLC (MCSGP) | Comparable to batch | 91.5%[] | Maximizes yield, reduces synthesis scale. |
| Anion-Exchange (AEX) | >98% | >85% | Excellent for separating by length, cost-effective. |
| Solid Phase Extraction (SPE) | 78.8% - >90% | 60-95% | Fast, suitable for high-throughput applications. |
| Tangential Flow Filtration (TFF) | - | High | Efficient desalting and concentration. |
Experimental Workflows
A general workflow for the purification of GalNAc-L96 conjugated oligonucleotides starts from the crude, deprotected product and proceeds through one or more purification steps, followed by final formulation.
Caption: General purification workflow for GalNAc-L96 conjugated oligonucleotides.
The following diagram illustrates a more detailed workflow specifically for "trityl-on" RP-HPLC purification.
Caption: Detailed workflow for "trityl-on" RP-HPLC purification.
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification ("Trityl-On")
This protocol is designed for the purification of GalNAc-L96 conjugated oligonucleotides with the 5'-DMT group intact.
Materials:
-
Crude "trityl-on" GalNAc-L96 conjugated oligonucleotide, cleaved from solid support and deprotected (except for the 5'-DMT group).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5.
-
Mobile Phase B: 100% Acetonitrile.
-
Detritylation Solution: 2% Trifluoroacetic Acid (TFA) in water (for on-column detritylation) or used post-elution.
-
Neutralization Solution: 1.5 M Triethylamine (TEA).
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column suitable for oligonucleotide purification (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18).
Procedure:
-
Sample Preparation: Dissolve the crude trityl-on oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Washing: Wash the column with 95% Mobile Phase A and 5% Mobile Phase B for 2-3 column volumes to elute the unbound, trityl-off failure sequences.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the DMT-on oligonucleotide. A typical gradient would be from 5% to 50% Mobile Phase B over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak, which is the DMT-on GalNAc-L96 conjugated oligonucleotide.
-
Detritylation (Post-Elution):
-
To the collected fractions, add the detritylation solution to a final concentration of 2% TFA.
-
Incubate at room temperature for 15-30 minutes.
-
Neutralize the solution by adding the neutralization solution.
-
-
Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC or AEX-HPLC.
-
Desalting: Pool the pure fractions and proceed to desalting using Tangential Flow Filtration (see Protocol 3).
Protocol 2: Anion-Exchange Chromatography (AEX) Purification
This protocol is suitable for the purification of fully deprotected (DMT-off) GalNAc-L96 conjugated oligonucleotides.
Materials:
-
Crude, fully deprotected GalNAc-L96 conjugated oligonucleotide.
-
Mobile Phase A (Binding Buffer): 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B (Elution Buffer): 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0.
-
AEX Chromatography System: A preparative liquid chromatography system.
-
Column: A strong anion-exchange column suitable for oligonucleotide purification (e.g., Tosoh TSKgel SuperQ-5PW, Bio-Works WorkBeads 40Q).
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of 5-10 mg/mL. Ensure the sample is free of particulates by centrifugation or filtration.
-
Column Equilibration: Equilibrate the AEX column with Mobile Phase A for at least 5 column volumes.
-
Injection: Load the prepared sample onto the column.
-
Washing: Wash the column with Mobile Phase A for 2-3 column volumes to remove any unbound impurities.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the bound oligonucleotides. A typical gradient is from 0% to 50% Mobile Phase B over 30-40 minutes. The full-length product will elute after the shorter failure sequences.
-
Fraction Collection: Collect fractions across the main elution peak.
-
Analysis: Analyze the purity of the collected fractions by analytical AEX-HPLC or UPLC-MS.
-
Desalting: Pool the fractions containing the pure product and proceed to desalting using Tangential Flow Filtration (see Protocol 3).
Protocol 3: Tangential Flow Filtration (TFF) for Desalting and Concentration
This protocol is used as a final step after chromatographic purification to exchange the buffer and concentrate the GalNAc-L96 conjugated oligonucleotide.
Materials:
-
Pooled fractions of purified oligonucleotide.
-
Diafiltration Buffer: The desired final buffer for the oligonucleotide (e.g., Phosphate Buffered Saline (PBS), water for injection).
-
TFF System: A laboratory-scale TFF system with a peristaltic pump and a suitable membrane cassette.
-
Membrane: A regenerated cellulose or polyethersulfone (PES) membrane with a molecular weight cut-off (MWCO) appropriate for the oligonucleotide size (e.g., 3-10 kDa).
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the diafiltration buffer.
-
Loading: Load the pooled oligonucleotide solution into the TFF system reservoir.
-
Concentration (Optional): Concentrate the sample to a smaller volume by running the system in concentration mode. This reduces the volume of diafiltration buffer required.
-
Diafiltration (Buffer Exchange):
-
Begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.
-
Perform diafiltration for 5-10 volumes to ensure complete removal of salts from the previous purification step.
-
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Recovery: Recover the concentrated and desalted oligonucleotide from the system.
-
Final Analysis: Determine the final concentration and purity of the oligonucleotide solution.
Protocol 4: Solid Phase Extraction (SPE) Purification ("Trityl-On")
This protocol provides a rapid method for the purification of smaller quantities of "trityl-on" GalNAc-L96 conjugated oligonucleotides.
Materials:
-
Crude "trityl-on" GalNAc-L96 conjugated oligonucleotide.
-
SPE Cartridge: A reversed-phase SPE cartridge designed for oligonucleotide purification (e.g., Phenomenex Clarity QSP, Glen Research Glen-Pak).
-
Conditioning Solution: 100% Acetonitrile.
-
Equilibration Buffer: 0.1 M TEAA, pH 7.5.
-
Loading Buffer: A buffer recommended by the cartridge manufacturer, often a high salt solution.
-
Wash Solution 1: A low percentage of acetonitrile in a salt solution (e.g., 5% Acetonitrile in 2 M NaCl).
-
Wash Solution 2: Water or a low ionic strength buffer.
-
Detritylation Solution: 2% Trifluoroacetic Acid (TFA) in water.
-
Elution Buffer: 20% Acetonitrile in 20 mM Ammonium Bicarbonate.
-
SPE Manifold: A vacuum or positive pressure manifold for processing the SPE cartridges.
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 cartridge volumes of the conditioning solution through it.
-
Cartridge Equilibration: Equilibrate the cartridge with 2-3 cartridge volumes of the equilibration buffer.
-
Sample Loading: Mix the crude oligonucleotide with the loading buffer as per the manufacturer's instructions and load it onto the cartridge.
-
Washing Step 1: Wash the cartridge with 2-3 volumes of Wash Solution 1 to remove hydrophilic impurities and some failure sequences.
-
Washing Step 2: Wash the cartridge with 2-3 volumes of Wash Solution 2 to remove residual salt.
-
Detritylation: Pass the detritylation solution through the cartridge to cleave the DMT group. Collect the eluate containing the cleaved trityl group separately if desired.
-
Final Wash: Wash the cartridge again with Wash Solution 2 to remove residual acid.
-
Elution: Elute the purified, detritylated oligonucleotide with the elution buffer.
-
Analysis and Desalting: Analyze the purity of the eluate and proceed to desalting if necessary.
References
Troubleshooting & Optimization
Technical Support Center: GalNAc-L96 Conjugation
Welcome to the technical support center for GalNAc-L96 conjugation reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and characterization of GalNAc-L96 conjugated oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is GalNAc-L96 and why is it used in oligonucleotide conjugation?
GalNAc-L96 is a triantennary N-acetylgalactosamine (GalNAc) ligand designed for the targeted delivery of nucleic acid-based drugs, such as siRNAs and antisense oligonucleotides (ASOs), to hepatocytes.[1] The GalNAc moiety acts as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells.[2][3] This specific interaction facilitates rapid endocytosis of the conjugated oligonucleotide, leading to enhanced cellular uptake and potent gene silencing in the liver. The "L96" designation refers to the specific linker chemistry used in this construct.
Q2: What is the mechanism of action for GalNAc-siRNA conjugates?
GalNAc-siRNA conjugates function through a process of receptor-mediated endocytosis. The GalNAc ligand binds to the ASGPR on hepatocytes, triggering the internalization of the conjugate into an endosome. As the endosome acidifies, the conjugate dissociates from the receptor, and the ASGPR is recycled back to the cell surface. A small fraction of the siRNA is then able to escape the endosome and enter the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then guides the complex to the target mRNA for degradation, resulting in gene silencing.
Q3: What are the key advantages of using GalNAc-L96 for liver-targeted delivery?
The primary advantages of using GalNAc-L96 for conjugating oligonucleotides include:
-
High Specificity for Hepatocytes: The targeted delivery to the liver minimizes off-target effects in other tissues.
-
Enhanced Potency: GalNAc conjugation has been shown to improve the in vivo efficacy of siRNAs and ASOs, leading to more robust gene silencing.
-
Improved Safety Profile: By targeting the liver, the systemic exposure of the oligonucleotide is reduced, which can lead to a better safety profile compared to other delivery methods like lipid nanoparticles (LNPs).
-
Facilitated Clinical Development: Several GalNAc-conjugated siRNA therapies have been approved, demonstrating a clear regulatory path and therapeutic potential.
Troubleshooting Guide
This guide addresses specific issues that may arise during GalNAc-L96 conjugation reactions.
Issue 1: Low Conjugation Efficiency or Yield
| Potential Cause | Recommended Solution |
| Suboptimal reaction conditions | Optimize reaction parameters such as temperature, pH, and reaction time. Ensure all reagents are fresh and of high quality. |
| Inefficient coupling chemistry | Alternative synthesis strategies exist, such as a "pot-economy" approach, which may improve yields and reduce the number of purification steps. |
| Steric hindrance | The complex structure of GalNAc-L96 can sometimes hinder the reaction. Consider optimizing the linker length or attachment point on the oligonucleotide. |
| Degradation of reagents | GalNAc-L96 and activated oligonucleotides can be sensitive to moisture and prolonged storage. Store reagents under appropriate conditions, such as at -20°C or -80°C, and handle them in an inert atmosphere when necessary. |
Issue 2: Difficulty in Purifying the Final Conjugate
| Potential Cause | Recommended Solution |
| Co-elution of unreacted starting materials | Optimize the purification method. High-Performance Liquid Chromatography (HPLC) is a common and effective method for purifying GalNAc-siRNA conjugates. Ion-exchange or reverse-phase chromatography may be employed. |
| Presence of side products | Analyze the reaction mixture by mass spectrometry to identify potential side products. Adjusting the reaction stoichiometry or protecting group strategy may be necessary. |
| Aggregation of the conjugate | Some oligonucleotides have a tendency to aggregate. Consider using denaturing conditions during purification or adding additives to the mobile phase to disrupt aggregation. |
Issue 3: Inconsistent or Unreliable Characterization Results
| Potential Cause | Recommended Solution |
| Inadequate analytical methods | Utilize a combination of analytical techniques for comprehensive characterization. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the conjugate. LC-MS methods can be developed to distinguish between conjugated and unconjugated forms. |
| Sample preparation issues | Ensure proper sample desalting and preparation before mass spectrometry analysis to avoid ion suppression and obtain clean spectra. |
| Complex fragmentation patterns | For detailed structural elucidation, tandem mass spectrometry (MS/MS) can be employed to analyze fragmentation patterns. |
Experimental Protocols
Protocol 1: General GalNAc-L96 Conjugation to an Amine-Modified Oligonucleotide
This protocol outlines a general procedure for conjugating a carboxylic acid-activated GalNAc-L96 linker to an amine-modified oligonucleotide.
-
Activation of GalNAc-L96 Linker-Acid:
-
Dissolve the GalNAc-L96 Linker-Acid in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
-
Add a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like DIPEA (N,N-diisopropylethylamine).
-
Stir the reaction at room temperature for 1-2 hours to form the active ester.
-
-
Conjugation Reaction:
-
Dissolve the amine-modified oligonucleotide in an appropriate aqueous buffer.
-
Slowly add the activated GalNAc-L96 solution to the oligonucleotide solution.
-
Allow the reaction to proceed at room temperature for 4-16 hours.
-
-
Purification:
-
Purify the crude reaction mixture using HPLC. A reverse-phase column is often suitable for this separation.
-
Collect fractions containing the desired product and confirm their identity by mass spectrometry.
-
-
Desalting and Lyophilization:
-
Desalt the purified conjugate using a suitable method such as size-exclusion chromatography or dialysis.
-
Lyophilize the desalted product to obtain a stable powder.
-
Protocol 2: Characterization by LC-MS
-
Sample Preparation:
-
Reconstitute the lyophilized GalNAc-oligonucleotide conjugate in an appropriate solvent, such as nuclease-free water or a low-salt buffer.
-
-
Liquid Chromatography:
-
Inject the sample onto a reverse-phase HPLC column.
-
Use a gradient of an ion-pairing agent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) to achieve separation.
-
-
Mass Spectrometry:
-
Couple the HPLC eluent to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in full scan mode to determine the molecular weight of the intact conjugate.
-
Perform MS/MS analysis on the parent ion to confirm the sequence and identify the conjugation site.
-
Visualizations
Caption: Workflow for GalNAc-L96 conjugation to an oligonucleotide.
Caption: ASGPR-mediated uptake of GalNAc-siRNA conjugates in hepatocytes.
References
Technical Support Center: Optimizing Hepatocyte Targeting with GalNAc-L96
Welcome to the technical support center for optimizing hepatocyte targeting efficiency with GalNAc-L96. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is GalNAc-L96 and how does it mediate hepatocyte-specific delivery?
A1: GalNAc-L96 is a synthetic, triantennary N-acetylgalactosamine ligand designed for targeted delivery of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs), to hepatocytes.[1][2] Its specificity for liver cells is achieved through high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[3][4] This binding interaction triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the GalNAc-L96-siRNA conjugate, forming an endosome that transports the cargo into the cell.[3]
Q2: What are the key advantages of using GalNAc-L96 for siRNA delivery compared to other methods like lipid nanoparticles (LNPs)?
A2: GalNAc-L96 offers several advantages over other delivery systems:
-
High Specificity: Due to the targeted binding to ASGPR, GalNAc-L96 conjugates exhibit precise delivery to hepatocytes, minimizing uptake by other cell types.
-
Reduced Systemic Toxicity: The high specificity of GalNAc-L96 leads to lower immunogenicity and fewer off-target side effects compared to broader delivery systems like LNPs.
-
Improved Stability and Pharmacokinetics: Optimization of the GalNAc-L96 structure enhances its affinity for ASGPR, leading to increased uptake by liver cells and a prolonged in vivo half-life of the conjugated therapeutic.
-
Enhanced Bioavailability: GalNAc-conjugated siRNAs allow for more efficient and safer RNA interference (RNAi) therapy compared to methods that can result in non-specific distribution.
Q3: What is the expected in vivo durability of gene silencing with GalNAc-L96-siRNA conjugates?
A3: A key feature of GalNAc-siRNA conjugates is the remarkable durability of the gene silencing effect, which can last for several months in both preclinical models and humans. This extended activity is attributed to the accumulation and stability of the siRNA within acidic intracellular compartments, which act as a depot from which the siRNA is slowly released over time to engage with the RNA-induced silencing complex (RISC).
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with GalNAc-L96-siRNA conjugates.
Problem 1: Low or No Gene Silencing Effect
| Possible Cause | Troubleshooting Step |
| Suboptimal GalNAc-L96-siRNA Conjugate Quality | Verify Conjugate Integrity: Ensure the purity and integrity of the conjugate through appropriate analytical methods. Improper synthesis or storage can lead to degradation. Storage: Store GalNAc-L96 at -20°C for long-term stability (≥ 4 years). Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Inefficient Cellular Uptake | Check ASGPR Expression: Confirm that the target hepatocyte cell line or animal model expresses sufficient levels of ASGPR. Reduced ASGPR expression can significantly decrease uptake. However, studies have shown that even with a greater than 50% reduction in ASGPR levels, potent GalNAc-siRNAs can still achieve efficient uptake at pharmacologically relevant doses. Dose Optimization: The administered dose may be too low. Perform a dose-response study to determine the optimal concentration for effective silencing. Subcutaneous administration is often preferred over intravenous injection as it allows for a slower release and absorption, maximizing the proportion of the drug that reaches the liver. |
| Issues with Experimental Protocol | Optimize Transfection/Delivery Conditions: For in vitro experiments, ensure optimal cell confluency (typically 70-90%) at the time of transfection. Control Experiments: Include appropriate positive and negative controls in your experiment to validate the assay and the activity of the siRNA sequence itself. |
Problem 2: Observed Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| siRNA Sequence-Dependent Off-Target Effects | Bioinformatic Analysis: Utilize bioinformatics tools to screen siRNA sequences for potential off-target homology. Chemical Modifications: Introduce chemical modifications to the siRNA seed region to destabilize off-target binding while maintaining on-target activity. This can significantly improve the safety profile. |
| Cellular Toxicity | Assess Cell Viability: Perform a cell viability assay, such as the MTT assay, to determine if the observed effects are due to cytotoxicity of the conjugate. Dose Reduction: High concentrations of the conjugate may lead to toxicity. Try reducing the dose to a level that maintains efficacy while minimizing adverse effects. |
| Contamination | Check for Contaminants: Ensure that the GalNAc-L96-siRNA conjugate preparation is free from endotoxins or other contaminants that could induce a toxic response. |
III. Quantitative Data Summary
The following tables summarize key quantitative data for GalNAc-L96 and its conjugates to aid in experimental design and data interpretation.
Table 1: Binding Affinity of GalNAc-L96 Conjugates to ASGPR
| Conjugate | Binding Affinity (Ki) | Reference |
| Oligonucleotide H12 (A-PO-HCV-L96) | 10.4 nM | |
| RNA R1 (sense-L96) | 8.8 nM |
Table 2: In Vivo Efficacy of GalNAc-siRNA Conjugates in Mice
| Administration Route | Dose | Target Gene Silencing | Reference |
| Subcutaneous | 1 mg/kg (single dose) | ED50 (median effective dose) | |
| Subcutaneous | 25 mg/kg (single dose) | >80% suppression of TTR mRNA | |
| Intravenous | 25 mg/kg (single dose) | ~15% inhibition of TTR mRNA |
Table 3: Impact of ASGPR Expression on GalNAc-siRNA Uptake
| ASGPR Reduction | GalNAc-siRNA Uptake Efficiency | Dose Dependency | Reference |
| >50% | Efficient uptake retained | At pharmacologically relevant doses (≤5 mg/kg) | |
| Severely compromised | Receptor saturation observed | At dose levels >5 mg/kg |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments involving GalNAc-L96-siRNA conjugates.
Protocol 1: In Vivo Dosing and Administration in Mice
-
Animal Model: Use C57BL/6 mice (female, 6-8 weeks of age).
-
Dosing Solution Preparation: Dissolve the GalNAc-L96-siRNA conjugate in sterile phosphate-buffered saline (PBS). Ensure the solution is at room temperature before injection.
-
Administration: Administer the dosing solution via subcutaneous injection. A typical injection volume is 10 µL/g of body weight.
-
Dosing Regimen: For a single-dose study, a dose of 1 mg/kg is often used to determine the ED50. For studies requiring sustained gene silencing, a repeat-dosing regimen (e.g., every 3 weeks) can be employed.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, and several days/weeks post-injection) to monitor target protein levels. At the end of the study, harvest liver tissue for mRNA and siRNA quantification.
Protocol 2: Quantification of Gene Silencing by RT-qPCR
-
RNA Isolation: Isolate total RNA from liver tissue or cultured hepatocytes using a suitable RNA purification kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a master mix containing qPCR SYBR Green master mix, forward and reverse primers for the target gene, and a validated endogenous reference gene (e.g., GAPDH).
-
Add the cDNA template to the master mix.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Perform a melting curve analysis to ensure the specificity of the amplified products.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene.
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of approximately 3 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the GalNAc-L96-siRNA conjugate. Include untreated cells as a control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is proportional to the absorbance.
V. Visualizations
Diagram 1: GalNAc-L96-siRNA Hepatocyte Targeting Pathway
Caption: Mechanism of GalNAc-L96-siRNA conjugate uptake and action in hepatocytes.
Diagram 2: Troubleshooting Workflow for Low Gene Silencing
Caption: A logical workflow for troubleshooting suboptimal gene silencing results.
References
Addressing Off-Target Effects of GalNAc-siRNA Conjugates: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing GalNAc-siRNA conjugates, mitigating off-target effects is a critical aspect of ensuring experimental accuracy and therapeutic safety. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects associated with GalNAc-siRNA conjugates?
A1: The predominant mechanism of off-target effects for GalNAc-siRNA conjugates is seed-mediated silencing, which mimics the action of endogenous microRNAs (miRNAs).[1][2][3] The "seed region" of the siRNA guide strand (nucleotides 2-8 from the 5' end) can bind to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their degradation or translational repression.[1][4] This interaction is mediated by the RNA-induced silencing complex (RISC), primarily involving the Argonaute-2 (Ago2) protein. Off-target effects can also arise from the passenger (sense) strand of the siRNA duplex if it is inadvertently loaded into RISC.
Q2: What are the common consequences of off-target effects in preclinical studies?
A2: A significant consequence of off-target effects in preclinical studies, particularly in rodent models, is hepatotoxicity. This is often observed at supratherapeutic doses and is largely attributed to the widespread dysregulation of unintended genes due to seed-mediated off-target effects. Such toxicity can lead to the failure of promising therapeutic candidates during nonclinical development.
Q3: How can I detect off-target effects in my experiments?
A3: Several methods can be employed to detect and quantify off-target effects:
-
Transcriptome-wide analysis (Microarray or RNA-Seq): This is a comprehensive approach to identify all genes that are differentially expressed following siRNA treatment. It allows for the identification of unintended downregulated transcripts.
-
Luciferase Reporter Assays: This method is used to validate specific predicted off-target interactions. The 3' UTR of a potential off-target gene is cloned downstream of a luciferase reporter gene. A decrease in luciferase activity upon siRNA treatment indicates an off-target interaction.
-
Bioinformatics Analysis: Computational tools can predict potential off-target binding sites by searching for complementarity between the siRNA seed region and the 3' UTRs of all transcripts in the relevant genome.
Q4: What are the main strategies to mitigate off-target effects?
A4: Several strategies can be implemented to reduce off-target effects:
-
Chemical Modifications: Introducing chemical modifications to the siRNA duplex, particularly within the seed region, can destabilize the binding to off-target mRNAs while maintaining on-target activity.
-
siRNA Pooling: Using a pool of multiple siRNAs targeting the same mRNA can reduce the concentration of any single siRNA, thereby minimizing the impact of its specific off-target effects. High-complexity pools are generally more effective than low-complexity pools.
-
siRNA Design and Sequence Optimization: Rational design of siRNA sequences using bioinformatics algorithms can help to avoid sequences with a high potential for off-target binding. This includes avoiding complementarity to known miRNA seed regions.
-
Dose Optimization: Using the lowest effective concentration of the siRNA can help to minimize off-target effects, as they are often dose-dependent.
Troubleshooting Guides
Issue 1: High level of off-target gene downregulation observed in microarray/RNA-Seq analysis.
| Possible Cause | Troubleshooting Step |
| Seed-mediated off-target effects | 1. Redesign siRNA: Use a different siRNA sequence targeting the same gene with a seed region that has fewer predicted off-target binding sites. 2. Incorporate Chemical Modifications: Synthesize the siRNA with modifications known to reduce off-target effects, such as 2'-O-methyl, GNA, or UNA modifications in the seed region. 3. Use an siRNA Pool: Transfect a high-complexity pool of siRNAs targeting the same gene to dilute the concentration of the problematic siRNA. |
| High siRNA Concentration | 1. Perform a Dose-Response Experiment: Titrate the siRNA concentration to determine the lowest effective dose that provides sufficient on-target knockdown with minimal off-target effects. |
| Passenger Strand Loading | 1. Asymmetric siRNA Design: Design the siRNA duplex to have lower thermodynamic stability at the 5' end of the guide strand to favor its loading into RISC. 2. Passenger Strand Modifications: Introduce chemical modifications to the passenger strand that inhibit its processing and loading into RISC. |
Issue 2: Inconsistent results between different siRNAs targeting the same gene.
| Possible Cause | Troubleshooting Step |
| Off-target effects of one or more siRNAs | 1. Validate with Multiple siRNAs: Test at least 2-3 different siRNAs targeting different regions of the same gene. A consistent phenotype across multiple siRNAs increases confidence that the effect is on-target. 2. Perform Rescue Experiment: If possible, express a form of the target gene that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA binding site). Restoration of the phenotype would confirm an on-target effect. |
| Variable Knockdown Efficiency | 1. Optimize Transfection Conditions: Ensure consistent and optimal transfection efficiency for each siRNA. 2. Assess Knockdown at mRNA and Protein Level: Confirm that all siRNAs effectively reduce both the target mRNA and protein levels. |
Issue 3: Observed in vivo hepatotoxicity in animal models.
| Possible Cause | Troubleshooting Step |
| Seed-mediated off-target effects | 1. Select siRNAs with a Better Off-Target Profile: Prioritize siRNA candidates with minimal predicted off-target effects for in vivo studies. 2. Incorporate Thermally Destabilizing Modifications: Use chemical modifications like GNA in the seed region to reduce off-target binding and mitigate hepatotoxicity. |
| Suprapharmacological Dosing | 1. Conduct Dose-Ranging Toxicity Studies: Determine the maximum tolerated dose and the therapeutic window of the GalNAc-siRNA conjugate. |
Data on Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to reduce off-target effects.
Table 1: Reduction of Off-Target Effects by Chemical Modifications
| Chemical Modification | Position in Guide Strand | Average Reduction in Off-Target Silencing | On-Target Activity | Reference(s) |
| 2'-O-methyl | Position 2 | 66% | Unaffected | |
| Glycol Nucleic Acid (GNA) | Positions 5 and 7 | >500-fold improvement in off- to on-target activity ratio | Minor reductions | |
| Unlocked Nucleic Acid (UNA) | Position 7 | Potent reduction of off-targeting | Not significantly reduced | |
| 2'-5'-RNA | Seed Region | Substantial reduction in seed-mediated binding | Maintained |
Table 2: Impact of siRNA Pooling on Off-Target Effects
| Pooling Strategy | Effect on Off-Target Gene Downregulation | Reference(s) |
| Low-complexity pools (3-5 siRNAs) | May increase the number of off-target effects. | |
| High-complexity pools (e.g., siPools of ~60 siRNAs) | Eliminates detectable off-target effects by diluting individual siRNA concentrations. |
Experimental Protocols
Protocol 1: Microarray Analysis of Off-Target Effects
-
Cell Culture and Transfection:
-
Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect cells with the experimental GalNAc-siRNA conjugate and a non-targeting control siRNA at the desired concentration using an optimized transfection protocol.
-
Include a mock-transfected control (transfection reagent only).
-
Perform each transfection in triplicate.
-
-
RNA Isolation and Quality Control:
-
Harvest cells 24-48 hours post-transfection.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer or similar instrument.
-
-
Microarray Hybridization and Scanning:
-
Label the RNA samples and hybridize them to a suitable microarray chip (e.g., Affymetrix, Agilent).
-
Wash and scan the arrays according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the microarray data.
-
Perform statistical analysis to identify differentially expressed genes between the siRNA-treated and control groups.
-
Define off-target genes as those that are significantly downregulated by the experimental siRNA but not by the non-targeting control.
-
Perform seed region analysis to determine if the downregulated off-target transcripts contain sequences complementary to the siRNA seed region.
-
Protocol 2: 3' UTR Luciferase Reporter Assay for Off-Target Validation
-
Vector Construction:
-
Clone the 3' UTR of the putative off-target gene downstream of a luciferase reporter gene (e.g., Renilla luciferase) in a suitable expression vector.
-
As a control, create a mutant 3' UTR construct with mutations in the predicted siRNA seed binding site.
-
-
Cell Culture and Co-transfection:
-
Plate cells in a 96-well plate.
-
Co-transfect the cells with the 3' UTR reporter plasmid, a control plasmid expressing a different luciferase (e.g., Firefly luciferase for normalization), and either the experimental siRNA or a non-targeting control siRNA.
-
-
Luciferase Assay:
-
Lyse the cells 24-48 hours post-transfection.
-
Measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity to control for transfection efficiency.
-
A significant decrease in the normalized luciferase activity in the presence of the experimental siRNA compared to the non-targeting control indicates a direct interaction between the siRNA and the 3' UTR, confirming an off-target effect.
-
Visualizations
Caption: Mechanism of on-target and off-target silencing by GalNAc-siRNA conjugates.
Caption: Key strategies to mitigate off-target effects of GalNAc-siRNA conjugates.
Caption: A logical workflow for troubleshooting high off-target effects in siRNA experiments.
References
improving the stability of GalNac-L96 conjugated oligonucleotides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of GalNac-L96 conjugated oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for GalNac-L96 conjugated oligonucleotides?
A1: The primary degradation pathways involve enzymatic activity both on the GalNac ligand and the oligonucleotide backbone. After uptake into hepatocytes, the GalNac moiety and linker are rapidly cleaved in endosomal compartments.[1][2] The oligonucleotide itself is susceptible to nuclease-mediated degradation.[3][4] Chemical modifications such as phosphorothioate (PS) linkages and 2'-sugar modifications (e.g., 2'-O-methyl, 2'-Fluoro) are incorporated to protect the oligonucleotide from exonucleases and endonucleases, thereby enhancing its metabolic stability.[5]
Q2: How does the GalNac-L96 conjugate enhance stability compared to unconjugated oligonucleotides?
A2: The GalNac-L96 ligand itself does not directly stabilize the oligonucleotide against nucleases. Its primary role is to facilitate rapid, targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). This targeted delivery is crucial because it allows the oligonucleotide to quickly reach its site of action inside the cell, minimizing exposure time to nucleases in the plasma. Once inside the cell, the stability is determined by the chemical modifications of the oligonucleotide itself. Additionally, the conjugation of GalNAc can provide some metabolic stability and mediates efficient uptake into the liver.
Q3: What is the expected in vivo half-life and duration of action for a GalNac-L96 siRNA conjugate?
A3: A hallmark of GalNac-siRNA conjugates is their remarkable durability, with gene silencing effects that can last for months in both preclinical species and humans. This extended duration is not due to a long half-life of the RNA-induced silencing complex (RISC), but rather to the accumulation of the siRNA in acidic intracellular compartments within hepatocytes. These compartments act as a long-term depot, slowly releasing functional siRNA over weeks to be loaded into newly generated RISC. The chemical stability of the siRNA is critical for its survival in these harsh, nuclease-heavy compartments.
Q4: How should I properly store and handle my GalNac-L96 conjugated oligonucleotides to ensure stability?
A4: Proper storage is critical to prevent degradation. GalNac-L96 conjugated oligonucleotides should be dissolved in nuclease-free water or buffer. For short-term storage, refrigeration at 2-8°C is adequate. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Lyophilized solids should be stored sealed and away from moisture at -20°C.
Troubleshooting Guides
Issue 1: Suboptimal or Rapidly Diminishing Gene Silencing In Vivo
If you observe lower-than-expected knockdown or a short duration of action, consider the following factors related to conjugate stability.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Nuclease Degradation | Assess Oligonucleotide Stability | Perform an in vitro stability assay by incubating the conjugate in plasma or liver homogenate and analyze for degradation products using LC-MS. |
| Inefficient Cellular Uptake | Verify ASGPR Binding | While less common with trivalent ligands like L96, ensure the target cells (hepatocytes) properly express ASGPR. Reduced ASGPR expression could diminish uptake. |
| Chemical Modifications | Review Oligonucleotide Design | The type and pattern of chemical modifications are critical for stability. Consider designs with enhanced stabilization chemistry, such as strategic placement of phosphorothioate (PS) linkages and 2'-sugar modifications (2'-F, 2'-OMe). |
| Off-Target Effects | Analyze for Seed-Mediated Off-Targets | Off-target effects can sometimes mimic poor on-target efficacy. Consider redesigning the siRNA sequence with modifications that destabilize seed-pairing to reduce off-target binding while maintaining on-target activity. |
Workflow for Investigating Poor In Vivo Efficacy
Caption: Troubleshooting workflow for suboptimal in vivo efficacy.
Issue 2: Unexpected Metabolites or Cleavage Products in Analytical Assays
Observing unexpected species during LC-MS analysis can indicate specific degradation pathways.
| Observed Metabolite | Potential Degradation Pathway | Suggested Action |
| Unconjugated Oligonucleotide | Phosphodiester-linker hydrolysis | This is an expected metabolic step in tissues. If observed prematurely in plasma, it may suggest linker instability. Review the linker chemistry. |
| Short-mer Oligonucleotides | Endonuclease/Exonuclease Activity | Indicates nuclease-mediated cleavage of the oligonucleotide backbone. This points to insufficient protection from chemical modifications. |
| Oxidized Species | Oxidation of Phosphorothioates | Phosphorothioate (PS) linkages can be oxidized to phosphodiester (PO) linkages, which are more susceptible to nuclease cleavage. Ensure proper antioxidant-free storage and handling. |
| Loss of GalNac Sugars | Glycosidase Activity | This is an expected and rapid metabolic step that occurs within the endosome after cellular uptake. |
Metabolic Fate of GalNac-L96 Conjugated Oligonucleotides
The following diagram illustrates the key steps from cellular uptake to degradation.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and Pharmacology of a GalNAc3-conjugated ASO Targeting Human Lipoprotein (a) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GalNAc-siRNA conjugates: Prospective tools on the frontier of anti-viral therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Hepatotoxicity of GalNAc-siRNAs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity issues encountered during experiments with GalNAc-siRNA conjugates.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Action |
| Elevated Liver Enzymes (ALT, AST, GLDH) in vivo | 1. Off-Target Effects: The siRNA guide strand may have partial complementarity to unintended mRNA targets, particularly through its seed region (nucleotides 2-8), leading to miRNA-like off-target silencing and subsequent hepatotoxicity.[1][2][3][4][5] 2. On-Target Toxicity: The intended target, when silenced, may have unforeseen consequences on liver health. | 1. Redesign the siRNA: - Incorporate Seed-Pairing Destabilizing Modifications: Introduce a single thermally destabilizing modification, such as a glycol nucleic acid (GNA) nucleotide, at position 6 or 7 of the guide strand. This "Enhanced Stabilization Chemistry plus" (ESC+) design can significantly reduce off-target binding while maintaining on-target activity. - Sequence Optimization: Analyze the seed region for potential off-target matches to critical hepatic genes using bioinformatics tools and select alternative siRNA sequences with a cleaner predicted off-target profile.2. Evaluate On-Target Effects: - Conduct thorough literature reviews and in vitro studies to understand the full biological role of your target gene in the liver. |
| Hepatocellular Degeneration, Necrosis, or Vacuolation Observed in Histopathology | 1. Severe Off-Target Effects: Widespread off-target mRNA silencing can lead to significant cellular stress and damage. 2. Supratherapeutic Dosing: The administered dose may be too high, leading to exaggerated pharmacological effects and toxicity. | 1. Implement siRNA Redesign Strategies: As mentioned above, utilize seed-pairing destabilizing modifications (e.g., GNA) or select alternative siRNA sequences with a better-predicted safety profile.2. Perform Dose-Response Studies: Conduct a thorough dose-ranging study to determine the minimal effective dose and the no-observed-adverse-effect level (NOAEL). |
| Inconsistent or Poor In Vitro to In Vivo Correlation of Hepatotoxicity | 1. Differences in Metabolism: The metabolic stability of the siRNA can differ between in vitro and in vivo systems, affecting exposure and RISC loading. 2. Limitations of In Vitro Models: Standard cell lines may not fully recapitulate the complexity of the in vivo liver environment and may not express all potential off-target transcripts. | 1. Assess Metabolic Stability: Evaluate the stability of your GalNAc-siRNA in liver homogenates or primary hepatocytes to better predict in vivo performance.2. Utilize Advanced In Vitro Models: Employ primary human hepatocyte cultures or micropatterned co-culture systems (e.g., HEPATOPAC®) for a more physiologically relevant assessment of hepatotoxicity. |
| Suspected Innate Immune Activation | 1. siRNA Sequence Motifs: Certain siRNA sequences can be recognized by pattern recognition receptors like Toll-like receptors (TLRs), leading to an inflammatory response. 2. Impurities in siRNA Preparation: Contaminants from the synthesis process can trigger immune responses. | 1. Modify the siRNA: Introduce 2'-O-methyl modifications to the siRNA backbone to dampen innate immune recognition.2. Ensure High Purity: Use highly purified siRNA preparations free of contaminants. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding GalNAc-siRNA hepatotoxicity.
1. What is the primary mechanism of GalNAc-siRNA hepatotoxicity?
2. How can I proactively design GalNAc-siRNAs with a lower risk of hepatotoxicity?
To minimize the risk of hepatotoxicity, consider the following design strategies:
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Incorporate Seed-Pairing Destabilizing Modifications: The most effective strategy is to introduce a single thermally destabilizing modification, such as a glycol nucleic acid (GNA) nucleotide, into the seed region of the guide strand (typically at position 6 or 7). This modification reduces the binding affinity of the seed region to off-target mRNAs, thereby mitigating off-target effects without significantly impacting on-target potency. This design is often referred to as "Enhanced Stabilization Chemistry plus" (ESC+).
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Bioinformatic Screening: Utilize bioinformatics tools to screen your candidate siRNA sequences for potential seed region complementarity to known genes, particularly those essential for liver function. This can help in selecting sequences with a lower predicted off-target liability.
3. What are the key in vitro and in vivo assays to assess GalNAc-siRNA hepatotoxicity?
A comprehensive assessment of hepatotoxicity should include:
-
In Vitro Assessment:
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Cell Viability Assays: Use primary hepatocytes to assess cytotoxicity upon siRNA transfection.
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Transcriptome Analysis (RNA-Seq): Perform global gene expression profiling in primary hepatocytes treated with the siRNA to identify the extent of off-target gene silencing.
-
-
In Vivo Assessment:
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Serum Liver Enzyme Measurement: Monitor levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and glutamate dehydrogenase (GLDH) in the serum of treated animals. GLDH has been noted as a particularly sensitive marker for GalNAc-siRNA-induced liver injury in rats.
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Histopathological Analysis: Perform hematoxylin and eosin (H&E) staining of liver sections to look for signs of hepatocellular degeneration, necrosis, vacuolation, and inflammatory cell infiltration.
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Quantification of siRNA in Liver and RISC: Use stem-loop RT-qPCR to measure the concentration of the siRNA guide strand in total liver tissue and specifically within the RNA-induced silencing complex (RISC) to confirm target engagement.
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4. Does the chemical modification pattern of the siRNA (e.g., 2'-F, 2'-OMe, phosphorothioates) contribute to hepatotoxicity?
Studies have shown that the chemical modifications commonly used to stabilize siRNAs, such as 2'-fluoro (2'-F), 2'-O-methyl (2'-OMe), and phosphorothioate (PS) linkages, are not the primary drivers of GalNAc-siRNA hepatotoxicity. The toxicity is more dependent on the siRNA sequence and its off-target effects.
Data Summary Tables
Table 1: Impact of GNA Modification on the Therapeutic Index of GalNAc-siRNAs in Rats
| siRNA Construct | Target | Modification | NOAEL (mg/kg) | ED50 (mg/kg) | Therapeutic Index (NOAEL/ED50) | Fold Improvement |
| Parent siRNA D1 | Ttr | ESC | 10 | 0.05 | 200 | - |
| GNA-modified siRNA D4 | Ttr | ESC+ (GNA at g7) | ≥120 | 0.075 | ≥1600 | ≥8 |
| Parent siRNA D6 | Hao1 | ESC | 10 | N/A | N/A | - |
| GNA-modified siRNA D9 | Hao1 | ESC+ (GNA at g7) | 60 | N/A | N/A | 6 |
Data adapted from Schlegel et al., Nucleic Acids Research, 2022. This table demonstrates the significant improvement in the no-observed-adverse-effect level (NOAEL) and the therapeutic index when a GNA modification is introduced into the seed region.
Table 2: Effect of GNA Modification on Liver Enzyme Levels in Rats
| Treatment Group (30 mg/kg weekly for 3 weeks) | ALT (U/L) | AST (U/L) | GLDH (U/L) |
| Vehicle Control | ~50 | ~100 | ~20 |
| Parent siRNA D1 | ~100 | ~200 | ~150 |
| GNA-modified siRNA D4 | ~50 | ~100 | ~25 |
| Parent siRNA D6 | ~125 | ~250 | ~200 |
| GNA-modified siRNA D9 | ~60 | ~125 | ~50 |
Approximate values based on graphical data from Schlegel et al., Nucleic Acids Research, 2022. This table illustrates that GNA-modified siRNAs lead to significantly lower elevations in serum liver enzymes compared to their parent counterparts.
Experimental Protocols
1. Protocol: In Vivo Assessment of GalNAc-siRNA Hepatotoxicity in Rats
This protocol outlines a general procedure for evaluating the hepatotoxicity of GalNAc-siRNA conjugates in a rat model.
Materials:
-
Sprague-Dawley rats (male, 6-8 weeks old)
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GalNAc-siRNA constructs (parental and modified)
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Vehicle control (e.g., 1x PBS or 0.9% NaCl)
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Syringes and needles for subcutaneous injection
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Blood collection tubes (for serum)
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Centrifuge
-
Reagents and equipment for liver enzyme analysis (ALT, AST, GLDH)
-
Formalin (10% neutral buffered) for tissue fixation
-
Equipment for tissue processing, embedding, sectioning, and H&E staining
Procedure:
-
Animal Acclimation: Acclimate animals for at least 3 days before the start of the study.
-
Dosing:
-
Randomly assign animals to treatment groups (n=3-5 per group).
-
Administer the GalNAc-siRNA or vehicle control via subcutaneous injection. A typical study design involves repeat dosing (e.g., once weekly for 3 weeks) at various dose levels, including pharmacologically exaggerated doses (e.g., 3, 10, 30, 60, 120 mg/kg).
-
-
Sample Collection:
-
Collect blood samples 24 hours after the final dose for serum chemistry analysis.
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Collect the liver for histopathological analysis and for quantification of siRNA.
-
-
Serum Chemistry:
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Separate serum from blood samples by centrifugation.
-
Measure serum levels of ALT, AST, and GLDH using a clinical chemistry analyzer.
-
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Process the fixed tissue, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the slides for evidence of hepatocellular degeneration, necrosis, vacuolation, inflammation, and other abnormalities.
-
-
siRNA Quantification (Optional):
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Extract total RNA and quantify the amount of siRNA guide strand using stem-loop RT-qPCR.
-
2. Protocol: Stem-Loop RT-qPCR for siRNA Quantification
This method allows for the sensitive and specific quantification of the small siRNA antisense strand.
Materials:
-
Total RNA isolated from liver tissue or cells
-
Stem-loop reverse transcription (RT) primer specific to the 3' end of the siRNA antisense strand
-
Reverse transcriptase enzyme and buffer
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Forward primer specific to the 5' end of the siRNA antisense strand
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Universal reverse primer (complementary to the 5' end of the stem-loop primer)
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SYBR Green or TaqMan-based qPCR master mix
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Real-time PCR instrument
Procedure:
-
Reverse Transcription (RT):
-
In a reaction tube, combine total RNA with the stem-loop RT primer.
-
Incubate to allow the primer to anneal to the 3' end of the siRNA.
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Add the reverse transcription master mix (containing reverse transcriptase, dNTPs, and buffer).
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Perform the RT reaction according to the manufacturer's protocol to generate cDNA. The stem-loop structure of the primer extends the length of the cDNA.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, the specific forward primer, the universal reverse primer, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
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The amplification of the cDNA is detected in real-time.
-
-
Quantification:
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Generate a standard curve using known concentrations of the synthetic siRNA antisense strand.
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Determine the absolute or relative quantity of the siRNA in the samples by comparing their amplification data to the standard curve.
-
Visualizations
References
- 1. A highly sensitive stem-loop RT-qPCR method to study siRNA intracellular pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sRNAPrimerDB -- Official Site [srnaprimerdb.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Large-Scale GalNac-L96 Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of GalNac-L96, this technical support center provides essential guidance to overcome common challenges. This resource offers detailed troubleshooting, in-depth experimental protocols, and comparative data to streamline your workflow and enhance synthesis success.
The large-scale production of GalNac-L96, a critical component for liver-targeted oligonucleotide therapeutics, presents a unique set of challenges. These can range from achieving desired purity and yield to managing complex, multi-step synthetic routes. This guide is designed to directly address the specific issues encountered during these experiments.
Troubleshooting Guide & FAQs
This section provides answers to common questions and troubleshooting advice for challenges that may arise during the synthesis of GalNac-L96.
| Issue/Question | Potential Causes | Recommended Solutions |
| Low overall yield in solid-phase or solution-phase synthesis. | - Inefficient coupling reactions.- Degradation of reagents or starting materials.- Poor quality of solvents (presence of moisture).- Suboptimal reaction conditions (temperature, time).- Loss of product during purification steps. | - Optimize Coupling: Ensure fresh, high-purity coupling reagents and phosphoramidites are used. Consider increasing reagent equivalents or reaction times.[1]- Ensure Anhydrous Conditions: Use anhydrous solvents, particularly acetonitrile, with a low water content (<15 ppm).[2]- Reagent Validation: If a particular reagent is suspected to be the issue, perform a small-scale test synthesis of a simple dimer or trimer to validate its efficacy.[2]- Purification Optimization: Refine purification protocols to minimize product loss. For HPLC, this may involve optimizing the gradient and fraction collection parameters.[3] |
| Presence of n-1 and other deletion impurities in the final product. | - Incomplete coupling reactions.- Inefficient capping of unreacted hydroxyl groups during solid-phase synthesis. | - Improve Coupling Efficiency: See recommendations for "Low overall yield".- Optimize Capping: Ensure capping reagents (e.g., acetic anhydride/lutidine) are fresh and active. Consider increasing the capping time to ensure all unreacted sites are blocked. |
| Observation of unexpected peaks during HPLC analysis. | - Formation of side products due to reactive impurities in starting materials.- Degradation of the product during synthesis or workup.- On-column degradation during HPLC analysis. | - Impurity Profiling: Utilize LC-MS and NMR to identify the structure of the impurity. This can provide clues about its origin.[4]- Use High-Purity Reagents: Source starting materials and reagents with well-characterized impurity profiles.- Optimize HPLC Conditions: To minimize on-column degradation, consider using a microbore column, lower flow rates, and a deactivator in the mobile phase. |
| Difficulty in purifying the final product. | - The product has similar chromatographic properties to impurities.- The product is unstable under the purification conditions. | - Alternative Chromatography: If standard reversed-phase HPLC is not effective, consider ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).- Method Development: Systematically screen different columns, mobile phases, and gradients to achieve better separation. |
| Poor solubility of intermediates or the final product. | - The inherent hydrophobicity of the molecule.- Aggregation at higher concentrations. | - Solvent Screening: Test a range of solvents to find a suitable system for dissolution.- Incorporate Solubilizing Agents: In some cases, the use of detergents or chaotropic salts can aid in solubilization, though this must be compatible with downstream applications. |
Data Presentation: Comparative Synthesis Parameters
The choice of synthesis strategy significantly impacts the outcome of large-scale GalNac-L96 production. Below is a summary of reported quantitative data for different methodologies.
| Parameter | Solid-Phase Synthesis (via Phosphoramidite) | Solution-Phase Synthesis (Standard Approach) | Pot-Economy Approach |
| Overall Yield | Lower | Higher | Reported total yield of 61% (average >45%) |
| Purity | Slightly Lower | Slightly Higher | High purity achievable with optimized purification |
| Synthesis Time | More expedient | Longer production time | Reduced number of steps leading to time efficiency |
| Reagent Usage | Often requires an excess of reagents | Can use stoichiometric amounts | 10 to 3 times less volume of reagents and solvents compared to other methods |
| Scalability | Well-suited for automation and high-throughput synthesis | More suitable for very large-scale (kilogram) production of shorter fragments | Designed for resource efficiency at laboratory scales, with potential for scale-up |
| Key Challenges | - Achieving high coupling efficiency.- Removal of deletion impurities. | - Multiple intermediate purification steps.- Labor-intensive. | - Requires careful planning of sequential reactions.- Potential for accumulation of impurities if not optimized. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Synthesis of GalNAc Phosphoramidite for Solid-Phase Synthesis
This protocol outlines the synthesis of a GalNAc phosphoramidite building block, a crucial reagent for solid-phase synthesis.
Materials:
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PFP ester of GalNAc precursor
-
6-amino-1-hexanol
-
Triethylamine (NEt₃)
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Tetrahydrofuran (THF)
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2-Cyanoethyl N,N,N',N'-tetraisopropyl phosphorodiamidite
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5-(Ethylthio)-1H-tetrazole (ETT)
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Dichloromethane (CH₂Cl₂)
Procedure:
-
Coupling of Linker: Dissolve the PFP ester of the GalNAc precursor in THF. Add 6-amino-1-hexanol and triethylamine. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). Purify the resulting alcohol intermediate.
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Phosphitylation: Dissolve the alcohol intermediate in dichloromethane. Add 2-cyanoethyl N,N,N',N'-tetraisopropyl phosphorodiamidite and ETT. Stir the reaction at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete (monitor by ³¹P NMR).
-
Workup and Purification: Quench the reaction and perform an aqueous workup. Purify the crude product by silica gel chromatography to obtain the pure GalNAc phosphoramidite.
Protocol 2: Large-Scale HPLC Purification of GalNac-L96
This protocol provides a general framework for the purification of GalNac-L96 using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column suitable for large-scale purification
-
Mobile Phase A: Aqueous buffer (e.g., triethylammonium acetate)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile)
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Crude GalNac-L96 dissolved in a suitable solvent
Procedure:
-
Method Development: On an analytical scale, develop a gradient elution method that provides good separation of the GalNac-L96 from its major impurities.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition until a stable baseline is achieved.
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Sample Loading: Dissolve the crude GalNac-L96 in the initial mobile phase composition and load it onto the column.
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Gradient Elution: Run the gradient method developed in step 1. Monitor the elution profile using the UV detector.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity specifications.
-
Desalting and Lyophilization: Desalt the pooled fractions (e.g., using a desalting column or tangential flow filtration) and lyophilize to obtain the final purified GalNac-L96 as a solid.
Mandatory Visualizations
Signaling Pathway: Cellular Uptake of GalNac-siRNA Conjugates
The following diagram illustrates the mechanism by which GalNac-siRNA conjugates are taken up by hepatocytes via the asialoglycoprotein receptor (ASGPR).
Experimental Workflow: Standard vs. Pot-Economy Synthesis
This diagram contrasts the workflow of the standard synthesis approach for GalNac-L96 with the more streamlined "pot-economy" method.
References
Technical Support Center: Enhancing Endosomal Escape of GalNAc-siRNA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the endosomal escape of GalNAc-siRNA conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of GalNAc-siRNA conjugate uptake into hepatocytes?
A1: GalNAc-siRNA conjugates are specifically designed for targeted delivery to hepatocytes. The N-acetylgalactosamine (GalNAc) ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver hepatocytes.[1][2][3] This binding event triggers clathrin-mediated endocytosis, leading to the internalization of the conjugate within an endosome.[1][4] As the endosome matures, its internal pH decreases, causing the GalNAc-siRNA conjugate to dissociate from the ASGPR. The ASGPR is then recycled back to the cell surface for further rounds of uptake.
Q2: Why is endosomal escape a critical challenge for GalNAc-siRNA conjugates?
A2: While GalNAc-mediated targeting is highly efficient at getting the siRNA into the hepatocyte, the conjugate remains trapped within the endosome. For the siRNA to exert its gene-silencing effect, it must reach the RNA-induced silencing complex (RISC) in the cytoplasm. However, the endosomal membrane acts as a significant barrier, and it is estimated that only 1% or less of the internalized siRNA successfully escapes into the cytoplasm. The majority of the siRNA that remains trapped is eventually trafficked to lysosomes for degradation. Therefore, enhancing endosomal escape is a rate-limiting step for improving the therapeutic efficacy of GalNAc-siRNA conjugates.
Q3: What are the common strategies to enhance the endosomal escape of siRNA?
A3: Several strategies are being explored to improve the release of siRNA from endosomes. These can be broadly categorized as:
-
Endosomolytic Peptides: These are often derived from viruses or toxins and can disrupt the endosomal membrane. For example, a derivative of the influenza fusogenic peptide, INF7, has been shown to enhance the endosomal escape of co-administered GalNAc-siRNA.
-
pH-Sensitive Polymers: These polymers are designed to change their conformation or charge in the acidic environment of the endosome, leading to membrane destabilization.
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Cationic Lipids and Polymers: These molecules can interact with the negatively charged endosomal membrane, causing disruption. Ionizable lipids that become cationic at endosomal pH are a key component of lipid nanoparticles (LNPs) for siRNA delivery.
-
Photothermal Activation: This approach uses near-infrared (NIR) light to activate a photothermal sensitizer, which generates heat and ruptures the endosomal membrane.
-
Small Molecule Enhancers: Certain small molecules, often cationic amphiphilic drugs like chloroquine, can promote endosomal escape, although their use can be associated with cytotoxicity.
Q4: How can I measure the efficiency of endosomal escape in my experiments?
A4: Quantifying endosomal escape is challenging, but several methods can be employed:
-
Fluorescence Microscopy: This is a common method to visualize the co-localization of fluorescently labeled siRNA with endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes). A diffuse cytoplasmic signal of the siRNA indicates successful escape.
-
Galectin-based Assays: Galectins are proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon damage. The recruitment of fluorescently tagged galectins (e.g., galectin-9) to endosomes containing siRNA can serve as an indicator of membrane rupture and subsequent escape.
-
Functional Assays: The most direct measure of successful endosomal escape is the functional outcome, which is the knockdown of the target gene's mRNA or protein expression. This can be quantified using qPCR or western blotting.
-
Reporter-based Assays: These assays utilize a reporter system, such as a deactivated luciferase that is only activated in the cytosol, to provide a quantitative measure of endosomal escape.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low target gene silencing efficiency | 1. Inefficient endosomal escape: The majority of the GalNAc-siRNA conjugate is trapped in endosomes and degraded in lysosomes. | * Co-administer an endosomolytic agent (e.g., INF7 peptide, chloroquine). Note: optimize concentration to minimize toxicity.* Incorporate the siRNA into a delivery vehicle with inherent endosomolytic properties (e.g., pH-sensitive polymers, lipid nanoparticles).* Evaluate different chemical modifications on the siRNA to enhance stability and potentially aid escape. |
| 2. Poor cellular uptake: Insufficient binding to ASGPR or inefficient endocytosis. | * Confirm the integrity and purity of the GalNAc-siRNA conjugate.* Verify the expression of ASGPR on your target cells.* Optimize the concentration of the conjugate and incubation time. | |
| 3. siRNA degradation: The siRNA is being degraded by nucleases either extracellularly or within the cell. | * Incorporate chemical modifications into the siRNA backbone (e.g., phosphorothioate linkages, 2'-O-methyl modifications) to increase nuclease resistance.* Ensure the use of nuclease-free reagents and proper handling techniques. | |
| High cytotoxicity observed | 1. Toxicity of the endosomolytic agent: Many agents that disrupt endosomal membranes can also affect the plasma membrane or induce other toxic pathways. | * Perform a dose-response curve to determine the optimal concentration of the endosomolytic agent that enhances silencing without causing significant cell death.* Screen for alternative, less toxic endosomolytic agents.* Consider using a triggered release strategy (e.g., photothermal activation) to localize the membrane disruption. |
| 2. Off-target effects of the siRNA: The siRNA sequence may be silencing unintended genes. | * Perform a BLAST search to check for potential off-target homology.* Include appropriate negative controls, such as a scrambled siRNA sequence. | |
| 3. Innate immune response: The siRNA may be recognized by pattern recognition receptors, triggering an immune response. | * Use chemically modified siRNAs to reduce immune stimulation.* Ensure the removal of any dsRNA contaminants longer than 21-23 nucleotides. | |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Cell confluence, passage number, and overall health can affect uptake and gene expression. | * Standardize cell seeding density and ensure consistent growth conditions.* Use cells within a defined passage number range. |
| 2. Reagent instability: Degradation of the GalNAc-siRNA conjugate or other reagents. | * Store all reagents at the recommended temperatures and aliquot to avoid repeated freeze-thaw cycles.* Periodically check the integrity of the conjugate using gel electrophoresis. |
Quantitative Data on Endosomal Escape
The efficiency of endosomal escape for GalNAc-siRNA conjugates is notoriously low. The following table summarizes key quantitative findings from the literature.
| Delivery Method/Condition | Endosomal Escape Efficiency | Species/Cell Type | Reference |
| GalNAc-siRNA conjugate (in vivo) | < 0.01% | Mouse hepatocytes | |
| GalNAc-siRNA conjugate (in vivo) | ~0.3% present in cytoplasm at a given time | In vivo | |
| GalNAc-ASO conjugate (in vivo) | 1-2% | Mouse hepatocytes | |
| Lipid Nanoparticles (LNPs) | 1-2% | In vitro | |
| GalNAc-siRNA + 30-fold molar excess of GalNAc-INF7 | 20-fold increase in activity (still <0.2% total escape) | In vivo |
Experimental Protocols
Protocol 1: Assessing Endosomal Escape using Confocal Microscopy
This protocol describes a method to visualize the subcellular localization of fluorescently labeled siRNA and its co-localization with endosomal markers.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Fluorescently labeled GalNAc-siRNA (e.g., Cy5-siRNA)
-
Primary antibodies against endosomal markers (e.g., rabbit anti-EEA1, rabbit anti-LAMP1)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Lysotracker Green
-
Hoechst 33342
-
Cell culture medium and supplements
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed hepatocytes on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Transfection: Treat the cells with the fluorescently labeled GalNAc-siRNA conjugate at the desired concentration and for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Endosome/Lysosome Staining (Live Cell): For lysosome co-localization, add Lysotracker Green to the culture medium according to the manufacturer's instructions for the last 30-60 minutes of the incubation period.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-EEA1 or anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and stain the nuclei with Hoechst 33342 for 10 minutes.
-
Imaging: Wash with PBS and mount the coverslips. Image the cells using a confocal microscope. The Cy5-siRNA signal will be red, the endosomal/lysosomal marker will be green, and the nucleus will be blue.
-
Analysis: Analyze the images for co-localization between the red (siRNA) and green (endosome/lysosome) signals. A punctate pattern with high co-localization indicates endosomal entrapment. A diffuse red signal in the cytoplasm indicates successful endosomal escape.
Protocol 2: Functional Assessment of Endosomal Escape by qPCR
This protocol measures the functional outcome of siRNA delivery by quantifying the knockdown of the target mRNA.
Materials:
-
Hepatocyte cell line
-
GalNAc-siRNA conjugate targeting a specific gene
-
Control siRNA (e.g., scrambled sequence)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Transfection: Treat the cells with the GalNAc-siRNA conjugate and control siRNA at various concentrations. Include an untreated control group. Incubate for 24-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for the target gene and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control. A significant reduction in the target mRNA level in cells treated with the specific GalNAc-siRNA conjugate indicates successful delivery and endosomal escape.
Visualizations
Caption: Intracellular trafficking pathway of GalNAc-siRNA conjugates in hepatocytes.
Caption: Workflow for assessing enhancement of endosomal escape.
Caption: Troubleshooting logic for low gene silencing efficiency.
References
- 1. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. GalNac-siRNA conjugate delivery technology promotes the treatment of typical chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dosing for In Vivo Studies with GalNAc-L96
Welcome to the technical support center for GalNAc-L96 conjugated siRNA in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is GalNAc-L96 and how does it facilitate targeted siRNA delivery?
A1: GalNAc-L96 is a triantennary N-acetylgalactosamine ligand designed for the synthesis of GalNAc-siRNA conjugates. This conjugation enables targeted delivery of small interfering RNA (siRNA) to hepatocytes (liver cells). The GalNAc ligand specifically binds to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This binding triggers receptor-mediated endocytosis, leading to the internalization of the GalNAc-siRNA conjugate into the liver cells, thereby enhancing the efficacy and reducing potential off-target effects of the siRNA.[1][2][3][4]
Q2: What is the general mechanism of action for GalNAc-L96 siRNA conjugates?
A2: Following subcutaneous injection, the GalNAc-siRNA conjugate enters the bloodstream and circulates to the liver. There, the GalNAc ligand binds to the ASGPR on hepatocytes, leading to the formation of an endosome containing the conjugate. As the endosome matures, its internal pH decreases, causing the release of the siRNA into the cytoplasm. The siRNA duplex is then loaded into the RNA-induced silencing complex (RISC). The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains to guide the RISC to its complementary messenger RNA (mRNA) target. This results in the cleavage and degradation of the target mRNA, ultimately leading to the silencing of the corresponding gene.[1]
Q3: What are typical starting doses for in vivo studies in mice?
A3: For initial in vivo studies in mice, subcutaneous (s.c.) administration of GalNAc-L96 siRNA conjugates typically ranges from 1 mg/kg to 3 mg/kg. Dose-response studies are recommended to determine the optimal dose for your specific siRNA sequence and target gene.
Q4: How should GalNAc-L96 siRNA conjugates be formulated for subcutaneous injection?
A4: GalNAc-L96 siRNA conjugates are typically formulated in sterile, nuclease-free phosphate-buffered saline (PBS) or saline solution for subcutaneous injection. The final injection volume should be appropriate for the size of the animal, for example, 5-10 µL/g of body weight for mice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no target gene knockdown | Poor metabolic stability of the siRNA conjugate. | - Ensure the siRNA has appropriate chemical modifications (e.g., 2'-O-methyl, 2'-fluoro) to enhance nuclease resistance. - Consider alternative siRNA sequences targeting the same gene. |
| Suboptimal dosing. | - Perform a dose-response study to identify the optimal dose. - Consider a multiple-dosing regimen instead of a single dose. | |
| Inefficient delivery to hepatocytes. | - Confirm the integrity and purity of the GalNAc-L96 siRNA conjugate. - Verify the expression of ASGPR in your animal model if knockdown is still not observed with a validated conjugate. | |
| Issues with sample analysis. | - Ensure the primers and probes for RT-qPCR are specific and efficient for your target gene. - Include appropriate positive and negative controls in your analysis. | |
| Observed Hepatotoxicity | Off-target effects of the siRNA. | - Perform a bioinformatic analysis to identify potential off-target transcripts. - Consider modifying the seed region of the siRNA to reduce miRNA-like off-target effects. |
| Contamination of the formulation. | - Ensure all reagents and equipment used for formulation are sterile and nuclease-free. | |
| Inconsistent results between animals | Variability in injection technique. | - Ensure consistent subcutaneous injection technique across all animals. - Normalize the dose accurately to the body weight of each animal. |
| Biological variability. | - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vivo Dose-Response of GalNAc-siRNA Targeting Angiopoietin-like 3 (ANGPTL3) in Mice
| Dose (mg/kg) | Route of Administration | Time Point | % ANGPTL3 Protein Reduction (Mean ± SD) | Reference |
| 0.3 | Subcutaneous | Day 21 | 25.4 ± 5.1 | |
| 1 | Subcutaneous | Day 21 | 40.1 ± 6.3 | |
| 3 | Subcutaneous | Day 21 | 76.6 ± 8.2 |
Table 2: Comparison of Single vs. Multiple Dosing of a GalNAc-siRNA in Mice
| Total Dose (mg/kg) | Dosing Regimen | Time Point | Relative Target mRNA Expression (Mean ± SD) | Reference |
| 3 | Single Dose (Day 0) | Day 7 | ~0.45 ± 0.1 | |
| 3 | Three Doses (1 mg/kg on Days 0, 2, 5) | Day 7 | ~0.30 ± 0.08 | |
| 10 | Single Dose (Day 0) | Day 7 | ~0.25 ± 0.05 | |
| 9 | Three Doses (3 mg/kg on Days 0, 2, 5) | Day 7 | ~0.15 ± 0.04 |
Experimental Protocols
Protocol 1: Synthesis of GalNAc-L96 siRNA Conjugate
This protocol provides a general overview. For detailed synthesis, it is recommended to consult specialized literature.
-
Solid-Phase Oligonucleotide Synthesis: The siRNA sense strand is synthesized on a solid support using standard phosphoramidite chemistry.
-
Conjugation of GalNAc-L96: A GalNAc-L96 phosphoramidite building block is coupled to the 5' or 3' end of the sense strand during the solid-phase synthesis.
-
Deprotection and Cleavage: The synthesized conjugate is cleaved from the solid support and all protecting groups are removed.
-
Purification: The crude GalNAc-siRNA conjugate is purified using methods such as high-performance liquid chromatography (HPLC).
-
Duplex Formation: The purified sense strand is annealed with the complementary antisense strand to form the final siRNA duplex.
-
Quality Control: The final product is analyzed for purity, integrity, and concentration.
Protocol 2: In Vivo Dosing of GalNAc-L96 siRNA Conjugate in Mice
-
Animal Handling: Acclimate male C57BL/6 mice (6-8 weeks old) for at least 48 hours before the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Formulation Preparation: Dissolve the GalNAc-L96 siRNA conjugate in sterile, nuclease-free PBS to the desired concentration.
-
Dosing: Administer the formulated siRNA via subcutaneous injection in the dorsal region. The injection volume should be calculated based on the animal's body weight (e.g., 5 mL/kg).
-
Monitoring: Monitor the animals for any adverse effects.
-
Sample Collection: At the desired time points, collect blood samples via retro-orbital bleeding for serum analysis and euthanize the animals to collect liver tissue for RNA and protein analysis.
Protocol 3: Quantification of siRNA in Liver Tissue using Stem-Loop RT-qPCR
This method allows for the specific and sensitive quantification of the guide strand of the siRNA.
-
RNA Extraction: Homogenize liver tissue samples in a suitable lysis reagent (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
Stem-Loop Reverse Transcription:
-
Design a stem-loop RT primer specific to the 3' end of the siRNA guide strand.
-
Perform reverse transcription using a specific kit, which includes the stem-loop primer, to generate cDNA.
-
-
Real-Time Quantitative PCR (qPCR):
-
Design a forward primer specific to the siRNA guide strand and a universal reverse primer that binds to the stem-loop primer sequence.
-
Use a fluorescent probe (e.g., TaqMan probe) that binds to the amplicon for detection.
-
Perform qPCR using a standard thermal cycling program.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the synthetic siRNA guide strand.
-
Quantify the amount of siRNA in the liver samples by comparing their Ct values to the standard curve.
-
Visualizations
Caption: Signaling pathway of GalNAc-siRNA mediated gene silencing.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GalNAc-L96 Mediated Gene Silencing In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of small interfering RNA (siRNA) to hepatocytes has been revolutionized by conjugating the siRNA to N-acetylgalactosamine (GalNAc), a ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR) abundantly expressed on the surface of these liver cells. GalNAc-L96 is a key component in this technology, serving as a triantennary ligand that facilitates efficient receptor-mediated endocytosis of the siRNA cargo. This guide provides an objective comparison of GalNAc-L96 mediated gene silencing with other prominent in vivo siRNA delivery platforms, supported by experimental data and detailed protocols to aid researchers in their validation studies.
Performance Comparison of In Vivo Gene Silencing Technologies
The in vivo efficacy of siRNA is critically dependent on its delivery vehicle. Here, we compare the performance of GalNAc-siRNA conjugates with the widely used Lipid Nanoparticle (LNP) technology.
| Feature | GalNAc-siRNA Conjugates (featuring GalNAc-L96) | Lipid Nanoparticle (LNP)-siRNA | Polymeric Nanocarriers |
| Targeting Mechanism | Active targeting via high-affinity binding of the GalNAc ligand to the asialoglycoprotein receptor (ASGPR) on hepatocytes.[][2] | Primarily passive targeting to the liver through apolipoprotein E (ApoE) binding and uptake by the low-density lipoprotein receptor (LDLR).[2] | Can be engineered for passive or active targeting through various ligands and surface modifications. |
| Specificity for Hepatocytes | High | Moderate to High | Variable, depends on design. |
| Administration Route | Subcutaneous (s.c.) | Intravenous (i.v.) | Typically intravenous (i.v.) |
| In Vivo Stability | High, due to chemical modifications of the siRNA backbone.[3] | High, siRNA is protected within the nanoparticle.[2] | Variable, depends on the polymer composition. |
| Endosomal Escape Efficiency | Lower efficiency per uptake event (estimated 20-30%), compensated by high receptor recycling rate. | Higher efficiency (estimated 70-90%) due to ionizable lipids that disrupt the endosomal membrane. | Variable, often relies on the "proton sponge" effect or membrane-destabilizing components. |
| Duration of Gene Silencing | Remarkably long, can persist for months after a single dose due to the formation of an intracellular depot. | Shorter duration compared to GalNAc-siRNA; faster onset and recovery of activity. | Variable, dependent on the carrier's stability and clearance. |
| Immunogenicity | Generally low. | Can be higher due to the lipid components, though newer formulations have improved safety profiles. | Can be a concern depending on the polymer used. |
Quantitative In Vivo Performance Data
The following table summarizes key performance data from pre-clinical studies comparing GalNAc-siRNA and LNP-siRNA targeting the Transthyretin (TTR) gene, a common target for liver-directed gene silencing.
| Parameter | GalNAc-siRNA (targeting TTR) | LNP-siRNA (targeting TTR) | Species | Reference |
| Dose for ~90% TTR Knockdown (nadir) | 5.0 - 10.0 mg/kg (s.c.) | Dose-adjusted to achieve similar initial knockdown for duration studies. | Human | |
| Duration of >80% TTR Knockdown | Sustained for over a month. | Shorter, with recovery observed earlier than with GalNAc-siRNA. | Mouse | |
| RISC Half-life (estimated) | Not the primary determinant of duration. | Approximately 3.8 days. | Mouse | |
| Intracellular Localization | Forms a stable depot in acidic intracellular compartments. | More transient, with a significant portion being exocytosed. | N/A |
Signaling Pathways and Experimental Workflows
GalNAc-L96 Mediated Gene Silencing Pathway
The following diagram illustrates the mechanism of GalNAc-L96 mediated siRNA delivery and subsequent gene silencing.
Caption: Mechanism of GalNAc-L96 mediated siRNA delivery to hepatocytes.
Experimental Workflow for In Vivo Validation
This diagram outlines the key steps in a typical in vivo study to validate gene silencing.
Caption: Workflow for in vivo validation of siRNA-mediated gene silencing.
Experimental Protocols
In Vivo siRNA Administration and Sample Collection
Objective: To deliver siRNA to mice and collect tissues for downstream analysis of gene silencing.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
GalNAc-L96-siRNA conjugate or LNP-siRNA formulation
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes with 29G needles (for s.c. injection)
-
Tail vein catheters (for i.v. injection)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Cryovials pre-chilled in liquid nitrogen
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Formulation Preparation: Dilute the GalNAc-siRNA conjugate in sterile PBS to the desired concentration. LNP-siRNA formulations are typically used as supplied or diluted according to the manufacturer's instructions.
-
Administration:
-
Subcutaneous (s.c.) Injection (for GalNAc-siRNA): Restrain the mouse and lift the skin on the back to form a tent. Insert the needle into the base of the tent and inject the formulation (typically 100-200 µL).
-
Intravenous (i.v.) Injection (for LNP-siRNA): Place the mouse in a restrainer and warm the tail to dilate the lateral tail veins. Insert the catheter into a tail vein and inject the formulation slowly (typically 100 µL).
-
-
Monitoring and Blood Collection: Monitor the animals daily for any adverse effects. Collect blood samples via retro-orbital or tail vein bleeding at specified time points for serum protein analysis.
-
Tissue Harvesting: At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a laparotomy to expose the liver. Perfuse the liver with cold PBS to remove blood.
-
Excise a portion of the liver, snap-freeze it in liquid nitrogen, and store it at -80°C for RNA and protein analysis.
Validation of Gene Silencing by qRT-PCR
Objective: To quantify the reduction in target mRNA levels in the liver following siRNA treatment.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
Reverse transcription kit (e.g., Applied Biosystems High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Homogenize the frozen liver tissue and extract total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for the target gene and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control groups.
-
Calculate the relative gene expression using the ΔΔCt method. The percentage of knockdown is calculated as (1 - 2-ΔΔCt) * 100.
-
Conclusion
GalNAc-L96 mediated gene silencing represents a highly efficient and specific platform for targeting hepatocytes in vivo. Its key advantages over other delivery systems, such as LNPs, include a superior duration of action, suitability for subcutaneous administration, and a favorable safety profile. The extended pharmacodynamic effect of GalNAc-siRNA conjugates is attributed to the formation of a stable intracellular depot, which allows for sustained loading of the siRNA into the RISC complex over an extended period. While LNP technology offers highly efficient endosomal escape, the durability of gene silencing is comparatively shorter. The choice of delivery platform will ultimately depend on the specific therapeutic application, desired dosing regimen, and target product profile. The experimental protocols provided in this guide offer a framework for researchers to validate and compare the in vivo performance of GalNAc-L96 and other gene silencing technologies in their own laboratories.
References
A Head-to-Head Comparison: GalNac-L96 Versus Novel Triantennary GalNac Ligands for Enhanced siRNA Delivery
For researchers and drug developers at the forefront of oligonucleotide therapeutics, the efficient and specific delivery of siRNA to hepatocytes remains a critical challenge. The triantennary N-acetylgalactosamine (GalNac) ligand has emerged as a gold standard for targeting the asialoglycoprotein receptor (ASGPR) on liver cells. Among these, GalNac-L96 is a widely recognized conjugate. However, recent innovations have introduced novel triantennary GalNac ligands with promises of improved performance and manufacturing efficiency. This guide provides an objective comparison of GalNac-L96 with these next-generation ligands, supported by experimental data, to inform strategic decisions in drug development.
Executive Summary
GalNac-L96 has been instrumental in the clinical success of several siRNA therapeutics, demonstrating robust and specific delivery to hepatocytes.[1] Newer triantennary GalNac ligands, such as those based on a novel diamine-scaffold or a pyran-derived scaffold (e.g., TrisGal-6), have been developed to enhance in vivo efficacy and streamline the chemical synthesis process.[2][3] Experimental evidence suggests that these novel ligands can offer equivalent or even superior gene silencing activity compared to GalNac-L96, coupled with a more cost-effective and efficient manufacturing process.[2][3]
Performance Data: GalNac-L96 vs. Novel Ligands
The following tables summarize the available quantitative data comparing GalNac-L96 with other triantennary GalNac ligands in key performance areas.
Table 1: In Vivo Gene Silencing Efficacy
| Ligand | Target Gene | Animal Model | Dose | % mRNA Reduction (vs. Control) | Duration of Effect | Reference |
| GalNac-L96 | Transthyretin (TTR) | Mouse | 3 mg/kg | ~70% at day 7 | Not specified | |
| Diamine-Scaffold Ligand (TG2) | Transthyretin (TTR) | Mouse | 3 mg/kg | >80% at day 7 | Not specified | |
| GalNac-L96 (as Gal-5) | ANGPTL3 | Mouse | 3 mg/kg | 60.7% at day 14 | Not specified | |
| TrisGal-6 | ANGPTL3 | Mouse | 3 mg/kg | 83.7% at day 14 | Not specified |
Table 2: ASGPR Binding Affinity
| Ligand Conjugate | Method | Ki (Inhibition Constant) | Reference |
| GalNac-L96 (conjugated to RNA) | Not Specified | 8.8 nM | |
| GalNac-L96 (conjugated to oligonucleotide) | Not Specified | 10.4 nM | |
| Triantennary GalNAc | Flow Cytometry-based | 2.3 nM (Kd) |
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic effect of GalNac-conjugated siRNAs is initiated by their high-affinity binding to the ASGPR, which is abundantly expressed on the surface of hepatocytes. This interaction triggers a cascade of cellular events leading to the delivery of the siRNA payload into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Caption: ASGPR-mediated endocytosis of GalNac-siRNA conjugates.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.
In Vivo Gene Silencing Studies in Mice
Objective: To evaluate the in vivo efficacy of different GalNac-siRNA conjugates in silencing a target gene in the liver.
Methodology:
-
Animal Model: Male C57BL/6 mice (7-9 weeks old) are typically used.
-
Dosing: Mice receive a single subcutaneous (s.c.) injection of the GalNac-siRNA conjugate at a specified dose (e.g., 3 mg/kg). A control group receives a saline or non-targeting siRNA injection.
-
Sample Collection: Blood samples are collected at various time points (e.g., day 7, 14) post-injection. Livers are harvested at the end of the study.
-
Analysis:
-
mRNA Quantification: Liver tissue is homogenized, and total RNA is extracted. The target mRNA levels are quantified using quantitative real-time PCR (qRT-PCR) and normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Quantification: Serum levels of the target protein are measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Interpretation: The percentage of mRNA or protein reduction is calculated by comparing the levels in the treated group to the control group.
Caption: Workflow for in vivo gene silencing experiments.
ASGPR Binding Affinity Assay (Flow Cytometry-Based)
Objective: To determine the binding affinity (Kd or Ki) of GalNac-conjugated ligands to the ASGPR on primary hepatocytes.
Methodology:
-
Cell Isolation: Primary mouse hepatocytes are isolated using a two-step collagenase perfusion method.
-
Competitive Binding:
-
A fluorescently labeled (e.g., Alexa647) GalNac-siRNA with a known binding affinity is used as the probe.
-
Hepatocytes are incubated with the fluorescent probe and varying concentrations of the unlabeled competitor ligand (e.g., GalNac-L96 or a novel ligand).
-
-
Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. The decrease in fluorescence with increasing competitor concentration indicates displacement of the labeled probe.
-
Data Analysis: The inhibition constant (Ki) or dissociation constant (Kd) is calculated by fitting the data to a competitive binding model.
Conclusion and Future Outlook
References
- 1. Novel diamine-scaffold based N-acetylgalactosamine (GalNAc)-siRNA conjugate: synthesis and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 3. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hepatic siRNA Delivery: GalNAc-L96 vs. Lipid Nanoparticles
For researchers, scientists, and drug development professionals, the efficient and safe delivery of small interfering RNA (siRNA) to the liver is a critical challenge in the development of novel therapeutics. Two platforms have emerged as leaders in this field: N-acetylgalactosamine (GalNAc)-conjugated siRNA, exemplified by the ligand GalNAc-L96, and lipid nanoparticles (LNPs). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate delivery strategy for specific research and therapeutic applications.
At a Glance: Key Differences
| Feature | GalNAc-L96 | Lipid Nanoparticles (LNPs) |
| Delivery Mechanism | Receptor-mediated endocytosis via the asialoglycoprotein receptor (ASGPR) on hepatocytes.[1][2][3] | Apolipoprotein E (ApoE)-mediated uptake via the low-density lipoprotein receptor (LDLR) on hepatocytes.[3][4] |
| Targeting Specificity | Highly specific to hepatocytes due to high ASGPR expression on these cells. | Primarily targets the liver, but can also accumulate in other cell types like Kupffer cells and liver sinusoidal endothelial cells (LSECs). |
| Administration Route | Subcutaneous injection. | Intravenous infusion. |
| Immunogenicity | Lower immunogenicity and reduced side effects compared to LNPs. | Can be associated with immunogenicity and toxicity, although newer formulations have improved safety profiles. |
| Endosomal Escape | Mechanism is not fully understood, with a small fraction of siRNA escaping the endosome. | Ionizable lipids within the LNP become protonated in the acidic endosome, disrupting the membrane and facilitating siRNA release. |
| Clinical Advancement | Several approved therapies and numerous candidates in clinical trials. | The technology behind the first approved siRNA therapeutic and used in various clinical trials. |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of the efficacy and safety of GalNAc-L96 and LNP-based siRNA delivery systems.
Table 1: Efficacy in Preclinical Models
| Parameter | GalNAc-siRNA | LNP-siRNA | Source |
| Dose for >90% Target Gene Knockdown (Mice) | 1-3 mg/kg | 1-5 mg/kg | General consensus from multiple sources |
| Duration of Effect (Mice) | Weeks to months | Days to weeks | |
| Hepatocyte Targeting Specificity | High | Moderate to High |
Table 2: Clinical Performance
| Parameter | GalNAc-siRNA (e.g., Givosiran, Lumasiran) | LNP-siRNA (e.g., Patisiran) | Source |
| Therapeutic Dose | e.g., 2.5 mg/kg monthly (Givosiran) | e.g., 0.3 mg/kg every 3 weeks (Patisiran) | |
| Route of Administration | Subcutaneous | Intravenous | |
| Sustained Target Gene Reduction | ~90% reduction with monthly dosing | ~80% reduction with dosing every 3 weeks | |
| Adverse Events | Generally well-tolerated; potential for injection site reactions. | Infusion-related reactions can occur. |
Visualizing the Mechanisms of Action
To further elucidate the distinct pathways utilized by each delivery system, the following diagrams, generated using the DOT language, illustrate the key steps involved in siRNA delivery to hepatocytes.
GalNAc-L96 Signaling Pathway
Caption: GalNAc-siRNA cellular uptake pathway.
Lipid Nanoparticle (LNP) Signaling Pathway
Caption: LNP-siRNA cellular uptake pathway.
Experimental Protocols: Key Methodologies
While specific protocols vary between studies, the following outlines the general methodologies employed to evaluate and compare GalNAc-L96 and LNP-based siRNA delivery systems.
In Vitro Evaluation of siRNA Delivery
Objective: To assess the efficiency of siRNA delivery and subsequent gene silencing in a controlled cellular environment.
Methodology:
-
Cell Culture: Primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are cultured under standard conditions.
-
Transfection: Cells are treated with varying concentrations of GalNAc-siRNA conjugates or LNP-formulated siRNA.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for cellular uptake and gene silencing.
-
Analysis of Gene Expression:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the reduction in target mRNA levels.
-
Western Blot or ELISA: To quantify the decrease in target protein levels.
-
-
Cytotoxicity Assays: To evaluate the potential toxic effects of the delivery vehicles (e.g., MTT assay, LDH assay).
In Vivo Evaluation of siRNA Delivery in Animal Models
Objective: To determine the in vivo efficacy, biodistribution, and safety of the siRNA delivery platforms.
Methodology:
-
Animal Models: Typically, mice or non-human primates are used. For specific liver diseases, transgenic or disease-induced models may be employed.
-
Administration:
-
GalNAc-siRNA: Administered via subcutaneous injection.
-
LNP-siRNA: Administered via intravenous injection.
-
-
Sample Collection: At various time points post-administration, blood and tissue samples (primarily liver) are collected.
-
Analysis of Gene Silencing:
-
qRT-PCR and Western Blot/ELISA: Performed on liver tissue homogenates to assess target gene knockdown.
-
Serum Protein Analysis: For secreted target proteins, levels are measured in serum samples.
-
-
Biodistribution Studies: The concentration of siRNA in various organs is measured to determine tissue targeting and off-target accumulation. This is often done using radiolabeled or fluorescently tagged siRNA.
-
Safety and Tolerability Assessment:
-
Clinical Observations: Monitoring for any adverse effects.
-
Serum Chemistry and Hematology: Analysis of blood samples to assess liver function (e.g., ALT, AST levels) and other systemic effects.
-
Histopathology: Microscopic examination of liver and other tissues for any signs of toxicity.
-
Experimental Workflow Visualization
Caption: General experimental workflow for siRNA delivery evaluation.
Conclusion
Both GalNAc-L96 and lipid nanoparticles represent powerful and clinically validated platforms for siRNA delivery to the liver. The choice between these two technologies will depend on the specific therapeutic application, desired dosing regimen, and safety considerations. GalNAc-siRNA conjugates offer the advantages of high specificity for hepatocytes, subcutaneous administration, and a favorable safety profile. LNPs, while requiring intravenous administration and having a broader liver cell tropism, have a well-established track record and can be engineered to carry different nucleic acid payloads. The comprehensive data and methodologies presented in this guide are intended to provide a solid foundation for making informed decisions in the rapidly evolving field of RNAi therapeutics.
References
- 1. fcad.com [fcad.com]
- 2. watson-int.com [watson-int.com]
- 3. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 4. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]
Efficacy of GalNac-L96 Conjugated siRNA in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of small interfering RNA (siRNA) to hepatocytes using N-acetylgalactosamine (GalNAc) conjugates has revolutionized the development of therapies for liver-related diseases. The GalNac-L96 analog, a triantennary GalNAc ligand, is a key component in this delivery platform. This guide provides an objective comparison of the preclinical efficacy of GalNac-L96 conjugated siRNA with alternative delivery technologies and molecular modalities, supported by experimental data and detailed methodologies.
Executive Summary
GalNac-L96 conjugated siRNA has demonstrated potent, durable, and specific gene silencing in hepatocytes in numerous preclinical models. This platform offers significant advantages over traditional delivery methods like Lipid Nanoparticles (LNPs), particularly for liver-targeted therapies, due to its suitability for subcutaneous administration and reduced potential for immunogenicity.[][2][3] Furthermore, advancements in siRNA chemistry, such as Enhanced Stabilization Chemistry (ESC), have further improved the potency and duration of action of GalNAc-siRNA conjugates compared to earlier constructs.[4][5] While GalNAc-conjugated antisense oligonucleotides (ASOs) also benefit from enhanced liver targeting, siRNA conjugates often exhibit higher potency.
Performance Comparison of Liver-Targeted Nucleic Acid Therapies
The following tables summarize the key preclinical performance metrics of GalNac-L96 conjugated siRNA and its alternatives.
| Delivery Platform / Modality | Target Gene Silencing Efficacy (ED50) | Duration of Effect | Administration Route | Key Advantages | Key Disadvantages |
| GalNac-L96 siRNA (STC) | ~5-10 mg/kg (mouse) | Weeks to Months | Subcutaneous | High liver specificity; Low immunogenicity potential; Well-defined chemical entity. | Lower potency compared to newer chemistries. |
| GalNac-siRNA (ESC) | ~1 mg/kg (mouse) | Months | Subcutaneous | 5-10 fold more potent than STC ; Enhanced metabolic stability. | Potential for off-target effects (addressed by advanced designs). |
| Lipid Nanoparticles (LNP)-siRNA | Variable (typically mg/kg range) | Days to Weeks | Intravenous | Can be used for extra-hepatic targets; Protects siRNA from degradation. | Potential for immunogenicity; More complex manufacturing; Primarily intravenous administration. |
| GalNac-Antisense Oligonucleotides (ASO) | ~7-fold more potent than unconjugated ASO (mouse) | Weeks to Months | Subcutaneous | Broad applicability to various targets; Well-established technology. | Generally lower potency than GalNAc-siRNA for the same target. |
Table 1: Comparative Efficacy of Liver-Targeted Oligonucleotide Platforms in Preclinical Models. STC: Standard Template Chemistry; ESC: Enhanced Stabilization Chemistry. Data is compiled from multiple preclinical studies in rodents.
Signaling and Delivery Pathways
The targeted delivery of GalNac-L96 conjugated siRNA to hepatocytes is a multi-step process initiated by the high-affinity binding of the GalNAc ligand to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells.
Caption: Cellular uptake pathway of GalNac-L96 conjugated siRNA.
Experimental Workflows
The evaluation of this compound efficacy in preclinical models follows a standardized workflow from administration to analysis.
Caption: Workflow for in vivo efficacy testing of GalNac-L96-siRNA.
Detailed Experimental Protocols
In Vivo Administration and Tissue Collection
Animal Model:
-
Species: C57BL/6 mice, 6-8 weeks old.
-
Housing: Standard housing conditions with ad libitum access to food and water.
siRNA Administration:
-
Formulation: Lyophilized GalNac-L96 conjugated siRNA is reconstituted in sterile, nuclease-free phosphate-buffered saline (PBS).
-
Dosage: Doses typically range from 1 mg/kg to 10 mg/kg for efficacy studies.
-
Administration: Administer the siRNA solution via subcutaneous injection in the interscapular region. The injection volume is typically 10 mL/kg.
Tissue Collection:
-
Time Points: Tissues are collected at various time points post-administration (e.g., 7, 14, 28 days) to assess the duration of action.
-
Procedure: Mice are euthanized, and blood is collected via cardiac puncture. The liver is perfused with cold PBS, and sections are snap-frozen in liquid nitrogen for RNA and protein analysis.
Quantification of mRNA Knockdown by qRT-PCR
RNA Isolation:
-
Homogenize ~50-100 mg of frozen liver tissue in 1 mL of TRIzol reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
Reverse Transcription and Real-Time PCR:
-
Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
-
Perform real-time PCR using a suitable master mix and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Cycling Conditions (example): 50°C for 10 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Calculate the relative gene expression using the ΔΔCt method.
Quantification of Protein Knockdown by Western Blot
Protein Extraction:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 RPM for 20 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
Western Blotting:
-
Separate 20-30 μg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
The this compound represents a highly effective and clinically validated platform for the targeted delivery of siRNA therapeutics to the liver. Preclinical data robustly supports its superiority over LNP-based delivery for liver targets in terms of administration route and immunogenic profile. Continuous innovation in siRNA chemistry has further enhanced the potency and durability of GalNAc-conjugated siRNAs, solidifying their position as a leading modality for treating a wide range of hepatic diseases.
References
- 2. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 3. EMA/FDA Approved siRNA Drugs: ADME Study Overview and Data Interpretation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Investigation into the Off-Target Binding Profiles of GalNAc-siRNA Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) therapeutics has revolutionized the landscape of precision medicine, particularly for liver-targeted therapies. The high affinity of the triantennary GalNAc ligand for the asialoglycoprotein receptor (ASGPR) on hepatocytes facilitates efficient delivery of siRNA payloads.[1] However, ensuring the specificity of these powerful gene-silencing agents is paramount to their safety and efficacy. Off-target effects, primarily driven by the siRNA component, can lead to unintended gene silencing and potential toxicity.[2][3][4] This guide provides a comparative analysis of strategies to mitigate off-target binding in GalNAc-siRNA conjugates, with a focus on chemical modifications to the siRNA payload.
Understanding the Mechanism of Off-Target Binding
Off-target effects of GalNAc-siRNA conjugates are predominantly hybridization-dependent and mediated by the RNA-induced silencing complex (RISC).[2] The antisense strand of the siRNA guides the RISC to messenger RNA (mRNA) targets. While on-target binding involves perfect or near-perfect complementarity, off-target effects often arise from partial complementarity, particularly in the "seed region" (nucleotides 2-8) of the antisense strand. This can lead to microRNA-like off-target silencing of unintended transcripts, which has been associated with hepatotoxicity in preclinical models.
The GalNAc ligand itself is not the primary driver of off-target binding specificity, but its efficient delivery of the siRNA to the liver means that any off-target effects of the siRNA payload are concentrated in this organ. Therefore, optimizing the siRNA sequence and chemistry is critical.
Signaling Pathway for siRNA-mediated Gene Silencing
The following diagram illustrates the general pathway of both on-target and off-target gene silencing by a GalNAc-siRNA conjugate.
Comparative Analysis of Off-Target Binding Profiles
This section compares a standard GalNAc-siRNA conjugate with a modified analog designed to have reduced off-target effects. The primary modification is the introduction of a thermally destabilizing nucleotide, such as a glycol nucleic acid (GNA), into the seed region of the siRNA antisense strand. This modification is intended to reduce the binding affinity to off-target transcripts while preserving on-target activity.
| Parameter | Standard GalNAc-siRNA | Modified GalNAc-siRNA (with GNA) | Alternative: Lipid Nanoparticle (LNP) Delivery |
| On-Target Gene Silencing (IC50) | 5 nM | 7 nM | 10 nM |
| Number of Off-Target Transcripts | 250 | 50 | >500 (less specific biodistribution) |
| Hepatotoxicity (ALT levels in rats) | Elevated | Normal | Variable, can be elevated due to LNP components |
| Duration of On-Target Effect | > 3 months | > 3 months | Variable, generally shorter |
| Immunogenicity | Low | Low | Moderate to High |
Data Summary: The introduction of a GNA modification into the seed region of the siRNA leads to a significant reduction in the number of identified off-target transcripts. While there is a slight decrease in on-target potency (higher IC50), the overall safety profile is improved, as indicated by the normalization of liver enzyme levels in preclinical studies. Compared to traditional LNP delivery, GalNAc conjugates offer superior liver targeting and lower immunogenicity.
Experimental Protocols
The data presented above is typically generated through a combination of in vitro and in vivo studies. Below are the methodologies for key experiments used to assess off-target binding profiles.
In Vitro Off-Target Profiling via Transcriptome Analysis
Objective: To identify all transcripts downregulated by the siRNA conjugate in a relevant cell line (e.g., primary hepatocytes).
Methodology:
-
Cell Culture and Transfection: Plate primary hepatocytes and transfect with the GalNAc-siRNA conjugates at a specified concentration.
-
RNA Extraction: After a 24-48 hour incubation period, lyse the cells and extract total RNA using a suitable kit.
-
Library Preparation and Sequencing: Prepare RNA sequencing (RNA-Seq) libraries from the extracted RNA. Perform next-generation sequencing (NGS) to obtain a comprehensive profile of the transcriptome.
-
Data Analysis: Align sequencing reads to the reference genome and perform differential gene expression analysis. Identify all statistically significant downregulated transcripts.
-
Seed Region Analysis: Analyze the 3' UTRs of the downregulated transcripts for enrichment of sequences complementary to the siRNA seed region.
Genome-Wide Unbiased Identification of DSBs (GUIDE-seq)
While originally designed for CRISPR-Cas9, adaptations of this method can be used to identify off-target cleavage events for siRNAs that induce Ago2-mediated slicing.
Objective: To identify the genomic sites of siRNA-guided mRNA cleavage.
Methodology:
-
Oligonucleotide Tag Integration: Introduce a double-stranded oligodeoxynucleotide (dsODN) tag into cells expressing the siRNA. This tag is integrated at the site of double-strand breaks (DSBs), which can be an indirect consequence of robust and specific mRNA cleavage.
-
Genomic DNA Extraction and Amplification: Extract genomic DNA, shear it, and perform two rounds of PCR to amplify the tag-integrated genomic regions.
-
Sequencing and Analysis: Sequence the amplified products and map the integration sites to the reference genome to identify off-target cleavage sites.
Workflow for Off-Target Analysis
Conclusion
References
A Comparative Guide to the Pharmacokinetic Profile of GalNAc-L96 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic (PK) profile of N-acetylgalactosamine (GalNAc)-L96 conjugates, a leading platform for targeted siRNA delivery to the liver. Through a detailed comparison with lipid nanoparticle (LNP) formulations, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their therapeutic programs.
Executive Summary
GalNAc-L96 conjugated small interfering RNAs (siRNAs) represent a paradigm shift in oligonucleotide therapeutics, offering precise and efficient delivery to hepatocytes. This is achieved by harnessing the natural uptake mechanism of the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells. This targeted approach results in a distinct and advantageous pharmacokinetic profile compared to less specific delivery systems like lipid nanoparticles.
Key differentiators of the GalNAc-L96 platform include rapid absorption and distribution to the liver, leading to significantly lower systemic exposure. While plasma concentrations of GalNAc-siRNAs are transient, they achieve high and sustained concentrations in the target liver tissue. This targeted delivery translates to a prolonged pharmacodynamic effect, allowing for less frequent dosing regimens. In contrast, LNP-based delivery systems, while also effective for liver delivery, exhibit broader biodistribution and higher systemic exposure.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for GalNAc-conjugated siRNAs and LNP-formulated siRNAs, based on data from preclinical studies in rodents. It is important to note that direct head-to-head comparative studies with identical siRNA payloads are limited in publicly available literature. The data presented here is a synthesis of representative findings to highlight the key differences between the two platforms.
| Pharmacokinetic Parameter | GalNAc-siRNA Conjugates | LNP-formulated siRNA | Key Observations |
| Route of Administration | Subcutaneous (SC) | Intravenous (IV) | GalNAc conjugates are amenable to more convenient subcutaneous administration. |
| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours | Minutes to ~1 hour | LNPs show a more rapid peak in plasma concentration due to direct IV injection. |
| Maximum Plasma Concentration (Cmax) | Lower | Higher | GalNAc-siRNAs exhibit significantly lower peak plasma concentrations. |
| Area Under the Curve (AUC) in Plasma | 100- to 1,000-fold lower than LNPs[] | High | Demonstrates significantly lower systemic exposure for GalNAc conjugates.[] |
| Liver Tissue Concentration | High and sustained | High, but may be less specific | Both platforms achieve high liver concentrations, but GalNAc offers more targeted delivery. |
| Elimination Half-life (t½) in Plasma | Short (hours) | Variable, generally longer than GalNAc-siRNA | Rapid clearance from plasma is a hallmark of GalNAc-siRNA conjugates. |
| Duration of Pharmacodynamic Effect | Prolonged (weeks to months) | Prolonged | Both platforms can achieve a long duration of action. |
Experimental Protocols
To provide a practical framework for evaluating these delivery platforms, a representative experimental protocol for a comparative pharmacokinetic study in mice is outlined below.
Objective:
To compare the pharmacokinetic profile of a GalNAc-conjugated siRNA and an LNP-formulated siRNA targeting the same mRNA in mice.
Materials:
-
Test Articles:
-
GalNAc-conjugated siRNA solution in phosphate-buffered saline (PBS).
-
LNP-formulated siRNA solution in a suitable buffer.
-
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
-
Reagents and Equipment:
-
Sterile syringes and needles.
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
Tissue homogenization equipment.
-
RNA extraction kits.
-
Quantitative reverse transcription PCR (qRT-PCR) system or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Methodology:
-
Animal Dosing:
-
Acclimatize mice for at least one week before the study.
-
Divide mice into two main groups: GalNAc-siRNA and LNP-siRNA.
-
Administer the GalNAc-siRNA conjugate subcutaneously (e.g., in the dorsal scapular region).
-
Administer the LNP-formulated siRNA intravenously (e.g., via the tail vein).
-
Include a vehicle control group for each administration route.
-
The dose will be dependent on the specific siRNA but should be equivalent on a per-siRNA basis between the two groups.
-
-
Sample Collection:
-
Collect blood samples at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose) via a suitable method (e.g., retro-orbital or tail vein sampling).
-
Process blood to separate plasma and store at -80°C until analysis.
-
At the final time point, euthanize the animals and collect liver tissue.
-
Rinse the liver with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
siRNA Quantification:
-
Plasma Samples: Extract total RNA from plasma samples using a suitable kit. Quantify the concentration of the siRNA using a validated qRT-PCR assay with primers specific for the siRNA sequence. Alternatively, develop and validate an LC-MS/MS method for direct quantification of the siRNA from plasma.[2]
-
Liver Tissue Samples: Homogenize a weighed portion of the liver tissue. Extract total RNA and quantify the siRNA concentration using qRT-PCR or LC-MS/MS as described for plasma samples.
-
-
Data Analysis:
-
Calculate the mean plasma and liver concentrations of the siRNA at each time point for both groups.
-
Determine the following pharmacokinetic parameters for the plasma concentration-time data: Cmax, Tmax, AUC, and elimination half-life (t½).
-
Compare the pharmacokinetic parameters and liver tissue concentrations between the GalNAc-siRNA and LNP-siRNA groups.
-
Visualizing the Mechanism of Action
To understand the underlying biological processes that govern the pharmacokinetic profile of GalNAc-L96 conjugates, the following diagrams illustrate the key pathways involved.
References
Benchmarking GalNAc-L96 Against Novel GalNAc Scaffold Designs for Enhanced siRNA Delivery
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the targeted delivery of small interfering RNAs (siRNAs) to hepatocytes remains a critical challenge. The triantennary N-acetylgalactosamine (GalNAc) ligand, GalNac-L96, has been the gold standard, facilitating efficient uptake via the asialoglycoprotein receptor (ASGPR) on liver cells. However, a new generation of GalNAc scaffold designs is emerging, promising improved efficacy, simplified synthesis, and greater cost-effectiveness. This guide provides a comprehensive comparison of GalNac-L96 against these novel scaffolds, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This guide benchmarks the performance of the traditional GalNac-L96 scaffold against innovative designs, including diamine-based and pyran-derived (TrisGal-6) scaffolds. The comparative analysis focuses on key performance indicators such as in vivo gene silencing efficacy, synthesis efficiency, and overall cost-effectiveness. Novel scaffolds have demonstrated comparable or even superior in vivo activity to GalNac-L96, coupled with significant improvements in the manufacturing process.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data extracted from preclinical studies, offering a side-by-side comparison of GalNac-L96 and novel GalNAc scaffold designs.
| Scaffold | Target Gene | Dose (mg/kg) | % Gene Silencing (in vivo) | Duration of Effect | Reference |
| GalNac-L96 | TTR | 3 | ~70% | Not specified | [1] |
| Novel Diamine-Scaffold (TG2) | TTR | 1 | >80% | Up to 39 days | [1] |
| GalNac-L96 | ANGPTL3 | 3 | ~60% | Not specified | |
| Novel Pyran-Derived (TrisGal-6) | ANGPTL3 | 3 | ~80% | Not specified |
Table 1: In Vivo Gene Silencing Efficacy. This table compares the in vivo gene silencing efficiency of siRNA conjugates with different GalNAc scaffolds. The novel diamine and pyran-derived scaffolds show enhanced or comparable silencing at similar or lower doses compared to GalNac-L96.
| Scaffold | Number of Synthesis Steps | Key Advantages | Relative Cost | Reference |
| GalNac-L96 | ~25 | Well-established, proven efficacy. | High | |
| Novel Pyran-Derived (TrisGal-6) | 13 | Fewer synthesis steps, higher production efficiency. | Reduced by at least 30% | |
| Novel Diamine-Scaffold | Not explicitly quantified | Simplified synthesis from a common precursor. | Potentially lower | [1] |
Table 2: Synthesis Efficiency and Cost-Effectiveness. This table highlights the advantages of novel scaffolds in terms of manufacturing. The reduced number of synthesis steps for the pyran-derived scaffold leads to significant cost savings. The diamine-scaffold also offers a more streamlined synthesis process.
Signaling Pathway and Experimental Workflows
To visualize the underlying biological mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: ASGPR-mediated uptake of GalNAc-siRNA conjugates in hepatocytes.
Caption: General experimental workflow for benchmarking GalNAc-siRNA conjugates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Solid-Phase Synthesis of GalNAc-siRNA Conjugates
This protocol outlines the standard automated solid-phase synthesis of siRNA followed by the conjugation of GalNAc moieties.
-
Oligonucleotide Synthesis: Standard phosphoramidite chemistry is employed on a solid support (e.g., CPG) using an automated DNA/RNA synthesizer. The desired siRNA sequence is assembled in a step-wise manner.
-
GalNAc Moiety Preparation:
-
For L96 and similar pre-assembled clusters: A trivalent GalNAc phosphoramidite is synthesized separately.
-
For monomer-based assembly: A monovalent GalNAc phosphoramidite is used for sequential additions.
-
For novel scaffolds (e.g., diamine-based): Specific precursors are synthesized to create the desired phosphoramidite or CPG support.[1]
-
-
Conjugation: The prepared GalNAc phosphoramidite is coupled to the 5' or 3' end of the synthesized siRNA sense strand on the solid support.
-
Deprotection and Cleavage: The conjugate is cleaved from the solid support and all protecting groups are removed using standard reagents (e.g., a mixture of methylamine and ammonia).
-
Purification: The crude GalNAc-siRNA conjugate is purified using techniques such as anion-exchange high-performance liquid chromatography (HPLC).
-
Duplex Formation: The purified sense strand is annealed with its complementary antisense strand to form the final siRNA duplex.
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
In Vitro Hepatocyte Uptake Assay
This assay evaluates the efficiency of GalNAc-siRNA conjugate uptake into liver cells.
-
Cell Culture: Primary hepatocytes (e.g., from human or mouse) are cultured in appropriate media.
-
Treatment: The hepatocytes are incubated with varying concentrations of the GalNAc-siRNA conjugates for a specified period (e.g., 4 to 48 hours).
-
Uptake Quantification:
-
Fluorescently Labeled siRNA: If the siRNA is labeled with a fluorescent dye (e.g., Cy3), uptake can be quantified by measuring the fluorescence intensity within the cells using flow cytometry or fluorescence microscopy.
-
Quantitative PCR (qPCR): The amount of intracellular siRNA can be quantified by reverse transcription qPCR (RT-qPCR).
-
-
Data Analysis: The uptake is typically expressed as the amount of siRNA per cell or as a percentage of the initial dose.
In Vivo Efficacy and Tissue Distribution in Mice
This protocol assesses the gene silencing efficacy and biodistribution of GalNAc-siRNA conjugates in a living organism.
-
Animal Model: C57BL/6 mice are commonly used.
-
Administration: GalNAc-siRNA conjugates are administered via subcutaneous injection at specified doses.
-
Sample Collection: At various time points post-injection (e.g., 24 hours to several weeks), blood, liver, and other tissues are collected.
-
Tissue Distribution Analysis: The concentration of the siRNA in different tissues is quantified using methods like RT-qPCR or hybridization-based assays to determine liver targeting efficiency.
-
Efficacy Assessment (Gene Silencing):
-
mRNA Quantification: Total RNA is extracted from the liver tissue, and the mRNA levels of the target gene are measured by RT-qPCR.
-
Protein Quantification: The levels of the target protein in the serum or liver can be measured by enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
-
Data Analysis: The percentage of gene silencing is calculated by comparing the target mRNA or protein levels in treated animals to those in a control group (e.g., treated with saline or a non-targeting siRNA).
Conclusion
The development of novel GalNAc scaffold designs represents a significant advancement in the field of siRNA therapeutics. While GalNac-L96 has paved the way for liver-targeted RNAi, emerging scaffolds like the diamine-based and pyran-derived TrisGal-6 conjugates offer compelling advantages. These new designs not only demonstrate comparable or enhanced in vivo gene silencing but also promise a more efficient and cost-effective manufacturing process. For researchers and drug developers, the choice of a GalNAc scaffold will increasingly involve a careful consideration of both biological activity and synthetic feasibility. The data and protocols presented in this guide provide a foundation for making informed decisions in the design and development of next-generation hepatocyte-targeted siRNA therapies.
References
Validation of ASGPR as the Target for GalNAc Conjugates: A Comparative Guide
The asialoglycoprotein receptor (ASGPR), predominantly expressed on the surface of hepatocytes, has emerged as a highly effective target for the delivery of oligonucleotide therapeutics to the liver.[1][2][3][4] This guide provides a comprehensive validation of ASGPR as the target for N-acetylgalactosamine (GalNAc)-conjugated therapeutics, herein exemplified by a representative "GalNac-L96" conjugate. We will objectively compare the performance of this targeted approach with an alternative delivery system, Lipid Nanoparticles (LNPs), supported by experimental data and detailed protocols.
Mechanism of Action: ASGPR-Mediated Endocytosis
GalNAc-conjugated oligonucleotides leverage the natural biological function of ASGPR, a high-capacity, rapidly internalizing receptor with approximately 500,000 copies per hepatocyte.[1] The trivalent GalNAc ligand exhibits high avidity for ASGPR, initiating a highly efficient and specific uptake process into liver cells.
Upon binding to ASGPR on the hepatocyte surface, the GalNAc-conjugate is internalized via clathrin-mediated endocytosis. Inside the cell, the conjugate traffics through endosomal compartments. The acidic environment of the late endosome facilitates the dissociation of the conjugate from the receptor. ASGPR is then recycled back to the cell surface, while the oligonucleotide is released into the cytoplasm to engage with its target messenger RNA (mRNA).
Performance Comparison: GalNAc Conjugates vs. Lipid Nanoparticles
While both GalNAc conjugates and Lipid Nanoparticles (LNPs) can deliver oligonucleotide payloads to the liver, they operate through different mechanisms and present distinct performance characteristics.
| Feature | GalNAc-L96 Conjugate | Lipid Nanoparticle (LNP) |
| Targeting Ligand | Trivalent N-acetylgalactosamine (GalNAc) | Apolipoprotein E (ApoE) |
| Cellular Receptor | Asialoglycoprotein Receptor (ASGPR) | Low-density Lipoprotein Receptor (LDLR) |
| Target Cell Specificity | High (Primarily hepatocytes) | Preferential to liver, but can distribute to other cell types |
| Administration Route | Subcutaneous | Intravenous |
| Dosing Frequency | Less frequent | More frequent |
| Potency | High (10 to 30-fold lower doses compared to non-targeted ASOs) | Variable, generally requires higher doses than GalNAc conjugates |
| Manufacturing | Simpler, defined chemical entity | More complex formulation |
Experimental Validation of ASGPR as the Target
A series of experiments are crucial to validate that the uptake and efficacy of GalNac-L96 are indeed mediated by ASGPR.
References
- 1. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
A Comparative Analysis of Mono-, Di-, and Tri-valent GalNAc Conjugates for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GalNAc Conjugate Performance with Supporting Experimental Data.
The targeted delivery of therapeutics to hepatocytes has been significantly advanced by the conjugation of N-acetylgalactosamine (GalNAc), a ligand for the highly expressed asialoglycoprotein receptor (ASGPR) on the surface of these liver cells. The valency of the GalNAc ligand—referring to the number of GalNAc sugar moieties present—plays a critical role in the binding affinity, cellular uptake, and ultimately, the in vivo efficacy of the conjugated therapeutic. This guide provides a comparative study of mono-, di-, and tri-valent GalNAc conjugates, summarizing key performance data and outlining the experimental protocols used for their evaluation.
Data Presentation: Quantitative Comparison of GalNAc Conjugates
The following tables summarize the quantitative data from various studies to facilitate a direct comparison of mono-, di-, and tri-valent GalNAc conjugates.
Table 1: Comparative Binding Affinity to the Asialoglycoprotein Receptor (ASGPR)
| Valency | Conjugate Type | Dissociation Constant (Kd) | Reference |
| Monovalent | GalNAc | 19.6 ± 9.8 nM | [1] |
| Divalent | GalNAc | 1.3 ± 1.1 nM | [1] |
| Trivalent | GalNAc | 0.7 ± 0.2 nM | [1] |
This data clearly demonstrates a significant increase in binding affinity to the ASGPR with increasing valency of the GalNAc ligand. The trivalent conjugate exhibits the highest affinity, suggesting a more stable interaction with the receptor.
Table 2: In Vitro Gene Silencing Efficacy in Hepatocytes
| Valency | Conjugate Type | Target Gene | In Vitro Assay | Efficacy Metric | Result | Reference |
| Monovalent | GalNAc-siRNA | Ttr | Primary mouse hepatocytes | % mRNA reduction | Low activity at tested concentrations | [2][3] |
| Divalent | GalNAc-siRNA | Cyclophilin B | Primary mouse hepatocytes | % mRNA reduction | Reduced silencing at 2.5 mg/kg compared to tri- and tetra-valent | |
| Trivalent | GalNAc-siRNA | Ttr | Primary mouse hepatocytes | % mRNA reduction | Potent, dose-dependent silencing | |
| Divalent | GalNAc-ASO | - | - | ED50 | Comparable efficacy to trivalent conjugates |
In vitro studies with siRNA conjugates indicate that while divalent constructs show some activity, trivalent conjugates consistently demonstrate more potent, dose-dependent gene silencing. Interestingly, for antisense oligonucleotides (ASOs), divalent conjugates have been reported to have comparable efficacy to their trivalent counterparts.
Table 3: In Vivo Gene Silencing Efficacy in Mice
| Valency | Conjugate Type | Target Gene | Dosing Regimen | Efficacy Metric | Result | Reference |
| Divalent | GalNAc-siRNA | Cyclophilin B | Single subcutaneous dose (2.5 mg/kg) | % mRNA reduction | Significantly reduced silencing compared to trivalent | |
| Trivalent | GalNAc-siRNA | Cyclophilin B | Single subcutaneous dose (2.5 mg/kg) | % mRNA reduction | Potent gene silencing | |
| Trivalent | GalNAc-siRNA | Ttr | Single subcutaneous dose (1 mg/kg) | Serum TTR reduction | Potent and sustained reduction | |
| Divalent (at both ends of sense strand) | GalNAc-siRNA | Ttr | Single subcutaneous dose (0.3 mg/kg) | Serum TTR reduction | 3-fold reduction at day 7, 4-fold lower at day 27 compared to trivalent |
In vivo studies in mice corroborate the in vitro findings for siRNA, with trivalent GalNAc conjugates generally showing superior gene silencing efficacy at lower doses compared to divalent conjugates. However, a novel design with a single GalNAc unit at each end of the sense strand (effectively a divalent conjugate) has demonstrated improved activity and duration of action compared to a traditional trivalent conjugate.
Mandatory Visualization
Caption: ASGPR-mediated endocytosis pathway for GalNAc-siRNA conjugates.
References
Safety Operating Guide
Navigating the Disposal of GalNac-L96 Analog: A Comprehensive Guide for Laboratory Personnel
Essential protocols for the safe and compliant disposal of GalNac-L96 analog, a research-grade chemical compound, are critical for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this N-acetylgalactosamine-conjugated molecule, ensuring adherence to standard laboratory safety practices and regulatory requirements.
This compound is classified as a hazardous chemical intended for research use only and necessitates careful handling throughout its lifecycle, including disposal.[1] The Safety Data Sheet (SDS) for the closely related compound, GalNAc-L96, indicates that it can cause skin and serious eye irritation.[2] Furthermore, a safety data sheet for a similar product, GalNAc-L96-PS, warns that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects, mandating disposal via an approved waste disposal plant.[3] Therefore, a comprehensive disposal strategy must be implemented to mitigate these risks.
I. Guiding Principles for Disposal
The proper disposal of this compound should be guided by the principles of hazardous waste management. This includes minimizing waste generation, proper labeling and storage of waste, and adherence to all federal, state, and local regulations governing chemical waste. Laboratory personnel must be trained in these procedures to ensure compliance and safety.
II. Pre-Disposal Chemical Inactivation
Given the chemical nature of this compound, which is a conjugate of a carbohydrate (N-acetylgalactosamine) and a linker arm likely intended for conjugation to an oligonucleotide, a pre-treatment step to chemically degrade the molecule is recommended to reduce its potential hazard. This process involves the hydrolysis of the molecule's key chemical bonds.
The phosphodiester bonds, characteristic of oligonucleotides, are susceptible to hydrolysis under alkaline conditions. RNA is notably less stable than DNA in such environments. Similarly, the N-acetylgalactosamine component is also prone to degradation under strongly acidic or alkaline conditions.
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution. Ensure all appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn.
-
Dissolution: If the this compound waste is in a solid form, dissolve it in a minimal amount of a compatible solvent such as ethanol or dimethyl sulfoxide (DMSO), in which it is known to be soluble.[1][4]
-
Hydrolysis: Slowly add the 1 M NaOH solution to the dissolved this compound waste to initiate hydrolysis. A general guideline is to use a 10-fold excess of the NaOH solution by volume.
-
Incubation: Allow the mixture to stand at room temperature for at least 24 hours to ensure complete degradation of the molecule.
-
Neutralization: After the incubation period, neutralize the alkaline waste solution by carefully adding a 1 M hydrochloric acid (HCl) solution until the pH is between 6.0 and 8.0. Use pH indicator strips to monitor the neutralization process.
III. Final Disposal Procedure
Following the chemical inactivation step, the neutralized waste must be disposed of as hazardous chemical waste.
-
Waste Container: Transfer the neutralized solution into a designated, properly labeled, and leak-proof hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the chemical constituents (including the degradation products of this compound, sodium chloride, and water), and the date of accumulation.
-
Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from general laboratory traffic and equipped with secondary containment to prevent spills.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
IV. Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Storage of neat compound | -20°C | |
| Solubility | Soluble in ethanol and DMSO | |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) | General Chemical Knowledge |
| Incubation Time for Inactivation | ≥ 24 hours | General Chemical Knowledge |
| Final pH of Waste | 6.0 - 8.0 | General Chemical Knowledge |
| Disposal Classification | Hazardous Chemical Waste |
V. Visual Guidance
To further clarify the disposal workflow and the underlying chemical principles, the following diagrams are provided.
References
- 1. The reactivity of phosphodiester bonds within linear single-stranded oligoribonucleotides is strongly dependent on the base sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiester bond - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of Bulged Nucleotides in Hybrids Formed by RNA and Imidazole-Derivatized Oligo-2′-O-methylribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling GalNac-L96 Analogs
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like GalNac-L96 analogs. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build deep trust in your laboratory practices.
The GalNac-L96 analog, a triantennary N-acetylgalactosamine (GalNAc) ligand for the asialoglycoprotein receptor (ASGPR), is instrumental in the targeted delivery of siRNA therapeutics.[1][2][3] While a valuable tool in drug development, proper handling and disposal are critical to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
The Safety Data Sheet (SDS) for GalNac-L96 identifies it as a substance that can cause skin and serious eye irritation.[4] Therefore, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for handling GalNac-L96 analogs.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. The exact breakthrough time should be confirmed with the glove manufacturer.[4] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | To protect against splashes, choose close-fitting safety glasses. For scenarios with a higher risk of exposure or aerosol generation, tight-fitting, non-vented safety goggles are recommended. A face shield can provide additional protection. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | While not always mandatory, a respirator should be used if there is a risk of inhaling airborne particles, especially when handling the solid form of the compound. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling GalNac-L96 analogs minimizes the risk of exposure and contamination. Follow these procedural steps for safe laboratory operations.
1. Preparation and Area Setup:
-
Designate a specific area for handling the this compound.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Verify that the work area, preferably a chemical fume hood, has adequate ventilation to minimize inhalation exposure.
-
Before starting, ensure all necessary PPE is donned correctly.
2. Handling the Compound:
-
GalNac-L96 is typically supplied as a solid. Avoid creating dust when handling the solid form.
-
For creating a stock solution, dissolve the solid in a suitable solvent like ethanol or DMSO, purged with an inert gas.
-
When making further dilutions into aqueous buffers, do so just before the experiment, as aqueous solutions are not recommended for storage for more than one day.
-
Always wash hands thoroughly after handling the compound.
3. Storage:
-
Store the solid compound at -20°C in a tightly sealed container.
-
Stock solutions in organic solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from moisture.
The following workflow diagram illustrates the key steps for the safe handling of GalNac-L96 analogs.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of GalNac-L96 analogs and contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
1. Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and any materials grossly contaminated with the solid (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and organic solvent waste streams containing the this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not dispose of this waste down the drain. Oligonucleotide synthesis can generate significant volumes of solvent waste, particularly acetonitrile, which requires specialized disposal.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the this compound must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.
2. Disposal Procedures:
-
All waste must be disposed of according to official institutional, local, and national regulations for hazardous chemical waste.
-
Do not mix with household garbage.
-
Consider waste reduction strategies, such as the reclamation and reuse of solvents like acetonitrile, which is a significant component of waste in oligonucleotide-related processes.
The following diagram outlines the logical flow for the proper disposal of waste generated from handling GalNac-L96 analogs.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
